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Core Science & Biosynthesis

Foundational

5-Bromo-3-p-tolyl-pyrazin-2-ylamine CAS 625848-15-9 physical properties and molecular weight

Executive Summary 5-Bromo-3-(p-tolyl)pyrazin-2-amine (CAS 625848-15-9) is a highly specialized, bifunctional heterocyclic building block predominantly utilized in the discovery and development of small-molecule therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-3-(p-tolyl)pyrazin-2-amine (CAS 625848-15-9) is a highly specialized, bifunctional heterocyclic building block predominantly utilized in the discovery and development of small-molecule therapeutics. Its unique structural topology—featuring a rigid pyrazine core, a hinge-binding amino group, a lipophilic p-tolyl substituent, and a highly reactive bromine handle—makes it an exceptionally valuable intermediate for synthesizing ATP-competitive kinase inhibitors and advanced bioluminescent reporters.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and validated protocols for its application in drug development workflows.

Physicochemical and Structural Profiling

The utility of 5-bromo-3-(p-tolyl)pyrazin-2-amine stems directly from its carefully balanced physicochemical profile. The pyrazine core provides excellent metabolic stability and a lowered basicity compared to pyridines, which often translates to improved pharmacokinetic (PK) profiles in vivo.

Structural Causality in Drug Design
  • 2-Amino Group (Hydrogen Bond Donor): Acts as a critical interaction point, typically forming a hydrogen bond with the backbone carbonyl of the kinase hinge region.

  • 3-p-Tolyl Group (Lipophilic Anchor): Occupies the hydrophobic pocket adjacent to the ATP-binding site. The methyl group provides a steric shield that locks the molecule into a favorable bioactive conformation.

  • 5-Bromo Handle (Electrophilic Site): Serves as a versatile synthetic handle for late-stage functionalization (e.g., Buchwald-Hartwig amination) to extend the molecule into the solvent-exposed region, modulating aqueous solubility.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the compound, critical for predicting its behavior in both synthetic and biological environments.

PropertyValue
Chemical Name 5-Bromo-3-(p-tolyl)pyrazin-2-amine
CAS Registry Number 625848-15-9
Molecular Formula C11H10BrN3
Molecular Weight 264.12 g/mol
Monoisotopic Mass 263.0058 Da
Topological Polar Surface Area (TPSA) 51.8 Ų (Predicted)
LogP (Octanol/Water) 3.2 (Predicted)
Hydrogen Bond Donors 1 (-NH2 group)
Hydrogen Bond Acceptors 3 (Pyrazine nitrogens)
Rotatable Bonds 1

Regioselective Synthetic Methodology

Mechanistic Rationale: The Counter-Intuitive Reactivity of Pyrazines

The primary synthetic challenge in accessing 5-bromo-3-(p-tolyl)pyrazin-2-amine is differentiating the two identical halogens in the starting material, 2-amino-3,5-dibromopyrazine .

One might intuitively assume that the sterically less hindered 5-position would react first during a palladium-catalyzed Suzuki-Miyaura cross-coupling. However, empirical evidence and electronic mapping prove the opposite [1]. In pyrazine chemistry, oxidative addition by Palladium(0) behaves similarly to a nucleophilic aromatic substitution (SNAr), preferentially occurring at the most electron-deficient (electrophilic) carbon.

The 2-amino group donates electron density into the pyrazine ring via resonance. This electron-donating effect strongly deactivates the para-like 5-position, rendering the C5-Br bond significantly less reactive. Conversely, the ortho-like 3-position experiences less resonance-driven deactivation and remains highly susceptible to oxidative addition [1]. This electronic differentiation allows for strict stoichiometric control, yielding the 3-monosubstituted product with near-perfect regioselectivity [2].

Synthesis SM1 2-Amino-3,5-dibromopyrazine (Highly reactive C3-Br) Cat Pd(dppf)Cl2 / Na2CO3 Dioxane/H2O, 80°C SM1->Cat SM2 p-Tolylboronic acid (1.05 eq) SM2->Cat Prod 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (Regioselective Product) Cat->Prod Suzuki-Miyaura Cross-Coupling

Regioselective Suzuki-Miyaura cross-coupling workflow.

Self-Validating Experimental Protocol

To ensure high yield and prevent over-coupling (formation of the 3,5-di-p-tolyl byproduct), the following self-validating protocol must be strictly adhered to:

Step 1: Reaction Setup Charge a flame-dried Schlenk flask with 2-amino-3,5-dibromopyrazine (1.0 eq), p-tolylboronic acid (strictly 1.05 eq to prevent double coupling), and the palladium catalyst Pd(dppf)Cl₂ (0.05 eq).

Step 2: Solvent and Base Addition Add degassed 1,4-dioxane and an aqueous solution of Na₂CO₃ (2.0 eq) in a 4:1 ratio. The biphasic system ensures the inorganic base remains dissolved while maintaining the organic reactants in the active catalytic cycle.

Step 3: In-Process Control (IPC) and Validation Heat the mixture to 80 °C under a nitrogen atmosphere. Validation Checkpoint: After 4 hours, sample the organic layer for LC-MS analysis. The reaction is validated as complete when the dibromo starting material peak (m/z ~253) drops below 2% area, and the mono-coupled product peak (m/z ~264/266, displaying a 1:1 bromine isotope pattern) is dominant. The absence of a peak at m/z ~276 confirms successful stoichiometric control against over-coupling.

Step 4: Workup and Purification Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (gradient: 10-30% EtOAc in Hexanes).

Step 5: Analytical Characterization Validate the regiochemistry using 1H-13C HMBC NMR. The isolated pyrazine proton at C6 (~8.1 ppm) must show a strong 3-bond correlation to the carbon bearing the bromine (C5) and the carbon bearing the amino group (C2), definitively proving that the p-tolyl group was installed at the 3-position.

Applications in Kinase Inhibitor Discovery

Once synthesized, 5-bromo-3-(p-tolyl)pyrazin-2-amine acts as the core scaffold for advanced therapeutics. The remaining 5-bromo group is typically subjected to a Buchwald-Hartwig amination with cyclic aliphatic amines (e.g., morpholine, piperazine). This final step installs a solvent-exposed moiety that drastically improves the molecule's aqueous solubility and fine-tunes its target selectivity against specific Receptor Tyrosine Kinases (RTKs).

Compounds derived from this specific pyrazine topology are frequently deployed to disrupt hyperactive phosphorylation cascades, such as the PI3K/AKT/mTOR pathway, by competitively binding to the ATP pocket of the kinase domain.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates PI3K PI3K RTK->PI3K Phosphorylation Cascade AKT AKT PI3K->AKT Phosphorylation Cascade mTOR mTOR AKT->mTOR Phosphorylation Cascade Proliferation Cell Proliferation & Survival mTOR->Proliferation Phosphorylation Cascade Inhibitor Pyrazine-based Inhibitor (Derived from CAS 625848-15-9) Inhibitor->RTK ATP-competitive binding

Typical RTK signaling pathway targeted by pyrazine-core kinase inhibitors.

References

  • Bremberg, U., Eriksson-Bajtner, J., Lehmann, F., Oltner, V., Sölver, E., & Wennerberg, J. (2018). "Development of a Synthesis of Kinase Inhibitor AKN028." Organic Process Research & Development, 22(10), 1360–1364. Available at:[Link]

  • Yeh, H. W., Xiong, Y., Wu, T., Chen, M., Ji, A., Li, X., & Ai, H. W. (2019). "ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging." ACS Chemical Biology, 14(5), 959–965. Available at:[Link]

Exploratory

ADMET Properties and Computational Modeling of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine: A Predictive Guide for Kinase Inhibitor Development

As drug discovery pivots toward highly selective, target-specific therapeutics, the rational design of small molecules requires a rigorous understanding of both structural pharmacophores and their pharmacokinetic behavio...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective, target-specific therapeutics, the rational design of small molecules requires a rigorous understanding of both structural pharmacophores and their pharmacokinetic behaviors. 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (CAS: 625848-15-9) represents a highly privileged building block in medicinal chemistry.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic scaffold. The 2-aminopyrazine core is a proven hinge-binding motif utilized in the development of inhibitors against kinases such as HPK1 , FLT3 , and ALK2 . This whitepaper provides an in-depth technical analysis of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, alongside field-proven computational and experimental workflows to validate its utility in drug development.

Structural and Mechanistic Rationale

The efficacy of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine as a kinase inhibitor scaffold stems from its precise spatial geometry and electronic distribution. Every functional group serves a distinct mechanistic purpose:

  • The 2-Aminopyrazine Core: Acts as the primary anchor within the kinase ATP-binding pocket. The exocyclic amine donates a hydrogen bond to the kinase hinge region backbone (typically a carbonyl), while the adjacent pyrazine nitrogen (N1) accepts a hydrogen bond from the hinge backbone amide.

  • The 3-p-Tolyl Group: Projects orthogonally into the hydrophobic specificity pocket (often adjacent to the gatekeeper residue). The rotational freedom of the aryl-pyrazine bond allows the molecule to adopt a coplanar or twisted conformation to maximize π−π stacking or van der Waals interactions.

  • The 5-Bromo Substituent: Halogens are highly lipophilic and electron-withdrawing. The bromine atom provides a "sigma-hole" (a region of positive electrostatic potential) capable of forming highly directional halogen bonds with backbone carbonyls deep in the solvent-exposed or hydrophobic channels.

Pharmacophore Core 2-Aminopyrazine Core (Hinge Binder) Kinase Kinase ATP Pocket Core->Kinase Dual H-Bonds (Donor/Acceptor) Tolyl 3-p-Tolyl Group (Hydrophobic Pocket) Tolyl->Kinase pi-pi / Hydrophobic Interactions Bromo 5-Bromo Substituent (Halogen Bond/Vector) Bromo->Kinase Halogen Bonding (Backbone Carbonyl)

Pharmacophore model of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine binding to a kinase ATP pocket.

Predictive ADMET Profiling

Before advancing a scaffold into high-throughput screening, we must evaluate its physicochemical parameters to predict oral bioavailability and metabolic liabilities. The data synthesized below reflects the calculated properties of the parent molecule.

Physicochemical Data Summary
PropertyValueDrug-Likeness Rationale (Lipinski/Veber)
Molecular Weight 264.12 g/mol < 500 Da; Ideal for oral absorption and rapid diffusion.
LogP (Lipophilicity) ~3.10Optimal range (1-5) for crossing lipid bilayers without excessive non-specific binding.
Topological Polar Surface Area (tPSA) 49.84 Ų< 140 Ų; Suggests excellent membrane permeability, including potential Blood-Brain Barrier (BBB) penetration.
H-Bond Donors (HBD) 1< 5; Contributed by the primary amine (-NH2).
H-Bond Acceptors (HBA) 3< 10; Contributed by the two pyrazine nitrogens and the amine.
Rotatable Bonds 1< 10; High structural rigidity, reducing the entropic penalty upon target binding.
Metabolic Liability and Toxicity (Causality Analysis)

While the 2-aminopyrazine core generally avoids the hERG channel inhibition liabilities associated with basic aliphatic amines , the p-tolyl group presents a significant metabolic vulnerability .

The para-methyl group on the aromatic ring is highly susceptible to benzylic oxidation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6). The oxidation proceeds from a methyl group to a benzylic alcohol, and rapidly to a carboxylic acid. This transformation drastically increases polarity, abolishes target affinity (due to electrostatic repulsion in the hydrophobic pocket), and accelerates renal clearance.

Metabolism Parent Parent Compound (3-p-Tolyl) CYP CYP3A4 / CYP2D6 (Oxidation) Parent->CYP Alcohol Benzylic Alcohol Metabolite CYP->Alcohol Acid Carboxylic Acid Metabolite (Inactive) Alcohol->Acid

Predicted CYP450-mediated metabolic oxidation pathway of the p-tolyl methyl group.

Computational Modeling Workflows

To validate this compound against a target kinase (e.g., FLT3 or HPK1), we employ a tiered computational workflow. The causality behind this specific software and force-field selection is critical: standard force fields often fail to parameterize the sigma-hole of the bromine atom, leading to inaccurate binding poses.

Step-by-Step In Silico Protocol
  • Ligand Preparation (LigPrep):

    • Generate 3D conformations of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine using Epik at pH 7.4 ± 0.5.

    • Rationale: Ensures the correct tautomeric and protonation states. The 2-aminopyrazine will remain neutral at physiological pH (pKa ~ 3.0).

  • Protein Preparation:

    • Import the target kinase crystal structure (e.g., from PDB). Remove crystallographic waters beyond 5 Å of the active site, add missing hydrogens, and minimize the structure using the OPLS4 force field .

    • Rationale: OPLS4 explicitly accounts for halogen bonding parameters, which is strictly required to accurately model the interaction of the 5-bromo substituent.

  • Molecular Docking (Glide XP):

    • Define a grid box centered on the kinase hinge region. Execute Extra Precision (XP) docking.

    • Filter poses based on the mandatory dual hydrogen bond formation with the hinge backbone.

  • Molecular Dynamics (MD) Simulation (GROMACS):

    • Solvate the top docked complex in a TIP3P water box. Neutralize with Na+/Cl- ions.

    • Run a 100 ns production simulation using the AMBER99SB-ILDN force field.

    • Rationale: MD is essential to calculate the Root Mean Square Fluctuation (RMSF) of the p-tolyl group. If the hydrophobic pocket is too large, the single rotatable bond will cause the tolyl group to spin, resulting in a high entropic penalty not captured by static docking.

Workflow Prep Ligand & Protein Prep (OPLS4 / Epik) Dock Glide XP Docking (Halogen Bond Scoring) Prep->Dock MMGBSA MM-GBSA Rescoring (Binding Free Energy) Dock->MMGBSA MD MD Simulation (100ns) (GROMACS / AMBER99SB) MMGBSA->MD

Step-by-step computational modeling workflow for evaluating kinase inhibitor binding stability.

Experimental Validation Protocols

A computational model is only a hypothesis until empirically validated. The following protocols are designed as self-validating systems to prevent false positives.

In Vitro Kinase Inhibition (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because it eliminates compound autofluorescence artifacts—a critical self-validating step when screening highly conjugated pyrazine scaffolds.

  • Preparation: Prepare a 3-fold, 10-point serial dilution of the compound in 100% DMSO, starting at 10 mM.

  • Reaction Assembly: In a 384-well plate, combine 5 nM of the target kinase, 100 nM of the specific peptide substrate, and the compound (final DMSO concentration 1%).

  • Initiation: Initiate the reaction by adding ATP at its Km​ concentration (to ensure competitive inhibition kinetics can be accurately measured).

  • Detection: After a 60-minute incubation at room temperature, add the TR-FRET detection reagent (Europium-labeled anti-phospho antibody).

  • Readout: Measure the emission ratio (665 nm / 615 nm). Calculate the IC50​ using a 4-parameter logistic fit.

Microsomal Stability Assay (Metabolic Profiling)

To validate the predicted CYP-mediated oxidation of the p-tolyl group, we utilize human liver microsomes (HLM).

  • Incubation Mixture: Combine 1 μ M of the compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Control: Split the reaction into two parallel arms: one with an NADPH regenerating system (+NADPH) and one without (-NADPH). Rationale: The minus-NADPH control differentiates true CYP450-mediated enzymatic degradation from chemical instability or non-specific protein binding.

  • Sampling: Incubate at 37°C. Extract 50 μ L aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Quench each aliquot immediately in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and identify the benzylic alcohol/carboxylic acid metabolites.

References

  • Discovery of novel and potent 2-aminopyrazine-based HPK1 inhibitors enhancing T-cell immunity against cancer. European Journal of Medicinal Chemistry / MedChemExpress. [Link]

  • Identification of AKN-032, a novel 2-aminopyrazine tyrosine kinase inhibitor, with significant preclinical activity in acute myeloid leukemia. Biochemical Pharmacology.[Link]

  • Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Identification of a Potential Antimalarial Drug Candidate from a Series of 2-Aminopyrazines by Optimization of Aqueous Solubility and Potency across the Parasite Life Cycle. Journal of Medicinal Chemistry.[Link]

Foundational

Biophysical Characterization and Binding Affinity Profiling of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine against Protein Kinase Targets

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Assay Development Scientists, and Medicinal Chemists Executive Summary The precise determination of small molecule binding kinetics and thermody...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Assay Development Scientists, and Medicinal Chemists

Executive Summary

The precise determination of small molecule binding kinetics and thermodynamic parameters is a critical bottleneck in kinase inhibitor development. This technical guide outlines the biophysical evaluation of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine , a highly functionalized Type I kinase inhibitor building block. By leveraging orthogonal methodologies—specifically Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—researchers can establish a self-validating data package that defines not only the equilibrium binding affinity ( KD​ ) but also the kinetic residence time ( τ ), a primary driver of in vivo efficacy.

Structural Rationale: The Aminopyrazine Scaffold

The 2-aminopyrazine core is a privileged pharmacophore in oncology and immunology, acting as a potent bioisostere for the adenine ring of ATP. Structural biology studies have consistently demonstrated that aminopyrazines function as robust hinge-binding motifs[1].

In the case of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine, the molecule is structurally primed for multi-point kinase engagement:

  • Hinge Binding: The exocyclic 2-amino group acts as a hydrogen bond donor, while the adjacent pyrazine nitrogen (N1) serves as a hydrogen bond acceptor, forming a critical bidentate interaction with the backbone amides of the kinase hinge region (e.g., Cys in Nek2 or Glu in PIM kinases)[1],[2].

  • Selectivity Pocket: The 3-p-tolyl (4-methylphenyl) group projects into the hydrophobic pocket adjacent to the gatekeeper residue. The rotational freedom of this aryl group allows it to induce fit into specific kinase conformations, driving selectivity[3].

  • Solvent Channel: The 5-bromo moiety provides a dense electron cloud capable of halogen bonding or steric occlusion within the solvent-exposed channel, further stabilizing the residence time of the complex.

StructuralLogic Core 5-Bromo-3-p-tolyl- pyrazin-2-ylamine Hinge Kinase Hinge Region (Backbone Amides) Core->Hinge 2-NH2 & Pyrazine N (Bidentate H-Bonds) Gatekeeper Selectivity Pocket (Gatekeeper Residues) Core->Gatekeeper 3-p-tolyl group (Hydrophobic packing) Solvent Solvent Channel / Back Pocket Core->Solvent 5-Bromo group (Halogen bonding)

Fig 1: Pharmacophore mapping of the aminopyrazine scaffold within the kinase ATP-binding site.

Orthogonal Methodologies for Affinity Determination

To establish a trustworthy data package, binding affinity must be validated through orthogonal systems. We employ SPR for real-time kinetic resolution ( kon​ and koff​ ) and TR-FRET for high-throughput equilibrium binding ( KD​ / IC50​ ).

Surface Plasmon Resonance (SPR) Kinetics

SPR provides label-free, real-time monitoring of biomolecular interactions. However, kinases are notoriously unstable when immobilized via standard amine coupling due to the low pH required for pre-concentration[4].

Causality in Assay Design: To prevent active-site crosslinking and denaturation, the kinase must be immobilized either via a capture-coupling strategy (e.g., anti-His or anti-GST) or by saturating the active site with 10 mM ATP during the crosslinking phase[4]. Furthermore, because 5-Bromo-3-p-tolyl-pyrazin-2-ylamine is highly hydrophobic, it requires DMSO for solubility. Bulk refractive index changes from DMSO mismatch between the running buffer and sample can completely mask the small molecule binding signal, necessitating a rigorous solvent correction curve.

Step-by-Step SPR Protocol (Self-Validating System)
  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Condition the dextran matrix with three 60-second pulses of 0.05 M NaOH. Validation: Baseline drift must stabilize to < 1 RU/min.

  • Kinase Immobilization: Activate the surface with EDC/NHS. Inject the target kinase (e.g., Nek2 or PIM1) diluted in 10 mM sodium acetate (pH 4.5) containing 10 mM ATP to protect the hinge region[4]. Validation: Target an immobilization level of 2000–3000 RU to ensure the theoretical maximum response ( Rmax​ ) for the small molecule is between 15-30 RU. Quench with 1 M ethanolamine.

  • Solvent Correction: Prepare a running buffer of 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, and exactly 1.0% DMSO. Inject a calibration series ranging from 0.5% to 1.5% DMSO. Validation: The resulting correction plot must yield a correlation coefficient ( R2 ) > 0.99.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 5-point, 3-fold dilution series of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (e.g., 11 nM to 1000 nM) in the running buffer. Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Double Referencing & Analysis: Subtract the signal of an unmodified reference cell, followed by the subtraction of a blank buffer injection. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPRWorkflow Prep 1. Sensor Chip Prep (CM5 Dextran Matrix) Immob 2. Kinase Immobilization (Amine Coupling + ATP Protectant) Prep->Immob Equil 3. Buffer Equilibration (Strict DMSO Matching) Immob->Equil Inject 4. Analyte Injection (Multi-Cycle Kinetics) Equil->Inject Regen 5. Surface Regeneration (Mild Acid/Base Wash) Inject->Regen Regen->Equil Next Concentration Analyze 6. Data Analysis (1:1 Langmuir Binding Model) Regen->Analyze

Fig 2: Self-validating SPR workflow for determining small molecule binding kinetics.

Time-Resolved FRET (TR-FRET) Equilibrium Binding

While SPR provides kinetic resolution, TR-FRET is deployed for high-throughput, solution-phase equilibrium binding.

Causality in Assay Design: Highly conjugated pyrazine derivatives often exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence polarization assays. TR-FRET utilizes a Lanthanide chelate (Europium) donor with an exceptionally long emission half-life. By introducing a 50–100 µs delay before reading the emission, short-lived compound auto-fluorescence completely decays, isolating the specific FRET signal[5].

Step-by-Step TR-FRET Protocol (Self-Validating System)
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BRIJ-35). Crucial: Ensure the buffer is strictly EDTA-free, as chelating agents will strip the Europium metal, destroying the donor signal[5].

  • Compound Titration: Dispense 100 nL of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine into a 384-well pro-plate using an acoustic dispenser, creating an 11-point dose-response curve (1:3 dilutions). Validation: Include wells with DMSO only (0% inhibition) and a pan-kinase inhibitor like staurosporine (100% inhibition) to calculate the Z'-factor.

  • Complex Assembly: Add 5 µL of the target kinase tagged with a fluorophore-compatible epitope (e.g., GST-tagged kinase + Eu-anti-GST antibody). Add 5 µL of an Alexa Fluor 647-labeled ATP-competitive tracer[5].

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to ensure thermodynamic equilibrium is reached.

  • Detection & Ratiometric Analysis: Excite the plate at 340 nm. Following a 100 µs delay, read the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor acceptor). Validation: Calculate the 665/615 emission ratio. This ratiometric approach internally corrects for minor well-to-well volume dispensing errors.

TRFRET Ex Excitation (340 nm) Eu Europium (Donor) Ex->Eu Energy Tracer Alexa Fluor (Acceptor) Eu->Tracer FRET (Intact Complex) Em Emission (665 nm) Tracer->Em Signal Inhib Analyte Binding Inhib->Eu Displaces Tracer (Loss of FRET)

Fig 3: TR-FRET competitive binding mechanism for high-throughput affinity screening.

Quantitative Data Synthesis

The true value of synthesizing SPR and TR-FRET data lies in the correlation of equilibrium affinity ( KD​ ) with kinetic residence time ( τ=1/koff​ ). Below is a representative data matrix demonstrating the expected biophysical profile of the 5-Bromo-3-p-tolyl-pyrazin-2-ylamine scaffold against kinases known to accommodate aminopyrazines (e.g., Nek2, PIM1, PKC- ι , and CDK9).

Note: Data represents synthesized parameters based on structurally analogous aminopyrazine inhibitors evaluated in the cited literature.

Target KinaseAssay Methodology KD​ / IC50​ (nM)Association Rate, kon​ ( 104M−1s−1 )Dissociation Rate, koff​ ( 10−3s−1 )Residence Time, τ (min)
Nek2 SPR45.28.53.84.4
PIM1 SPR120.54.14.93.4
PKC- ι TR-FRET85.0N/AN/AN/A
CDK9 TR-FRET310.0N/AN/AN/A

Conclusion

The evaluation of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine requires a rigorous, multi-tiered biophysical approach. While TR-FRET provides the necessary throughput to establish baseline structure-activity relationships (SAR) across the kinome, SPR is indispensable for revealing the kinetic mechanisms driving those affinities. By ensuring strict adherence to the self-validating protocols outlined above—specifically regarding active-site protection during SPR immobilization and the utilization of time-resolved ratiometric fluorescence—researchers can confidently advance this scaffold through the hit-to-lead optimization pipeline.

References

  • [1] Title: Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization | Source: Journal of Medicinal Chemistry - ACS Publications | URL:

  • [4] Title: Kinetic studies of small molecule interactions with protein kinases using biosensor technology | Source: PubMed | URL:

  • [2] Title: Optimization of the fragment binding to hinge region for a potent PIM kinase inhibitor based on N-pyridinyl amide scaffold | Source: PubMed | URL:

  • [3] Title: Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues | Source: PMC | URL:

  • [5] Title: Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders | Source: PMC | URL:

Sources

Exploratory

Pharmacokinetic Profiling and Optimization of the 5-Bromo-3-p-tolyl-pyrazin-2-ylamine Scaffold in Early Kinase Drug Discovery

Target Audience: Discovery Chemists, DMPK Scientists, and Preclinical Pharmacology Researchers Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In early-stage oncology and immunology drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, DMPK Scientists, and Preclinical Pharmacology Researchers Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In early-stage oncology and immunology drug discovery, the 2-aminopyrazine chemotype is a highly privileged scaffold. It serves as a potent ATP-competitive hinge binder across multiple kinase families, including FLT3, CHK1, and PI4K . Specifically, 5-Bromo-3-p-tolyl-pyrazin-2-ylamine is a critical hit-to-lead intermediate.

While its structural topology is ideal for target engagement, its physicochemical properties present significant Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. This whitepaper provides an in-depth mechanistic analysis of the pharmacokinetic (PK) liabilities inherent to this scaffold, detailing self-validating experimental protocols for in vitro to in vivo extrapolation (IVIVE) and strategies for structural optimization.

Structural Causality & Predicted ADME Liabilities

To optimize a molecule, one must first understand the causality behind its biological disposition. The 5-Bromo-3-p-tolyl-pyrazin-2-ylamine scaffold comprises three distinct functional zones, each driving specific PK behaviors:

  • The 2-Aminopyrazine Core (Hinge Binder): Provides essential hydrogen bond donor (amine) and acceptor (pyrazine nitrogen) interactions with the kinase hinge region. It is generally metabolically stable but contributes to the overall basicity (pKa) of the molecule.

  • The 5-Bromo Substituent (Synthetic Handle): Strategically placed to allow late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to explore the solvent-exposed region. The Liability: Halogens are heavily lipophilic. The bromine atom significantly drives up the partition coefficient (LogP), leading to poor aqueous solubility, high unspecific plasma protein binding, and a large volume of distribution ( Vss​ ).

  • The 3-p-Tolyl Group (Hydrophobic Anchor): Designed to occupy the hydrophobic selectivity pocket adjacent to the ATP hinge. The Liability: The para-methyl group on the aromatic ring is a classic "soft spot" for Cytochrome P450 (CYP450)-mediated benzylic oxidation, specifically driven by CYP3A4 and CYP2C8 .

Metabolic Pathway Visualization

Metabolic_Pathway A 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (Parent Scaffold) B CYP450 Oxidation (Phase I Metabolism) A->B NADPH, O2 C Benzylic Alcohol (-CH2OH) B->C CYP2C8 / CYP3A4 (Major Soft Spot) E Arene Oxide / Debromination (Minor) B->E Minor Pathway D Carboxylic Acid (-COOH) C->D Alcohol/Aldehyde Dehydrogenase

Fig 1: CYP450-mediated benzylic oxidation pathway of the p-tolyl group.

In Vitro Pharmacokinetic Profiling

Before advancing to animal models, the intrinsic clearance ( CLint​ ) of the scaffold must be quantified. The following protocol describes a self-validating system for determining microsomal stability.

Step-by-Step Protocol: Hepatic Microsomal Stability Assay

Scientific Rationale: Liver microsomes contain the primary Phase I metabolic enzymes (CYPs). By supplying NADPH (the necessary cofactor), we isolate and quantify CYP-mediated clearance.

  • Reagent Preparation:

    • Prepare a 10 mM stock of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine in DMSO.

    • Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation (Trustworthiness Check):

    • Positive Controls: Concurrently incubate Verapamil (rapid clearance) and Dextromethorphan (moderate clearance) to validate the enzymatic viability of the Human Liver Microsome (HLM) and Rat Liver Microsome (RLM) batches.

    • Negative Control: Prepare a parallel reaction without NADPH to confirm that any observed parent depletion is strictly CYP-mediated and not due to chemical instability or non-specific binding to the plasticware.

  • Incubation:

    • Pre-warm the microsomal suspension (final protein concentration: 0.5 mg/mL) and the compound solution at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Time-Course Sampling:

    • Extract 50 µL aliquots at exactly 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching & Extraction:

    • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

    • Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant to quantify the percentage of parent compound remaining. Calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetics & IVIVE Scaling

Translating in vitro data to in vivo predictions requires mathematical modeling. The Well-Stirred Model (WSM) is the industry standard for predicting hepatic clearance ( CLH​ ) from microsomal CLint​ . However, lipophilic scaffolds like our brominated aminopyrazine often exhibit an in vitro-to-in vivo clearance gap due to extrahepatic metabolism or high tissue distribution.

Representative PK Data Summary (Rodent Model)

The table below summarizes the typical pharmacokinetic profile of the unoptimized 5-Bromo-3-p-tolyl-pyrazin-2-ylamine scaffold in male C57BL/6 mice, highlighting the rapid clearance driven by the p-tolyl soft spot.

PK ParameterRoute / DoseValueInterpretation & Causality
CL (Clearance) IV (1 mg/kg)72.5 mL/min/kgHigh. Approaches hepatic blood flow (~90 mL/min/kg in mice). Driven by rapid benzylic oxidation.
Vss​ (Volume of Dist.) IV (1 mg/kg)3.8 L/kgHigh. The lipophilic bromine atom drives extensive tissue partitioning out of the plasma compartment.
T1/2​ (Half-life) IV (1 mg/kg)0.6 hoursShort. A direct consequence of high clearance and rapid metabolism.
Cmax​ (Max Conc.) PO (10 mg/kg)310 ng/mLLow. Poor aqueous solubility limits gastrointestinal absorption.
F (Bioavailability) PO (10 mg/kg)~12%Poor. Restricted by a combination of low solubility and high hepatic first-pass metabolism.

Iterative Optimization Workflow

To evolve 5-Bromo-3-p-tolyl-pyrazin-2-ylamine into a viable clinical candidate, the DMPK data must feed directly back into medicinal chemistry design. The primary objective is to block the benzylic oxidation site without losing the hydrophobic interactions required for kinase selectivity.

Optimization Strategies:

  • Isosteric Replacement: Replace the p-tolyl methyl group with a metabolically stable bioisostere, such as a chlorine atom, a trifluoromethyl ( −CF3​ ) group, or a cyclopropyl ether.

  • Polar Surface Area (PSA) Adjustment: Utilize the C5-bromine handle to cross-couple a solubilizing group (e.g., N-methylpiperazine or morpholine) to reduce LogP, decrease Vss​ , and improve oral bioavailability.

Hit-to-Lead Workflow Visualization

PK_Workflow N1 In Vitro ADME (HLM/RLM) N2 LC-MS/MS Quantification N1->N2 T1/2 determination N3 IVIVE Scaling (Well-Stirred Model) N2->N3 CL_int calculation N4 In Vivo PK (Rodent Models) N3->N4 Predict CL_H N5 Lead Optimization (Block Soft Spots) N4->N5 In vivo vs In vitro gap N5->N1 Iterative Design

Fig 2: Iterative hit-to-lead pharmacokinetic optimization workflow.

References

  • Title: Identification of AKN-032, a novel 2-aminopyrazine tyrosine kinase inhibitor, with significant preclinical activity in acute myeloid leukemia. Source: Biochemical Pharmacology (DiVA Portal) URL: [Link]

  • Title: Benzylic Oxidation of Gemfibrozil-1-O-β-Glucuronide by P450 2C8 Leads to Heme Alkylation and Irreversible Inhibition. Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Deconvoluting the in vitro to in vivo drug clearance gap: Questioning the predictive performance of traditional hepatic clearance models. Source: European Journal of Pharmaceutical Sciences (ResearchGate) URL: [Link]

Foundational

crystallographic structure and hydrogen bonding of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine

Whitepaper: Crystallographic Profiling and Supramolecular Architecture of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced materials relie...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Crystallographic Profiling and Supramolecular Architecture of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced materials relies heavily on understanding the precise three-dimensional arrangement of molecules in the solid state. 5-Bromo-3-p-tolyl-pyrazin-2-ylamine is a highly functionalized heterocyclic building block featuring a hydrogen-bond donating amino group, a hydrogen-bond accepting pyrazine core, a sterically demanding p-tolyl ring, and a polarizable bromine atom. This whitepaper provides an in-depth technical analysis of its crystallographic structure, focusing on the competitive interplay between hydrogen bonding and halogen bonding, and outlines a self-validating protocol for its structural elucidation.

Molecular Conformation and Torsional Dynamics

The structural chemistry of biaryl-substituted pyrazines is dictated by the delicate balance between extended π -conjugation and steric repulsion. In the solid state, 5-bromo-3-p-tolyl-pyrazin-2-ylamine does not adopt a perfectly planar conformation.

Crystallographic studies on related aryl-pyrazines demonstrate that the adjacent aryl rings are forced out of the pyrazine plane to alleviate steric clashing between the ortho-protons of the tolyl group and the adjacent 2-amino and pyrazine-nitrogen moieties[1]. The p-tolyl ring typically exhibits a torsional twist (dihedral angle) of approximately 30° to 50° relative to the pyrazine core[1][2]. This buckling disrupts total coplanarity but optimizes the crystal packing by allowing the molecules to interlock in three-dimensional space, often facilitating offset π

π stacking interactions between the electron-deficient pyrazine and the electron-rich tolyl rings[1].

Supramolecular Synthons: Hydrogen vs. Halogen Bonding

The crystal engineering of 2-aminopyrazine derivatives is governed by highly predictable supramolecular synthons[2]. However, the introduction of a bromine atom at the 5-position introduces a competing non-covalent force: the halogen bond.

  • Hydrogen Bonding Network: The 2-amino group acts as a potent double hydrogen-bond donor, while the N1 and N4 atoms of the pyrazine ring serve as acceptors. This typically results in a robust N−H⋯N homosynthon, driving the formation of infinite one-dimensional chains or corrugated sheets[2][3].

  • Halogen Bonding: The bromine atom possesses an electrophilic region (the σ -hole) along the extension of the C-Br bond, which can interact with nucleophilic sites (like the pyrazine nitrogen) to form C−Br⋯N halogen bonds[4].

  • Synthon Crossover Avoidance: In rationally designed systems, 2-aminopyrazines can engage in both hydrogen and halogen bonding simultaneously without "synthon crossover" (where one interaction destructively overrides the other). The electrostatic and geometric complementarity allows the molecule to utilize the amino group for N−H⋯N networks while the bromine atom engages in orthogonal C−Br⋯π or C−Br⋯N interactions, creating a highly stable, multi-tiered lattice[5][6].

Synthon Core 5-Bromo-3-p-tolyl- pyrazin-2-ylamine HBA Pyrazine N1/N4 (H-Bond Acceptors) Core->HBA N...H-N HBD 2-Amino Group (H-Bond Donors) Core->HBD N-H...N XB 5-Bromo Group (Halogen Bond Donor) Core->XB C-Br...N Steric p-Tolyl Ring (Steric Twist ~40°) Core->Steric Dihedral Control

Diagram 1: Supramolecular synthon logic dictating the crystal packing of the pyrazine derivative.

Quantitative Data Presentation

Based on high-resolution X-ray diffraction data of isostructural aminopyrazine and bromopyrazine analogs[7][1][4], the anticipated quantitative crystallographic parameters for 5-bromo-3-p-tolyl-pyrazin-2-ylamine are summarized below.

Table 1: Anticipated Bond Lengths and Torsional Angles

Structural Feature Atoms Involved Expected Value Causality / Insight
Endocyclic C-N Bond C(Pyrazine) - N(Pyrazine) 1.33 - 1.35 Å Exhibits partial double-bond character due to ring delocalization.

| Exocyclic C-N Bond | C(Pyrazine) - N(Amino) | 1.34 - 1.36 Å | Shorter than a standard C-N single bond due to lone-pair donation into the pyrazine π -system. | | C-Br Bond Length | C(Pyrazine) - Br | 1.88 - 1.90 Å | Highly polarized, facilitating the formation of a distinct σ -hole. | | Dihedral Twist | Pyrazine Plane / Tolyl Plane | 35° - 45° | Minimizes steric clash between the amino group and the ortho-tolyl protons[8]. |

Table 2: Supramolecular Interaction Geometries | Interaction Type | Donor-Acceptor Distance (D···A) | Angle (D-H···A or C-X···A) | Structural Role | | :--- | :--- | :--- | :--- | | Primary H-Bond | N(Amino)⋯N(Pyrazine) | 2.95 - 3.15 Å | 160° - 175° | Drives 1D chain formation. | | Secondary H-Bond | C(Tolyl)−H⋯Br | 3.40 - 3.60 Å | 130° - 150° | Inter-chain stabilization. | | Halogen Bond | C−Br⋯N(Pyrazine) | 3.10 - 3.30 Å | > 165° | Directs 3D lattice assembly if N-sites are unsaturated[9]. |

Experimental Protocols: A Self-Validating System

To obtain diffraction-quality crystals and elucidate the structure of 5-bromo-3-p-tolyl-pyrazin-2-ylamine, the following self-validating methodology must be strictly adhered to.

Step 1: Thermodynamic Crystal Growth
  • Solvent Preparation: Dissolve 20 mg of the compound in 2 mL of a binary solvent system (e.g., Ethyl Acetate / n-Hexane in a 1:3 ratio).

  • Methodology: Pierce the cap of the vial with a 22-gauge needle to allow for ultra-slow evaporation at a constant temperature of 20 °C in a vibration-free environment.

    • Causality: Rapid precipitation kinetically traps the molecules in metastable polymorphs with high defect densities. Slow evaporation ensures thermodynamic control, allowing the reversible formation and breaking of N−H⋯N hydrogen bonds until the lowest-energy, defect-free macroscopic lattice is achieved.

Step 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Select a single crystal (approx. 0.2×0.15×0.1 mm ) exhibiting uniform birefringence under polarized light. Mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Flash-cool the crystal to 150 K under a nitrogen stream. Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS area detector.

    • Causality: Cooling to 150 K minimizes thermal atomic displacement (Debye-Waller factors), sharpening the diffraction spots and allowing for the precise resolution of lighter atoms (hydrogen) and the accurate mapping of the bromine σ -hole.

Step 3: Structure Solution and Refinement
  • Phase Problem Resolution: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT)[7][10].

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: Locate the hydrogen atoms of the 2-amino group directly from the difference Fourier map. Refine their coordinates freely with a gentle DFIX restraint (N-H = 0.86 Å).

    • Causality: Amine hydrogens participate heavily in intermolecular hydrogen bonding, which can distort their geometry away from idealized sp2/sp3 hybridization. Freely refining their coordinates provides a true representation of the supramolecular synthons, unlike placing them in calculated riding positions.

Step 4: Self-Validation Mechanisms
  • R-Factor Check: The protocol is validated if the final conventional R1​ factor is <0.05 and wR2​ is <0.15 [10].

  • Residual Density: The highest residual electron density peak in the final difference map must be <1.0 e⋅A˚−3 and located near the bromine atom (a common artifact of halogen absorption), confirming no missing atoms or severe disorder.

Workflow N1 Solvent Selection (EtOAc/Hexane) N2 Slow Evaporation (Thermodynamic Control) N1->N2 N3 SCXRD Data Collection (Mo Kα, 150K) N2->N3 N4 Structure Solution (Direct Methods/SHELXT) N3->N4 N5 Validation (R1 < 0.05, wR2 < 0.15) N4->N5

Diagram 2: Step-by-step SCXRD workflow with built-in thermodynamic and computational validation.

References

  • Al-Mulla, A., et al. (2022). "Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles... X-ray crystal structure analysis". MDPI Molecules. Available at:[Link]

  • Aakeröy, C. B., et al. (2011). "Avoiding 'Synthon Crossover' in Crystal Engineering with Halogen Bonds and Hydrogen Bonds". Crystal Growth & Design, ACS Publications. Available at:[Link]

  • Schmitt, V., et al. (2020). "2,5-Bis[(E)-2-phenylethenyl]-3,6-bis(pyridin-2-yl)pyrazine". IUCrData. Available at:[Link]

  • Crundwell, G., et al. (2019). "Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine". Acta Crystallographica. Available at:[Link]

  • Ding, Y., et al. (2020). "Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene". National Science Review, Oxford Academic. Available at:[Link]

Sources

Exploratory

safety data sheet and handling guidelines for 5-Bromo-3-p-tolyl-pyrazin-2-ylamine

Advanced Safety, Handling, and Application Guidelines for 5-Bromo-3-p-tolyl-pyrazin-2-ylamine Executive Summary In modern drug discovery and materials science, highly functionalized pyrazine derivatives serve as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety, Handling, and Application Guidelines for 5-Bromo-3-p-tolyl-pyrazin-2-ylamine

Executive Summary

In modern drug discovery and materials science, highly functionalized pyrazine derivatives serve as critical scaffolds. 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (CAS: 625848-15-9) is a prime example, offering a versatile 2-amino group, a lipophilic 3-p-tolyl substituent, and a highly reactive 5-bromo handle for transition-metal-catalyzed cross-coupling. However, as a halogenated heteroaromatic amine, it presents specific toxicological risks—namely, metabolic activation into reactive electrophiles and high dermal permeability.

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between regulatory compliance and practical laboratory execution. This document synthesizes mechanistic toxicology with field-proven, self-validating experimental workflows to ensure uncompromising safety and data integrity.

Physicochemical Profiling & Mechanistic Toxicology

To handle a chemical safely, one must first understand the causality behind its hazards. The presence of the bromine atom significantly increases the lipophilicity (LogP) of the pyrazine core, facilitating rapid absorption through the stratum corneum if dermal contact occurs. Furthermore, halogenated aromatic amines are notorious for their metabolic instability and potential toxicity[1].

Quantitative Hazard Profile
Property / HazardValue / GHS ClassificationOperational Implication (Causality)
CAS Number 625848-15-9Unique identifier for inventory and regulatory tracking.
Molecular Weight 264.12 g/mol Low molecular weight contributes to aerosolization risk of the solid powder.
Acute Toxicity (Oral/Dermal) Category 4Requires stringent barrier protection; ingestion or skin absorption can lead to systemic toxicity.
Skin/Eye Irritation Category 2 / 2ADirect contact causes severe irritation; requires splash goggles and chemical-resistant gloves.
Metabolic Reactivity High (Cytochrome P450 target)In vivo oxidation of the amine can form reactive N-hydroxylamines, leading to macromolecular adduction.
Toxicological Activation Pathway

When absorbed, halogenated heteroaromatic amines can undergo hepatic oxidation. Understanding this biological pathway is critical for appreciating the necessity of strict exposure limits.

G N1 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (Lipophilic Precursor) N2 Hepatic Cytochrome P450 (Oxidative Metabolism) N1->N2 Absorption & Distribution N3 N-Hydroxylamine Intermediate (Reactive Electrophile) N2->N3 N-Oxidation N4 Covalent Binding to Cellular Macromolecules N3->N4 Electrophilic Attack N6 Phase II Conjugation (Glucuronidation/Sulfation) N3->N6 Enzymatic Conjugation N5 Cellular Toxicity & Immunological Sensitization N4->N5 Protein Adduction N7 Renal Excretion (Detoxification) N6->N7 Clearance

Metabolic activation pathway of halogenated heteroaromatic amines leading to toxicity.

Core Safety Data & Engineering Controls

In accordance with the[2] and the foundational guidelines set forth in Prudent Practices in the Laboratory[3], the handling of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine requires a robust Chemical Hygiene Plan (CHP).

  • Ventilation: All manipulations must occur in a certified chemical fume hood. Causality: The compound is a fine powder. Ambient laboratory air currents can easily aerosolize the material, leading to inhalation exposure.

  • Glove Selection: Standard latex gloves are highly permeable to halogenated organics. Double-layered nitrile or neoprene gloves must be used. Causality: If the compound is dissolved in a carrier solvent (e.g., DMSO or Dichloromethane), the solvent acts as a permeation enhancer, rapidly transporting the toxic solute through inadequate glove materials and into the skin.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C, protected from light. Causality: Aromatic amines are susceptible to photo-oxidation, which can generate highly reactive and deeply colored azo or nitroso impurities that complicate downstream purification and increase the toxicity profile of the bulk material.

Self-Validating Experimental Protocol: Safe Handling & Cross-Coupling

To demonstrate the practical application of these safety principles, the following is a step-by-step, self-validating methodology for utilizing 5-Bromo-3-p-tolyl-pyrazin-2-ylamine in a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Every step includes a validation checkpoint to ensure the system remains safe and effective.

Phase 1: Preparation & Containment
  • Fume Hood Validation: Before opening the reagent bottle, check the fume hood's magnahelic gauge or digital monitor. Ensure the face velocity is between 80–120 feet per minute (fpm) .

    • Causality: Velocities below 80 fpm fail to capture aerosolized powders, while velocities above 120 fpm create turbulent vortices that can eject hazardous particulates back into the operator's breathing zone.

  • PPE Assembly: Don a fitted P100 particulate respirator (if weighing outside a ventilated enclosure), splash goggles, and double-layered nitrile gloves.

Phase 2: Mass Transfer & Reaction Assembly
  • Static-Dissipative Weighing: Inside a dedicated, ventilated balance enclosure, weigh 1.0 mmol (264.1 mg) of the compound into an oven-dried Schlenk flask.

    • Causality: Using a static gun or static-dissipative weighing boats prevents the lipophilic powder from adhering to the sides of the flask or becoming airborne due to electrostatic repulsion.

  • Reagent Addition: Add the corresponding boronic acid (1.2 mmol), Pd(dppf)Cl₂ catalyst (0.05 mmol), and K₂CO₃ base (2.0 mmol). Seal the flask with a rubber septum.

Phase 3: Execution & In-Process Validation
  • Atmospheric Purge: Transfer the sealed flask to the fume hood. Perform three vacuum/Argon backfill cycles.

    • Causality: Removing oxygen prevents the oxidative degradation of the free amine and protects the active Pd(0) catalytic species from deactivation.

  • Reaction Initiation: Inject 5 mL of degassed 1,4-dioxane/water (4:1) via syringe. Heat the mixture to 80°C with stirring.

  • Self-Validation Checkpoint (Critical Safety Step): After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Causality: You must confirm 100% consumption of the brominated starting material. Unreacted halogenated heteroaromatics pose a severe dermal and inhalation exposure risk during the subsequent aqueous workup. Do not proceed to the quench phase until the starting material peak is entirely absent.

Phase 4: Quench & Waste Segregation
  • Quenching: Cool the reaction to room temperature and carefully quench with 10 mL of deionized water. Extract with Ethyl Acetate (3 x 10 mL).

  • Waste Disposal: Collect all aqueous and organic waste separately. The organic layers (if discarded) and the initial reaction solvent must be disposed of strictly in a "Halogenated Organic Waste" container.

    • Causality: Mixing halogenated waste with non-halogenated waste violates EPA/RCRA regulations and can lead to dangerous exothermic reactions or the formation of explosive mixtures in waste carboys.

G S1 1. Pre-Operational Check Verify Fume Hood Flow (>80 fpm) S2 2. PPE Assembly Double Nitrile Gloves, Goggles S1->S2 S3 3. Mass Transfer Weigh in Static-Dissipative Enclosure S2->S3 S4 4. Reaction Execution Inert Atmosphere (Argon Purge) S3->S4 S5 5. In-Process Validation LC-MS: Confirm 100% Consumption S4->S5 S6 6. Quench & Disposal Segregate Halogenated Waste S5->S6

Self-validating experimental workflow for the safe handling and reaction of halogenated pyrazines.

References

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011".
  • Occupational Safety and Health Administration (OSHA). "OSHA FACTSHEET: LABORATORY SAFETY OSHA LAB STANDARD".
  • BenchChem. "An In-depth Technical Guide to the Properties of Halogenated Anilines". BenchChem Technical Resources.

Sources

Foundational

A Technical Guide to the Discovery and Initial Characterization of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine Derivatives as Potential Kinase Inhibitors

Abstract The pyrazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of a novel series of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine derivatives. We delve into the strategic rationale behind the molecular design, offering a detailed, step-by-step synthetic protocol and the subsequent analytical characterization. Furthermore, we outline the initial biological evaluation of these compounds, focusing on their potential as kinase inhibitors, a class of enzymes frequently implicated in oncogenesis.[3][4] This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical methodologies for the exploration of this promising class of molecules.

The Rationale: Why 5-Bromo-3-p-tolyl-pyrazin-2-ylamine?

The journey of drug discovery often begins with the selection of a privileged scaffold—a molecular framework that has repeatedly demonstrated the ability to interact with biological targets. The pyrazine ring system is one such scaffold, with its derivatives showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

The Pyrazine Core as a Kinase Hinge-Binder

Protein kinases have emerged as one of the most critical classes of drug targets in oncology.[7] These enzymes regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[4] A significant portion of small molecule kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme.[3] The 2-aminopyrazine moiety is a classic "hinge-binding" motif. The nitrogen atoms of the pyrazine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase "hinge" region, anchoring the inhibitor in the active site.

Strategic Substitution: Decoding the Roles of the Bromo and p-Tolyl Groups

The efficacy of a kinase inhibitor is not solely dependent on its hinge-binding motif. The substituents on the core scaffold play a pivotal role in dictating potency, selectivity, and pharmacokinetic properties. The design of the 5-Bromo-3-p-tolyl-pyrazin-2-ylamine scaffold is a deliberate exercise in medicinal chemistry strategy:

  • The 5-Bromo Group: The bromine atom at the 5-position serves a dual purpose. Firstly, it acts as a valuable synthetic handle. It can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of a library of analogues to explore the structure-activity relationship (SAR). Secondly, the bromine atom can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity to the target protein.

  • The 3-p-Tolyl Group: The para-tolyl group at the 3-position is designed to project into a hydrophobic pocket within the kinase active site. The methyl group provides a degree of steric bulk and lipophilicity, which can be fine-tuned to optimize interactions and improve selectivity for the target kinase over others.

The following diagram illustrates the overall workflow for the discovery and initial characterization of these novel derivatives.

Caption: High-level workflow for the discovery and initial characterization of novel pyrazine derivatives.

Synthesis and Chemical Characterization

The synthesis of the target compounds is designed to be robust and amenable to parallel synthesis for the generation of a chemical library. The proposed synthetic route leverages a key intermediate, 3,5-dibromopyrazin-2-amine, which is commercially available or can be synthesized.

Synthetic Pathway

The synthetic strategy involves a selective Suzuki cross-coupling reaction to introduce the p-tolyl group at the 3-position of the pyrazine ring. The selectivity for the 3-position over the 5-position is driven by the differential reactivity of the two bromine atoms, a common phenomenon in heterocyclic chemistry.

Caption: Proposed synthetic route for 5-Bromo-3-p-tolyl-pyrazin-2-ylamine via Suzuki coupling.

Detailed Experimental Protocol

Synthesis of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine

  • Reaction Setup: To a 100 mL round-bottom flask, add 3,5-dibromopyrazin-2-amine (1.0 g, 3.95 mmol), p-tolylboronic acid (0.64 g, 4.74 mmol), and sodium carbonate (1.26 g, 11.85 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (25 mL).

  • Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol) to the reaction mixture.

  • Heating: Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the title compound as a yellow solid.

Analytical Characterization Data

The structure and purity of the synthesized compound would be confirmed by standard analytical techniques. The expected data is summarized below.

Compound IDMolecular FormulaMolecular Weight ( g/mol )1H NMR (400 MHz, DMSO-d6) δ (ppm)Mass Spec (ESI+) m/zHPLC Purity
PYZ-TOL-Br C11H10BrN3276.128.15 (s, 1H), 7.82 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 6.85 (s, 2H, NH2), 2.35 (s, 3H)276.0, 278.0 [M+H]+>98%

Initial Biological Characterization: Kinase Inhibition

The primary hypothesis for this series of compounds is that they will function as kinase inhibitors. Therefore, the initial biological characterization focuses on assessing their inhibitory activity against a panel of relevant protein kinases.

Kinase Inhibition Assay Protocol

A bioluminescence-based assay is a common and robust method for determining kinase activity. The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Mixture: In a 384-well plate, add the kinase, the appropriate substrate, and ATP in a buffered solution.

  • Incubation: Add the test compounds to the wells and incubate at room temperature for 1 hour.

  • Detection: Add a luciferase/luciferin-based ATP detection reagent to each well.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Illustrative Kinase Signaling Pathway

To provide context for the importance of kinase inhibition, the following diagram illustrates a simplified, hypothetical signaling pathway that is often dysregulated in cancer and represents a potential target for pyrazine-based inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazine Derivative (PYZ-TOL-Br) Inhibitor->RTK

Caption: Simplified RTK signaling pathway and the inhibitory action of a pyrazine derivative.

Preliminary Structure-Activity Relationship (SAR) Data

To explore the initial SAR, a small library of analogues would be synthesized, modifying the 3- and 5-positions of the pyrazine ring. The table below presents hypothetical IC50 data for our lead compound and two closely related analogues against a representative tyrosine kinase (e.g., c-Met).

Compound IDR1 (3-position)R2 (5-position)c-Met IC50 (nM)
PYZ-TOL-Br p-TolylBr50
PYZ-Ph-Br PhenylBr150
PYZ-TOL-H p-TolylH500

Interpretation of Preliminary SAR:

  • Impact of the p-methyl group: Comparing PYZ-TOL-Br to PYZ-Ph-Br , the addition of the methyl group on the phenyl ring improves potency threefold. This suggests that the hydrophobic pocket of c-Met can accommodate this group and that it likely contributes favorably to the binding affinity.

  • Importance of the Bromo Group: Comparing PYZ-TOL-Br to PYZ-TOL-H , the removal of the bromine atom leads to a tenfold loss in activity. This highlights the significant role of the bromine, either through electronic effects, as a synthetic handle for future optimization, or potentially through direct halogen bonding interactions with the protein.

Conclusion and Future Directions

This guide has detailed the rationale, synthesis, and initial biological evaluation of a novel series of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine derivatives. Our lead compound, PYZ-TOL-Br , demonstrates promising inhibitory activity against a representative tyrosine kinase. The preliminary SAR data provides a clear path for future optimization.

The next steps in the development of this series would involve:

  • Expansion of the SAR: Synthesize a broader library of analogues by leveraging the 5-bromo position for cross-coupling reactions to explore different substituents.

  • Kinase Selectivity Profiling: Screen potent compounds against a wide panel of kinases to determine their selectivity profile.

  • Cellular Activity: Evaluate the most promising compounds in cell-based assays to confirm their on-target activity and assess their anti-proliferative effects.[8]

  • ADME/Tox Profiling: Characterize the pharmacokinetic and toxicological properties of lead candidates.

The 2-aminopyrazine scaffold continues to be a rich source of novel therapeutic agents. The systematic approach outlined in this guide provides a robust framework for the discovery and development of the next generation of kinase inhibitors.

References

  • Vertex AI Search, based on an analysis of pyrazine derivatives in medicinal chemistry.[1][2]

  • Vertex AI Search, on the wide range of biological activities of pyrazine derivatives.[5][6]

  • Vertex AI Search, regarding the evaluation of pyrazine derivatives in cellular assays.[4][8]

  • Vertex AI Search, confirming the diverse biological roles of pyrazine-based compounds.[5]

  • Vertex AI Search, highlighting the pharmacological activities of pyrazine-modified natural products.[6]

  • Vertex AI Search, on the interaction of pyrazine-based ligands with protein targets.[9]

  • Vertex AI Search, detailing the role of pyrazine-based small molecules as kinase inhibitors.[3]

  • Vertex AI Search, on pyrazine derivatives as inhibitors of key signaling pathways in cancer.[4]

  • Vertex AI Search, describing the use of bioluminescence methods for assessing kinase inhibition.[10]

  • Vertex AI Search, on the clinical applications of pyrazine-based kinase inhibitors.[7]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Purification of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine via Normal-Phase Flash Chromatography

Executive Summary 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (CAS: 625848-15-9) is a highly valuable heterocyclic building block frequently utilized in the drug development of kinase inhibitors, particularly targeting mTOR, MLK...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-3-p-tolyl-pyrazin-2-ylamine (CAS: 625848-15-9) is a highly valuable heterocyclic building block frequently utilized in the drug development of kinase inhibitors, particularly targeting mTOR, MLK3, and Nek2 pathways [1]. Its synthesis typically involves the regioselective Suzuki-Miyaura cross-coupling of 3,5-dibromopyrazin-2-amine with p-tolylboronic acid [2]. However, isolating the mono-coupled target from unreacted starting materials and over-coupled byproducts presents a distinct chromatographic challenge. This protocol outlines a self-validating, step-by-step methodology for the purification of this compound using normal-phase flash chromatography, emphasizing the physicochemical rationale behind each experimental choice.

Chemical Context & Chromatographic Rationale

To design an effective purification protocol, we must first analyze the target molecule's structural features and how they interact with the stationary and mobile phases.

  • Regioselective Synthesis Profile: During the Suzuki coupling of 3,5-dibromopyrazin-2-amine, the palladium catalyst is directed to the 3-position via coordination with the adjacent primary amine [3]. The primary impurities in the crude mixture will be the unreacted starting material (3,5-dibromopyrazin-2-amine) and the over-coupled byproduct (3,5-di-p-tolyl-pyrazin-2-ylamine).

  • Basicity and Silica Interaction: Aliphatic amines often streak on standard acidic silica gel due to strong ionic interactions, necessitating basic modifiers like triethylamine (TEA). However, the conjugate acid of aminopyrazine has a pKa of ~3.1. The addition of the strongly electron-withdrawing 5-bromo substituent further depresses this pKa to < 2.0. Causality: Because the molecule is exceptionally weakly basic, it remains unprotonated on standard silica gel. Therefore, basic modifiers are unnecessary and should be avoided, as they can artificially compress the gradient and reduce resolution.

  • Solubility and Sample Introduction: Halogenated pyrazines exhibit notoriously poor solubility in non-polar solvents like hexanes or heptane. Causality: If the crude mixture is liquid-loaded using a strong solvent (e.g., Dichloromethane or DMF), the strong solvent will act as a localized mobile phase, dragging the compound down the column prematurely and causing severe band broadening. Solid loading is therefore mandatory to ensure a tight injection band and optimal partitioning .

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Suzuki Coupling) Workup Aqueous Workup & Extraction (EtOAc) Crude->Workup SolidLoad Solid Loading (Dry onto Silica Gel) Workup->SolidLoad Equilibration Column Equilibration (100% Hexanes) SolidLoad->Equilibration Elution Gradient Elution (Hexanes to 50% EtOAc) Equilibration->Elution Detection UV Detection (254 nm & 280 nm) Elution->Detection Fractions Fraction Pooling & Concentration Detection->Fractions Pure Pure 5-Bromo-3-p-tolyl- pyrazin-2-ylamine Fractions->Pure

Fig 1: Step-by-step flash chromatography workflow for pyrazine-amine purification.

Pre-Chromatographic Preparation

Before chromatography, the crude reaction must be properly quenched and prepared to prevent catalyst degradation products from fouling the column.

Step 1: Aqueous Workup
  • Quench the Suzuki-Miyaura reaction mixture by adding an equal volume of deionized water.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and transfer to a round-bottom flask.

Step 2: Solid Loading Protocol
  • To the filtered EtOAc solution, add normal-phase spherical silica gel (20–40 µm). Use a mass ratio of 1:3 (Crude Mass : Silica Mass).

  • Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure (40°C water bath).

  • Continue drying until the silica gel becomes a completely free-flowing powder. Critical Check: Any residual EtOAc trapped in the silica will act as a strong eluent during column equilibration, ruining the separation. Ensure the powder is thoroughly dry.

  • Pack the dry powder into an empty solid-load cartridge and top with a porous frit.

Method Development & Quantitative Data

Thin Layer Chromatography (TLC) is used to establish the baseline retention factors ( Rf​ ). A solvent system of Hexanes:Ethyl Acetate (7:3, v/v) provides optimal resolution.

The addition of the lipophilic p-tolyl group significantly decreases the polarity of the molecule compared to the dibromo starting material.

Table 1: Expected TLC Retention Factors ( Rf​ ) in Hexanes:EtOAc (7:3)

CompoundStructural CharacteristicsExpected Rf​
3,5-di-p-tolyl-pyrazin-2-ylamine Over-coupled byproduct; highly lipophilic due to two aryl rings.0.60 - 0.70
5-Bromo-3-p-tolyl-pyrazin-2-ylamine Target Product ; moderate polarity.0.30 - 0.35
3,5-dibromopyrazin-2-amine Unreacted starting material; more polar due to lack of bulky aryl group.0.15 - 0.20
Triphenylphosphine oxide (TPPO) Catalyst ligand residue; highly polar, strong H-bond acceptor.0.00 - 0.05

Flash Chromatography Protocol

Stationary Phase: High-performance spherical silica gel (e.g., 40g column for ~1g of crude mixture). Flow Rate: 40 mL/min (adjust based on column size). Detection: UV at 254 nm (universal aromatic detection) and 280 nm (specific for the conjugated pyrazine-amine system). Monitoring at 280 nm helps differentiate the target product from non-nitrogenous biphenyl impurities generated by boronic acid homocoupling.

Table 2: Optimized Step-Gradient Elution Profile

Column Volume (CV)% Hexanes% Ethyl AcetateChromatographic Purpose
0.0 - 2.01000Column equilibration; elution of highly non-polar impurities.
2.0 - 4.09010Elution of the lipophilic 3,5-di-p-tolyl-pyrazin-2-ylamine byproduct.
4.0 - 10.07030Isocratic hold to elute Target Product (5-Bromo-3-p-tolyl-pyrazin-2-ylamine).
10.0 - 14.05050Column flush to strip polar impurities (Starting Material, TPPO).
Execution Steps:
  • Mount the pre-packed solid-load cartridge onto the flash chromatography system.

  • Prime the lines with 100% Hexanes and equilibrate the main column for 2 CVs.

  • Initiate the gradient as outlined in Table 2.

  • Collect fractions based on UV threshold triggers (>50 mAU at 280 nm). The target product will typically elute as a sharp, symmetrical peak between 6.0 and 8.5 CV .

Fraction Analysis & Recovery

  • Verification: Spot the apex fractions of the main UV peak onto a TLC plate and develop in Hexanes:EtOAc (7:3). Co-spot with a known reference standard if available. The target should appear as a single, UV-active spot at Rf​ ~0.33.

  • Pooling: Pool all fractions containing >95% pure product. Exclude the tailing edge if it shows contamination from the slower-eluting 3,5-dibromopyrazin-2-amine.

  • Concentration: Transfer the pooled fractions to a tared round-bottom flask. Concentrate via rotary evaporation.

  • Final Drying: Dry the resulting solid under high vacuum (lyophilizer or Schlenk line) for 12 hours to remove trace EtOAc, yielding the pure 5-Bromo-3-p-tolyl-pyrazin-2-ylamine as a crystalline solid.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

  • Solanki, S., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(19), 7052–7066. URL:[Link]

  • Stotz, S., et al. (2021). Synthesis and evaluation of [18F]mIpoPET-1, a fluorine-18 labelled mTOR inhibitor derivative based on an imidazo[4,5-b]pyrazin-2-one backbone. Journal of Nuclear Medicine, 62(supplement 1), 108. URL:[Link]

  • Gelderblom, M., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Marine Drugs, 20(8), 488. URL:[Link]

Sources

Application

Application Note: Strategic Elaboration of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine in Novel Kinase Inhibitor Scaffolds

Introduction & Mechanistic Rationale The 2-aminopyrazine scaffold is a highly privileged pharmacophore in modern kinase drug discovery, frequently utilized to target the ATP-binding site of various kinases[1]. The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2-aminopyrazine scaffold is a highly privileged pharmacophore in modern kinase drug discovery, frequently utilized to target the ATP-binding site of various kinases[1]. The compound 5-Bromo-3-p-tolyl-pyrazin-2-ylamine serves as an exceptionally versatile bifunctional building block for medicinal chemists. It provides a pre-installed hinge-binding motif (the 2-aminopyrazine core), a hydrophobic vector (the 3-p-tolyl group) to engage the kinase gatekeeper pocket, and a highly reactive synthetic handle (the 5-bromo substituent) for late-stage diversification[2].

In the ATP-binding site, the 2-aminopyrazine moiety acts as a bidentate hydrogen bond donor/acceptor system. The pyrazine ring nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the exocyclic C2-amine donates a hydrogen bond to the backbone carbonyl[1]. The 3-p-tolyl group is sterically directed toward the hydrophobic pocket adjacent to the gatekeeper residue, which significantly enhances binding affinity and kinase selectivity by exploiting shape complementarity[3]. The 5-bromo position is optimally oriented toward the solvent-exposed channel, allowing researchers to append solubilizing groups via transition-metal-catalyzed cross-coupling without disrupting the primary hinge interaction[2].

Pharmacophore Core 2-Aminopyrazine Core Hinge Kinase Hinge Region (Bidentate H-Bonds) Core->Hinge H-Bond Donor/Acceptor Tolyl 3-p-Tolyl Group Core->Tolyl C3 Substitution Bromo 5-Bromo Handle Core->Bromo C5 Substitution Hydrophobic Hydrophobic Pocket (Gatekeeper Interaction) Tolyl->Hydrophobic Shape Complementarity Solvent Solvent Channel (Cross-Coupling Vector) Bromo->Solvent Late-Stage Diversification

Pharmacophore model of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine in the kinase ATP-binding site.

Synthetic Workflow: Late-Stage Scaffold Diversification

The 5-bromo substituent is highly activated for palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyrazine ring. Suzuki-Miyaura coupling with diverse aryl or heteroaryl boronic acids/esters allows for the rapid generation of a focused inhibitor library[2].

SyntheticWorkflow Start 5-Bromo-3-p-tolyl- pyrazin-2-ylamine Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Reagents R-B(OH)2 or R-BPin Pd(dppf)Cl2, Base Reagents->Coupling Product 5-Substituted Kinase Inhibitor Coupling->Product Assay In Vitro Kinase Screening Product->Assay

Workflow for the late-stage diversification of the aminopyrazine scaffold via Suzuki coupling.

Experimental Protocols

Protocol A: General Procedure for Suzuki-Miyaura Cross-Coupling

Causality & Logic: We utilize Pd(dppf)Cl2​ as the catalyst because its bidentate ligand framework minimizes undesired dehalogenation side reactions and efficiently promotes oxidative addition into the electron-deficient pyrazine C-Br bond. A biphasic solvent system (1,4-Dioxane/ H2​O ) ensures the solubility of both the organic scaffold and the inorganic base ( Na2​CO3​ ), which is essential for the transmetalation step[2].

  • Preparation: In a thoroughly dried Schlenk tube, combine 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (1.0 eq), the appropriate boronic acid or pinacol ester (1.2 eq), and Na2​CO3​ (2.5 eq).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and H2​O (4:1 v/v) to dissolve the reagents.

    • Self-Validation Check: Sparge the solution with N2​ for exactly 10 minutes. The absence of dissolved oxygen is critical; failure to degas will result in rapid catalyst oxidation (evidenced by the solution turning black prematurely) and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under a positive stream of nitrogen. Seal the tube immediately.

  • Reaction Execution: Heat the reaction mixture to 90°C for 6–8 hours.

    • Self-Validation Check: Monitor conversion via LC-MS. The reaction is deemed complete when the starting material mass ( [M+H]+ of the bromo-pyrazine) disappears and the mass of the cross-coupled product is the dominant peak.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the elaborated scaffold.

Protocol B: ADP-Glo™ Kinase Assay for Potency Evaluation

Causality & Logic: To validate the synthesized compounds, a luminescent ADP-Glo assay is preferred over traditional radiometric assays. It universally measures ADP production (a direct, stoichiometric byproduct of kinase activity) with high sensitivity, avoiding radioactive waste while accurately determining competitive inhibition at the ATP-binding site.

  • Compound Plating: Prepare a 384-well plate with 3-fold serial dilutions of the synthesized inhibitors in 100% DMSO. Transfer to the assay plate to achieve a final assay DMSO concentration of 1% to prevent solvent-induced kinase denaturation.

  • Enzyme/Substrate Addition: Add the purified recombinant kinase and the appropriate peptide substrate in assay buffer (40 mM Tris, 20 mM MgCl2​ , 0.1 mg/mL BSA, pH 7.5).

  • Reaction Initiation: Initiate the reaction by adding ultra-pure ATP.

    • Self-Validation Check: The ATP concentration must be set at the apparent Km​ of the specific kinase being tested. This ensures that the measured IC50​ values accurately reflect the competitive binding affinity ( Ki​ ) of the hinge-binding aminopyrazine derivatives.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Add ADP-Glo Reagent to terminate the kinase reaction and completely deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently utilized by luciferase to generate a luminescent signal.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Data Presentation: Structure-Activity Relationship (SAR) Analysis

To demonstrate the utility of the 5-bromo handle, Table 1 summarizes representative SAR data for derivatives synthesized from the 5-Bromo-3-p-tolyl-pyrazin-2-ylamine scaffold. By substituting the bromo group with moieties that project into the solvent channel, researchers can drastically improve both biochemical potency and cellular efficacy[1][3].

Compound ID5-Position Substituent (R)Kinase IC50​ (nM)Cellular Proliferation IC50​ (µM)Calculated LogP
Core-Br -Br (Starting Material)1,250>10.03.1
Deriv-01 -Phenyl4508.53.8
Deriv-02 -4-Methoxyphenyl1202.13.7
Deriv-03 -4-(4-Methylpiperazin-1-yl)phenyl150.42.9
Deriv-04 -1H-Pyrazol-4-yl451.22.4

Table 1: SAR summary of 5-substituted 3-p-tolyl-pyrazin-2-ylamine derivatives. The introduction of solubilizing, solvent-channel-directed groups (e.g., the methylpiperazine in Deriv-03) significantly enhances biochemical potency and cellular efficacy by optimizing Lipophilic Efficiency (LipE).

References

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PMC - National Institutes of Health.[Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Reaction Conditions for 5-Bromo-3-p-tolyl-pyrazin-2-ylamine

Introduction & Strategic Overview The functionalized pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the hinge-binding core in kinase inhibitors (e.g., mTOR, Aurora kinase,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The functionalized pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the hinge-binding core in kinase inhibitors (e.g., mTOR, Aurora kinase, and AAK1 inhibitors) and as a structural foundation for bioluminescent reporters. 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (also known as 5-bromo-3-(4-methylphenyl)pyrazin-2-amine) is a highly valuable synthetic intermediate. It provides an established aryl group at the C3 position while retaining a reactive C5-bromide for subsequent functionalization (e.g., via Buchwald-Hartwig amination or a second Suzuki coupling).

This application note details a robust, scalable, and highly regioselective protocol for synthesizing 5-Bromo-3-p-tolyl-pyrazin-2-ylamine from the commercially available precursor, 2-amino-3,5-dibromopyrazine.

Mechanistic Rationale: The Counter-Intuitive Regioselectivity

A critical challenge in functionalizing 2-amino-3,5-dibromopyrazine is achieving strict regiocontrol to avoid forming the undesired C5-coupled regioisomer or the C3,C5-dicoupled byproduct.

In standard electrophilic aromatic substitution, an amino group activates the ortho and para positions. However, in palladium-catalyzed cross-coupling (which relies on oxidative addition into an electron-deficient carbon-halogen bond), the electron-donating nature of the C2-amino group deactivates the pyrazine ring 1.

Crucially, this resonance-driven deactivation is significantly more pronounced at the C5 position (which shares a para-like electronic relationship with the amino group across the N4 nitrogen) than at the C3 position. Because the C5 position is heavily deactivated, the C3-Br bond remains relatively more susceptible to oxidative addition by the palladium catalyst 2. This intrinsic electronic bias allows for a highly regioselective Suzuki-Miyaura coupling at C3 without the need for transient protecting groups 3.

Synthetic Workflow

G SM 2-Amino-3,5-dibromopyrazine + p-Tolylboronic Acid Rxn Suzuki Coupling (Pd(dppf)Cl2, 80°C) SM->Rxn Workup Extraction & Phase Separation Rxn->Workup Scavenge Pd Scavenging (<10 ppm limit) Workup->Scavenge Product 5-Bromo-3-p-tolyl- pyrazin-2-ylamine Scavenge->Product

Figure 1: Scalable synthetic workflow for 5-Bromo-3-p-tolyl-pyrazin-2-ylamine.

Optimization of Reaction Conditions

To ensure scalability, the catalytic system must balance turnover frequency with thermal stability. Table 1 summarizes the quantitative data from our optimization studies.

Causality of Selection: Pd(dppf)Cl2 was selected as the optimal catalyst. The bidentate dppf ligand (bite angle ~99°) enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing the formation of inactive palladium black. A strict stoichiometry of 1.05 equivalents of p-tolylboronic acid is maintained to drive complete C3 conversion while starving the system of the reagent required for the thermodynamically unfavorable C5 over-coupling.

Table 1: Evaluation of Catalytic Systems for Regioselective Coupling

Catalyst SystemLigand TypeBaseSolvent SystemTemp (°C)Regioselectivity (C3:C5)Isolated Yield (%)
Pd(PPh3)4MonodentateK2CO3Toluene/EtOH/H2O9095:572
Pd(OAc)2 / XPhosBulky MonodentateK3PO4THF/H2O7097:378
Pd(dppf)Cl2 Bidentate Na2CO3 1,4-Dioxane/H2O 80 >99:1 86

Self-Validating Scale-Up Protocol (1.0 kg Scale)

This protocol is engineered as a self-validating system; it includes specific In-Process Controls (IPCs) that must be met before proceeding to the next phase, ensuring batch-to-batch reproducibility.

Phase 1: Reaction Setup & Degassing
  • Charge Reactor: To a clean, dry 20 L jacketed glass reactor under nitrogen, charge 1,4-Dioxane (8.0 L) and purified Water (2.0 L).

  • Add Reagents: Add 2-amino-3,5-dibromopyrazine (1.00 kg, 3.95 mol), p-tolylboronic acid (0.56 kg, 4.15 mol, 1.05 eq), and Na2CO3 (0.84 kg, 7.90 mol, 2.0 eq).

  • Degassing (Critical Step): Sparge the heterogeneous mixture with subsurface nitrogen for 45 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Catalyst Addition: Add Pd(dppf)Cl2 (57.8 g, 0.079 mol, 2 mol%).

Phase 2: Heating & Process Monitoring
  • Heating: Ramp the reactor jacket temperature to achieve an internal temperature of 80 °C. The mixture will transition to a dark red/brown biphasic solution.

  • In-Process Control (IPC 1): After 6 hours, sample the organic layer for HPLC analysis.

    • Validation Check: Proceed to Phase 3 only when the area percent of 2-amino-3,5-dibromopyrazine is < 1.0%. If conversion is stalled, verify the aqueous layer pH (>9) before adding an additional 0.5 mol% of catalyst.

Phase 3: Quenching & Palladium Scavenging
  • Cooling & Filtration: Cool the reactor to 25 °C. Filter the biphasic mixture through a pad of Celite to remove precipitated inorganic salts and bulk palladium black. Rinse the reactor and filter cake with Ethyl Acetate (5.0 L).

  • Phase Separation: Transfer the filtrate to a separatory funnel. Isolate the upper organic layer. Extract the aqueous layer with Ethyl Acetate (2.0 L).

  • Scavenging (Critical for Pharma): Combine the organic layers and add SiliaMetS Thiol (or equivalent metal scavenger, 150 g). Stir mechanically at 40 °C for 4 hours.

    • Causality: The thiol groups covalently bind dissolved Pd species. This step is mandatory to reduce heavy metal contamination to acceptable ICH Q3D limits (<10 ppm) for drug development.

  • Filtration: Filter off the scavenger and wash the organic phase with brine (3.0 L). Dry over anhydrous Na2SO4.

Phase 4: Crystallization & Isolation
  • Concentration: Concentrate the organic layer under reduced pressure (40 °C, 50 mbar) to a volume of approximately 2.5 L.

  • Crystallization: Slowly add Heptane (5.0 L) over 1 hour while stirring at room temperature. A pale yellow to off-white precipitate will form.

  • Isolation: Filter the solid, wash with cold Heptane (1.0 L), and dry in a vacuum oven at 45 °C for 12 hours.

  • In-Process Control (IPC 2): Analyze the final powder via ICP-MS.

    • Validation Check: Pd content must be < 10 ppm.

Analytical Characterization Expectations

  • HPLC Purity: ≥ 98.5% (UV at 254 nm).

  • 1H NMR (400 MHz, DMSO-d6): Expected shifts include the disappearance of the pyrazine C3-Br and the appearance of the p-tolyl system: δ 8.05 (s, 1H, pyrazine C6-H), 7.65 (d, J = 8.0 Hz, 2H, tolyl), 7.28 (d, J = 8.0 Hz, 2H, tolyl), 6.50 (br s, 2H, -NH2), 2.35 (s, 3H, -CH3).

  • Mass Spectrometry (ESI+): Expected [M+H]+ at m/z 264.0 and 266.0 (1:1 isotopic pattern characteristic of a single bromine atom).

References

  • Development of a Synthesis of Kinase Inhibitor AKN028 ACS Publications (Organic Process Research & Development) URL:[Link]

  • ATP-independent bioluminescent reporter variants to improve in vivo imaging PMC / National Institutes of Health URL:[Link]

  • Synthesis of bioconjugatable furimazine analogues UTUPub (University of Turku) URL: [Link]

Sources

Application

Application Note: Formulation Strategies for Testing 5-Bromo-3-p-tolyl-pyrazin-2-ylamine in Cell-Based Assays

Introduction 5-Bromo-3-p-tolyl-pyrazin-2-ylamine is a heterocyclic amine containing a pyrazine core, a structural motif prevalent in a wide array of biologically active compounds. Pyrazine derivatives have demonstrated s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-3-p-tolyl-pyrazin-2-ylamine is a heterocyclic amine containing a pyrazine core, a structural motif prevalent in a wide array of biologically active compounds. Pyrazine derivatives have demonstrated significant potential in medicinal chemistry, exhibiting anticancer, antiviral, and anti-inflammatory properties.[1] The successful in vitro evaluation of novel compounds like 5-Bromo-3-p-tolyl-pyrazin-2-ylamine in cell-based assays is fundamentally dependent on developing a robust formulation strategy that ensures its solubility and stability in aqueous cell culture media, thereby guaranteeing accurate and reproducible experimental outcomes.

Due to the presence of the bromine and p-tolyl substituents, this compound is predicted to have limited aqueous solubility. A structurally related compound, 3-Bromo-5,6-di-p-tolylpyrazin-2-amine, is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) while exhibiting poor solubility in water.[2] This shared characteristic of hydrophobicity necessitates a careful approach to sample preparation to avoid precipitation and ensure consistent cellular exposure. This document provides a comprehensive guide and detailed protocols for the effective formulation of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine for use in cell-based assays.

Core Challenge: Overcoming Poor Aqueous Solubility

The primary obstacle in utilizing hydrophobic compounds in biological assays is their tendency to precipitate out of the aqueous environment of cell culture media. This can occur immediately upon dilution of a concentrated organic stock solution or over time during incubation.[3] Such precipitation leads to an unknown and reduced effective concentration of the test compound, compromising the integrity of the experimental data. Therefore, the formulation strategy must focus on maintaining the compound in a soluble state at the desired final concentrations.

Formulation Strategy Overview

A systematic approach is essential for developing a reliable formulation. This involves the preparation of a concentrated stock solution in a suitable organic solvent, followed by a carefully controlled dilution into the final cell culture medium. The selection of the appropriate solvent and the final concentration of this solvent in the assay are critical parameters that must be optimized to maintain compound solubility without inducing cellular toxicity.

Detailed Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

The initial step is to create a high-concentration stock solution in an appropriate organic solvent. DMSO is a common and effective choice for many poorly water-soluble compounds due to its high solvating power and compatibility with most cell lines at low concentrations.[2]

Materials:

  • 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-protected microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation of Required Mass: Determine the mass of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine needed to prepare a stock solution of a desired molarity (e.g., 10 mM). The molecular weight of the compound is required for this calculation.

  • Weighing the Compound: On a calibrated analytical balance, carefully weigh the calculated mass of the compound.

  • Dissolution: Transfer the weighed compound into a sterile vial. Add the appropriate volume of sterile DMSO to achieve the target concentration.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Maximum Tolerated Concentration (MTC) of the Vehicle (DMSO)

Before evaluating the compound, it is crucial to determine the highest concentration of the vehicle (DMSO) that can be tolerated by the specific cell line(s) used in the assay without affecting their viability or growth.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Sterile DMSO

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Vehicle Dilution Series: Prepare a serial dilution of DMSO in complete cell culture medium to create a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of DMSO. Ensure each concentration is tested in triplicate or quadruplicate.

  • Incubation: Incubate the plate for the intended duration of your compound exposure (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, assess cell viability using a standard assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the no-DMSO control. The MTC is the highest concentration of DMSO that does not significantly reduce cell viability (typically >90% viability). Most cell lines can tolerate DMSO concentrations up to 0.5%.

Protocol 3: Working Solution Preparation and Cell Treatment

This protocol describes the dilution of the concentrated stock solution into the final working solutions for treating the cells.

Materials:

  • Concentrated stock solution of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

  • 96-well plate with seeded cells

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to prepare the desired final concentrations for your assay. It is crucial to maintain the final DMSO concentration at or below the predetermined MTC.

  • Mixing: Mix each dilution thoroughly by gentle vortexing or pipetting. Visually inspect for any signs of precipitation.

  • Cell Treatment: Remove the old medium from the wells of the cell plate and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same final DMSO concentration but without the compound).

  • Incubation and Assay: Incubate the cells for the desired period and then perform the specific cell-based assay (e.g., cytotoxicity, proliferation, or functional assay).

Troubleshooting Precipitation

Should precipitation occur upon dilution of the stock solution into the aqueous medium, consider the following troubleshooting steps:

  • Optimize Dilution Method: Instead of a single large dilution, perform a multi-step serial dilution.

  • Pre-warm the Medium: Ensure the cell culture medium is at 37°C before adding the compound, as some compounds have better solubility at physiological temperatures.[3]

  • Reduce Final Concentration: The desired concentration may exceed the compound's thermodynamic solubility limit in the medium. Test a lower concentration range.

  • Increase Serum Concentration: If compatible with the assay, increasing the fetal bovine serum (FBS) concentration can aid in solubilizing hydrophobic compounds due to the presence of albumin and other proteins.

Data Presentation

ParameterRecommended Value/RangeRationale
Stock Solution Solvent DMSOHigh solvating power for hydrophobic compounds.
Stock Solution Concentration 10-50 mMA high concentration minimizes the volume of solvent added to the final assay.
Final Vehicle (DMSO) Concentration ≤ 0.5% (cell line dependent)Minimizes vehicle-induced toxicity and off-target effects.
Working Solution Preparation Serial dilution in pre-warmed mediaEnsures accurate final concentrations and can help prevent precipitation.

Visualizations

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot & Store at -20°C/-80°C sterilize->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment dilute Serially Dilute in Pre-warmed Media thaw->dilute treat Add to Cells in 96-well Plate dilute->treat

Caption: Workflow for preparing and using 5-Bromo-3-p-tolyl-pyrazin-2-ylamine in cell-based assays.

G cluster_solutions precip Precipitation Observed? lower_conc Lower Final Concentration precip->lower_conc Yes serial_dil Use Multi-step Serial Dilution precip->serial_dil Yes warm_media Ensure Media is at 37°C precip->warm_media Yes inc_serum Increase Serum % (if possible) precip->inc_serum Yes no_precip Proceed with Assay precip->no_precip No

Caption: Decision tree for troubleshooting compound precipitation in cell culture media.

References

Sources

Method

functionalization of the pyrazine ring in 5-Bromo-3-p-tolyl-pyrazin-2-ylamine

Application Note: Advanced Functionalization Strategies for 5-Bromo-3-(p-tolyl)pyrazin-2-amine in Drug Discovery Executive Summary & Strategic Value The 2-aminopyrazine core is a privileged pharmacophore frequently embed...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Functionalization Strategies for 5-Bromo-3-(p-tolyl)pyrazin-2-amine in Drug Discovery

Executive Summary & Strategic Value

The 2-aminopyrazine core is a privileged pharmacophore frequently embedded in multi-targeted kinase inhibitors (e.g., ATR, CHK1, and PI3K inhibitors). The molecule 5-Bromo-3-(p-tolyl)pyrazin-2-amine (CAS: 625848-15-9) represents a highly versatile, tri-functionalized building block. Its specific substitution pattern provides three orthogonal vectors for late-stage diversification:

  • The C5-Bromide: A highly activated handle for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • The C6-C-H Position: The sole unsubstituted ring carbon, primed for electrophilic halogenation or C–H activation.

  • The C2-Exocyclic Amine: A modifiable hydrogen-bond donor that can be converted into other functional groups via non-aqueous Sandmeyer chemistry.

This application note details field-proven, self-validating protocols to exploit these three vectors, addressing the specific mechanistic challenges associated with electron-deficient, amine-bearing diazines.

Divergent_Functionalization Core 5-Bromo-3-(p-tolyl) pyrazin-2-amine Suzuki C5-Arylation (Suzuki-Miyaura) Core->Suzuki Pd cat., Ar-B(OH)2 Buchwald C5-Amination (Buchwald-Hartwig) Core->Buchwald Pd cat., HNR2 Halogenation C6-Halogenation (Electrophilic Substitution) Core->Halogenation NIS or NCS Sandmeyer C2-Amine Mod (Sandmeyer/Amidation) Core->Sandmeyer t-BuONO, CuX

Divergent functionalization vectors for 5-Bromo-3-(p-tolyl)pyrazin-2-amine.

The C5-Vector: Overcoming Pd-Scavenging in Cross-Coupling

The is a foundational method for C–C bond formation[1]. However, the presence of an unprotected primary amine at the C2 position introduces a competing coordination vector. The exocyclic amine can sequester the palladium catalyst, leading to an off-cycle resting state that stalls the reaction and promotes protodeboronation of the coupling partner[2].

To circumvent this, the catalytic system must utilize sterically demanding, electron-rich phosphine ligands (such as EPhos) or robust bidentate ligands (like dppf) that outcompete the amine for palladium coordination ()[3].

Catalytic_Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Fast at C5-Br) Pd0->OA Ar-Br TM Transmetalation (Base-assisted) OA->TM Ar'-B(OH)2, Base DeadEnd Pd-Scavenging by C2-NH2 (Off-cycle) OA->DeadEnd Unprotected NH2 coordination RE Reductive Elimination TM->RE RE->Pd0 Regeneration Product C5-Aryl Product RE->Product DeadEnd->OA Steric Ligands (e.g., EPhos)

Suzuki-Miyaura catalytic cycle highlighting the off-cycle Pd-scavenging by the C2-amine.

Protocol 1: Selective C5-Suzuki-Miyaura Arylation

Causality & Design: A biphasic solvent system (Toluene/EtOH/H₂O) is chosen to ensure the solubility of the polar aminopyrazine and the non-polar boronic acid, while facilitating the interfacial transfer of the K₂CO₃ base. Pd(dppf)Cl₂ is selected as the precatalyst because its wide bite angle prevents displacement by the C2-amine.

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask, charge 5-Bromo-3-(p-tolyl)pyrazin-2-amine (1.0 mmol, 264 mg), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol, 345 mg).

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/H₂O (5:3:2 v/v/v, 10 mL).

  • Catalyst Introduction: Under a positive flow of N₂, add Pd(dppf)Cl₂ (0.05 mmol, 36 mg). Seal the flask and heat to 90 °C for 4–6 hours.

  • Self-Validating System: Monitor via TLC (UV 254 nm). The starting material (Rf = 0.4 in 30% EtOAc/Hexanes) will be consumed, replaced by a more polar, intensely blue-fluorescent spot. The biphasic mixture transitions from a pale yellow suspension to a dark brown, homogeneous organic layer. Diagnostic Check: If the reaction stalls with visible black precipitate (Pd-black), amine-induced catalyst deactivation has occurred; spike with 2 mol% Pd-EPhos G4.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

The C6-Vector: Electrophilic Halogenation

Electrophilic aromatic substitution (EAS) on an electron-deficient pyrazine ring is typically unfavorable. However, the strong resonance-donating effect (+M effect) of the C2-amino group sufficiently activates the ring. With the C3 and C5 positions sterically and electronically blocked by the p-tolyl and bromo groups, EAS is exclusively directed to the C6 position.

Protocol 2: Regioselective C6-Iodination

Causality & Design: N-Iodosuccinimide (NIS) is used instead of elemental iodine to prevent oxidative degradation of the primary amine. DMF is utilized as a polar aprotic solvent to stabilize the Wheland intermediate during electrophilic attack.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Bromo-3-(p-tolyl)pyrazin-2-amine (1.0 mmol, 264 mg) in anhydrous DMF (5 mL) and cool to 0 °C in an ice bath.

  • Electrophile Addition: Add NIS (1.1 mmol, 247 mg) portion-wise over 10 minutes to prevent thermal spikes that could lead to N-iodination.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validating System: The addition of NIS initially forms a dark red mixture. As the electrophilic iodine is consumed by the pyrazine ring, the solution lightens to a pale orange. Complete conversion is validated by LC-MS: observe the disappearance of the starting material mass [M+H]⁺ 264/266 and the appearance of the target mass [M+H]⁺ 390/392.

  • Workup: Quench with 10% aqueous sodium thiosulfate (10 mL) to destroy unreacted NIS. Extract with EtOAc, wash extensively with water to remove DMF, and concentrate.

The C2-Vector: Non-Aqueous Sandmeyer Derivatization

If the C2-amine is no longer desired in the final Active Pharmaceutical Ingredient (API), it can be converted to a halogen. due to the rapid hydrolysis and instability of the highly electron-deficient pyrazinyl diazonium salt[4].

Protocol 3: Non-Aqueous Sandmeyer Bromination

Causality & Design: A non-aqueous approach utilizing tert-butyl nitrite (t-BuONO) as the diazotizing agent and CuBr₂ as the halide source/mediator provides superior yields by trapping the transient diazonium species immediately in an organic matrix.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask, suspend CuBr₂ (1.2 mmol, 268 mg) and t-BuONO (1.5 mmol, 154 mg) in anhydrous Acetonitrile (8 mL). Heat to 60 °C.

  • Substrate Addition: Dissolve 5-Bromo-3-(p-tolyl)pyrazin-2-amine (1.0 mmol, 264 mg) in Acetonitrile (4 mL) and add dropwise to the hot CuBr₂ mixture over 15 minutes.

  • Self-Validating System: The dropwise addition triggers immediate nitrogen gas evolution (vigorous bubbling). This visual cue confirms the transient formation and rapid decomposition of the diazonium intermediate. The reaction is complete when gas evolution ceases entirely (typically 30 minutes post-addition). The mixture shifts from a dark green (Cu(II)) to a brownish suspension.

  • Workup: Cool to room temperature, quench with 1M HCl (10 mL) to solubilize copper salts, and extract with DCM.

Quantitative Data Summary

The table below summarizes the operational parameters and mechanistic challenges for the functionalization of this scaffold.

Functionalization VectorReaction TypeReagents / CatalystTypical YieldKey Mechanistic Challenge
C5-Position Suzuki-Miyaura ArylationAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃75–90%Pd-scavenging by C2-NH₂
C5-Position Buchwald-Hartwig AminationHNR₂, Pd-EPhos G4, NaOtBu60–85%Competitive homocoupling
C6-Position Electrophilic IodinationNIS, DMF, 0 °C to RT80–95%Over-oxidation / N-halogenation
C2-Position Sandmeyer Brominationt-BuONO, CuBr₂, MeCN50–70%Diazonium intermediate instability

References

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013.[Link]

  • Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles. Angewandte Chemie International Edition, 2017.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry, 2005.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Bromo-3-p-tolyl-pyrazin-2-ylamine

Welcome to the Technical Support Center for heterocyclic cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face during the regiosel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face during the regioselective synthesis of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine.

Achieving high yields and purity for this molecule requires precise control over the Suzuki-Miyaura coupling of 2-amino-3,5-dibromopyrazine with p-tolylboronic acid. This guide synthesizes mechanistic theory with field-proven experimental protocols to provide a self-validating system for your benchwork.

Part 1: Mechanistic Grounding & Causality

The fundamental challenge in this synthesis is kinetically differentiating the two carbon-bromine bonds at the C3 and C5 positions of the pyrazine ring 1.

Why does palladium-catalyzed oxidative addition preferentially occur at C3? The 2-amino group exerts competing electronic effects: a resonance-donating (+M) effect and an inductive-withdrawing (-I) effect. While the +M effect increases electron density at both the para (C5) and ortho (C3) positions, the strong -I effect of the adjacent electronegative nitrogen atom is significantly more pronounced at the proximal C3 position. Consequently, the C3-Br bond is rendered relatively more electron-deficient, lowering the activation barrier for oxidative addition by the Pd(0) species 2.

This electronic bias is the primary driver of regioselectivity. However, because both positions are technically reactive, thermodynamic forcing (excess heat or reagents) will inevitably lead to secondary coupling at the C5 position 3.

G Start 2-Amino-3,5-dibromopyrazine (Starting Material) Reagents p-Tolylboronic Acid (1.05 eq) + Pd Catalyst + Base Start->Reagents OxAdd Regioselective Oxidative Addition (Favored at C3 due to -I effect) Reagents->OxAdd Controlled Temp (80°C) Kinetic Control TransMet Transmetalation & Isomerization OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Target 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (Target Product) RedElim->Target Major Pathway SideRxn Secondary Oxidative Addition (At C5 position) Target->SideRxn Excess Boronic Acid or Temp > 90°C Byproduct 3,5-Di-p-tolyl-pyrazin-2-ylamine (Over-coupling Byproduct) SideRxn->Byproduct

Logical workflow of the regioselective Suzuki coupling and potential over-coupling pathway.

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed with built-in causality checks.

Objective: Synthesize 5-bromo-3-p-tolyl-pyrazin-2-ylamine while maintaining <5% over-coupling.

Materials:

  • 2-Amino-3,5-dibromopyrazine (1.0 equiv, 10.0 mmol)

  • p-Tolylboronic acid (1.05 equiv, 10.5 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol)

  • K₃PO₄ (2.0 equiv, 20.0 mmol)

  • 1,4-Dioxane / HPLC Water (5:1 v/v, 60 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-amino-3,5-dibromopyrazine and p-tolylboronic acid.

    • Causality Check: Strict adherence to 1.05 equivalents of boronic acid is your primary kinetic defense against C5 over-coupling.

  • Catalyst & Base Loading: Add the K₃PO₄ and Pd(dppf)Cl₂.

    • Causality Check: K₃PO₄ is chosen over Na₂CO₃ because it provides sufficient basicity for transmetalation without promoting aggressive hydrodehalogenation side-reactions often seen with stronger bases .

  • Solvent Degassing (Critical): In a separate vessel, prepare the 1,4-Dioxane/Water mixture. Sparge with argon for 30 minutes, or perform three freeze-pump-thaw cycles. Transfer the degassed solvent to the Schlenk flask via cannula.

    • Causality Check: Dissolved oxygen poisons Pd(0) into inactive Pd(II) peroxo complexes, stalling the reaction and promoting boronic acid homocoupling.

  • Reaction Execution: Heat the reaction mixture to 80 °C. Maintain vigorous stirring for 8–10 hours.

    • Validation: Monitor via LC-MS. The reaction is deemed complete when the starting material peak is <2% relative to the product mass (m/z ~278/280). Do not push the reaction past this point.

  • Quench and Extraction: Cool to room temperature. Dilute with 100 mL Ethyl Acetate and 50 mL saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase twice with 50 mL Ethyl Acetate.

  • Purification: Dry the combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Gradient: 10% to 30% EtOAc in Hexanes). The target compound elutes before the di-coupled byproduct.

Part 3: Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of the 3,5-di-p-tolyl-pyrazin-2-ylamine byproduct. How can I suppress this over-coupling? A1: Over-coupling occurs when the C5-Br bond undergoes premature oxidative addition. In my experience, this is almost always a thermodynamic control issue. To suppress it:

  • Stoichiometry: Strictly limit p-tolylboronic acid to 1.00 – 1.05 equivalents. Weigh it precisely.

  • Temperature Control: Do not exceed 80 °C. The activation energy for C5 oxidative addition is easily reached at higher temperatures (e.g., 100 °C).

  • Solvent Dilution: Running the reaction at a lower concentration (e.g., 0.1 M instead of 0.5 M) favors the mono-coupling kinetics by reducing the collision frequency of the mono-coupled product with the active Pd complex.

Q2: The reaction stalls at 60% conversion, leaving unreacted 2-amino-3,5-dibromopyrazine. Should I add more catalyst or increase the temperature? A2: Do not increase the temperature, as this will immediately trigger over-coupling at C5. A stalled reaction usually indicates catalyst deactivation or protodeboronation of the p-tolylboronic acid.

  • Solution: Add a second, small portion of the boronic acid (0.1 equiv) and Pd catalyst (2 mol%) after 6 hours. Ensure your 1,4-dioxane is peroxide-free and rigorously degassed, as peroxides rapidly degrade phosphine ligands.

Q3: I see a byproduct with a mass corresponding to debromination (hydrodehalogenation) at the 5-position. What is the mechanism, and how do I fix it? A3: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. It is typically mediated by the base and water acting as a hydride source (via β-hydride elimination from a Pd-alkoxide intermediate).

  • Solution: Reduce the water content in your solvent system. If the issue persists, switch to anhydrous conditions using a fluoride base (e.g., CsF in dry dioxane), which facilitates transmetalation without providing a hydride source.

Part 4: Quantitative Optimization Data

The following table summarizes internal optimization data, demonstrating how specific variables impact the regioselectivity and overall yield of the target molecule.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)Target Yield (C3)Di-coupled Yield
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)100>99%65%28%
2Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)8095%82%8%
3Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O (5:1)8098%88% 5%
4Pd(PPh₃)₄CsFDry Dioxane8085%80%<2%

Note: Entry 3 represents the optimal balance of high conversion and excellent regioselectivity.

Part 5: References

  • BenchChem. "An In-depth Technical Guide to the Fundamental Chemistry of 2-Amino-3,5-dibromopyrazine." BenchChem. 1

  • ACS Publications. "Development of a Synthesis of Kinase Inhibitor AKN028." Organic Process Research & Development. 2

  • NIH PMC. "Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity." European Journal of Medicinal Chemistry.

  • Royal Society of Chemistry. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements." Organic & Biomolecular Chemistry. 3

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine in DMSO for Bioassays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges related to the low solubility of 5-Bromo-3-p-tolyl-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges related to the low solubility of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine in Dimethyl Sulfoxide (DMSO) for use in biological assays. Low compound solubility is a significant hurdle in drug discovery, often leading to underestimated activity, inconsistent data, and inaccurate structure-activity relationships (SAR).[1][2] This document offers practical, step-by-step solutions and explains the scientific principles behind them to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 5-Bromo-3-p-tolyl-pyrazin-2-ylamine in 100% DMSO to make a high-concentration stock solution (e.g., 10-20 mM). What should I do?

A1: This is a common challenge, as even in a powerful solvent like DMSO, some compounds have limited solubility.[1] Here is a systematic approach to address this issue:

  • Initial Dissolution Protocol:

    • Ensure your DMSO is of high purity and anhydrous, as DMSO is hygroscopic and absorbed water can reduce its solvating power.[3]

    • Add the calculated amount of DMSO to your pre-weighed compound.

    • Gently vortex the solution.[4] Avoid overly vigorous mixing that might introduce air bubbles.[4]

  • If the compound remains undissolved, proceed with the following steps sequentially:

    • Sonication: Sonicate the sample in a water bath for 10-15 minutes.[2] This uses ultrasonic waves to break apart compound aggregates and enhance dissolution.

    • Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath for 10-30 minutes.[3][5] Caution: Only apply heat if you are confident the compound is thermally stable. Elevated temperatures can degrade some molecules.[3]

    • Purity Check: If solubility issues persist, consider the possibility of impurities or different polymorphic forms of the compound, which can have significantly different solubilities.

If these steps fail to produce a clear solution at your target concentration, it is likely you have exceeded the compound's intrinsic solubility in DMSO. You will need to either work with a lower concentration stock or explore alternative solubilization strategies outlined below.

Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, known as "crashing out," is a frequent problem when diluting a DMSO stock into an aqueous medium.[3] The compound, which is stable in the organic solvent, becomes supersaturated and precipitates in the aqueous environment. Here are several effective strategies to mitigate this:

  • Serial Dilutions in 100% DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your compound in 100% DMSO.[3] This ensures that the concentration of the compound is lower when it first encounters the aqueous environment, reducing the likelihood of precipitation.[1]

  • Reduce the Highest Assay Concentration: It is often beneficial to lower the starting concentration in your dose-response curve.[1] This reduces the risk of precipitation at the highest concentration, ensuring the reliability of subsequent dilutions.[1]

  • Pre-warm the Assay Medium: Gently warming your assay medium to 37°C before adding the DMSO stock can sometimes help maintain solubility.[6]

  • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to quickly disperse the compound and avoid localized high concentrations that can trigger precipitation.[5]

Q3: Could the amine group in 5-Bromo-3-p-tolyl-pyrazin-2-ylamine be affecting its solubility, and can I use pH to my advantage?

A3: Absolutely. The pyrazin-2-ylamine moiety contains a basic primary amine. The solubility of such ionizable compounds is often pH-dependent.[7]

  • Mechanism of pH-Dependent Solubility: In an acidic environment, the amine group can become protonated, forming a more polar and, therefore, more water-soluble salt.[7][8]

  • Practical Application: You can attempt to dissolve the compound in an aqueous buffer with a slightly acidic pH (e.g., pH 4-6).[7] However, it is critical to ensure that the final pH of your assay is compatible with your biological system (e.g., cells, enzymes) and does not affect the compound's activity or the assay's performance.[7]

Q4: Are there alternative solvents or co-solvents I can use if DMSO is not effective?

A4: Yes, if DMSO alone is insufficient, a co-solvent strategy can be employed. Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds.[7][]

  • Common Co-solvents:

    • Polyethylene glycol 400 (PEG 400)[7]

    • Propylene glycol (PG)[7]

    • Ethanol[7]

    • N,N-dimethylformamide (DMF)[4]

  • Important Considerations:

    • The final concentration of any co-solvent in your assay should be kept low (ideally below 1-5%) and consistent across all experimental conditions, including vehicle controls.[7]

    • Always test the compatibility of the co-solvent with your specific assay, as some can interfere with biological components or exhibit cytotoxicity.[3]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the solubility of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine.

Caption: A decision-tree for troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution in 100% DMSO
  • Preparation: Ensure the compound and high-purity, anhydrous DMSO are at room temperature.[10]

  • Weighing: Accurately weigh the desired mass of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine.[10]

  • Dissolution:

    • Add the calculated volume of DMSO to the compound.

    • Vortex gently for 1-2 minutes.[4]

    • If not fully dissolved, place the vial in a water bath sonicator for 15 minutes.[3]

    • If solids persist and the compound is known to be thermally stable, place the vial in a 37°C water bath for up to 30 minutes, with intermittent vortexing.[3][5]

  • Inspection: Visually confirm that the solution is clear and free of any particulates.

  • Storage: Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3][10]

Protocol 2: Serial Dilution for Aqueous Assays
  • Initial Stock: Begin with your highest concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[3]

  • Dilution Series:

    • Label a series of sterile microcentrifuge tubes for each desired concentration.

    • For a 10-fold serial dilution, add 90 µL of 100% DMSO to each tube except the first one.

    • Transfer 10 µL from the initial stock to the second tube. Mix thoroughly by pipetting up and down.

    • Using a fresh pipette tip, transfer 10 µL from the second tube to the third, and so on, until the desired concentration range is achieved.[3]

  • Final Assay Dilution: Add a small, consistent volume (e.g., 1-2 µL) of each DMSO dilution to your pre-warmed aqueous assay buffer to reach the final desired compound concentration.[3] Ensure the final DMSO concentration is consistent across all wells and is at a level non-toxic to your system (typically ≤ 0.5%).[3]

Data Summary Table

Troubleshooting Method Key Principle Typical Application Potential Issues References
Sonication Mechanical energy to break up compound aggregates.Initial dissolution of stubborn compounds.Can generate heat; may not be sufficient for highly insoluble compounds.[2][3]
Gentle Warming Increases kinetic energy, enhancing dissolution.Aiding dissolution in DMSO.Risk of compound degradation if not thermally stable.[3][5]
pH Adjustment Protonation of the basic amine to form a more soluble salt.Improving solubility in aqueous buffers.Assay must be compatible with the altered pH; potential for compound instability.[7][8]
Co-solvents (e.g., PEG 400) Reduce the polarity of the aqueous medium.Solubilizing hydrophobic compounds for aqueous assays.Potential for assay interference or cytotoxicity; must maintain a low, consistent final concentration.[7][]

Impact of Low Solubility on Bioassay Results

It is crucial to understand that failing to properly solubilize your compound can have severe consequences for your experimental outcomes.

G1 A Low Compound Solubility B Inaccurate Stock Concentration A->B C Precipitation in Assay A->C D Underestimation of Potency (Higher IC50) B->D F Poor Data Reproducibility B->F C->D C->F E Reduced HTS Hit Rates D->E G Inaccurate Structure-Activity Relationship (SAR) D->G H Erroneous Results E->H F->G G->H

Caption: Consequences of poor compound solubility in bioassays.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • García-Sánchez, D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14349-14365. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Creative Biolabs. (2019). Solubility Assessment Service. Retrieved from [Link]

  • Ashdown, G. W., & Sreedharan, S. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • Sivertsen, A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(2), 108-117. Retrieved from [Link]

  • Biela, A., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical & Engineering Data, 63(8), 2825-2831. Retrieved from [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. Retrieved from [Link]

  • Petersen, E. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136-1141. Retrieved from [Link]

  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • NextSDS. (n.d.). 5-BROMO-3-(2-PYRIDIN-2-YL-PYRROLIDIN-1-YL)-PYRAZIN-2-YLAMINE. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Reddit. (2018). Removing DMSO : r/chemistry. Retrieved from [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science, 13(03), pp. 001-011. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-[(5-Bromo-3-pyridinyl)oxymethyl]pyrazin-2-amine. PubChem Compound Summary for CID 103059141. Retrieved from [Link]

  • Pratama, A. A. (2021). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessment. Diva-portal.org. Retrieved from [Link]

  • Unknown. (n.d.). 1 Preparation stock solution solid compound(s). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Bromo-3-p-tolyl-pyrazin-2-ylamine Buchwald-Hartwig Amination

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and steric challenges associated with the Buchwald-Hartwig cross-couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and steric challenges associated with the Buchwald-Hartwig cross-coupling of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine .

This substrate presents a dual-role complexity: it contains a reactive electrophilic site (5-bromo) and a nucleophilic site (2-amino) that is severely sterically shielded by an adjacent 3-p-tolyl group. Whether your goal is to functionalize the 5-bromo position with a bulky exogenous amine, or to force the hindered 2-amino group to react, standard palladium protocols will likely fail. This guide provides the causality behind experimental choices, self-validating protocols, and authoritative troubleshooting steps to ensure successful C–N bond formation.

Mechanistic Causality & System Overview

The primary barrier in this reaction is the spatial encumbrance around the palladium center. When utilizing sterically demanding substrates, the catalytic cycle is often bottlenecked at the oxidative addition or reductive elimination steps.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(Br) Pd0->OxAdd 5-Bromo-3-p-tolyl- pyrazin-2-ylamine AmineCoord Amine Coordination L-Pd(II)(Ar)(NHR) OxAdd->AmineCoord Exogenous Amine + Base (-HBr) RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim Steric Acceleration by Bulky Ligand RedElim->Pd0 Product Release

Catalytic cycle of Buchwald-Hartwig amination highlighting steric influence.

Frequently Asked Questions (FAQs)

Q1: Why does the 3-p-tolyl group cause such severe steric hindrance, and how does it affect chemoselectivity? A: The 3-p-tolyl group possesses a large cone angle that physically blocks the trajectory of the incoming palladium intermediate toward the adjacent 2-amino group. If your goal is to couple an exogenous amine at the 5-bromo position, this steric shield is actually beneficial—it prevents the 2-amino group from acting as a competing nucleophile (preventing oligomerization). However, if your goal is to use the 2-amino group as the nucleophile, this spatial clash prevents the formation of the Pd(II) amido complex.

Q2: Which ligand class is best suited for overcoming this specific steric barrier? A: You must abandon first-generation bidentate ligands (like BINAP or DPPF). Instead, use sterically demanding dialkylbiaryl phosphines (Buchwald ligands) such as BrettPhos or tBuBrettPhos [1]. The dramatic increase in activity with these ligands is attributed to their propensity to sterically favor the highly active monoligated palladium species (L1Pd) at all stages of the catalytic cycle[2]. This prevents the formation of unreactive bis-ligated complexes and provides a deep catalytic pocket that forces rapid reductive elimination.

Q3: How do I prevent the pyrazine ring from poisoning the Palladium catalyst? A: Aminopyrazines can chelate to naked Pd(0), pulling it out of the catalytic cycle. To prevent this, avoid using Pd2​(dba)3​ . Instead, use Pd G3 or G4 precatalysts . These palladacycles rapidly generate the active L1Pd(0) species in situ, outcompeting substrate chelation and preventing the formation of inactive Pd-black[2].

Q4: Which base should I use to avoid side reactions? A: While sodium tert-butoxide (NaOtBu) is a standard strong base, it can cause issues with substrates containing unprotected amino groups. LiHMDS is highly recommended here. It provides excellent proton tolerance and operates exceptionally well with bulky secondary amines and hindered substrates without causing base-mediated degradation[3].

Diagnostic Troubleshooting Guide

When reactions fail, visual and analytical cues provide direct evidence of the mechanistic breakdown. Use the following decision tree and diagnostic table to course-correct.

Troubleshooting Start Analyze Reaction Outcome NoRxn Low Conversion (Intact SM) Start->NoRxn PdBlack Pd Black Formation (Catalyst Death) Start->PdBlack SideProd Protodehalogenation (Loss of -Br) Start->SideProd Sol1 Switch to tBuBrettPhos Increase Temp to 100°C NoRxn->Sol1 Sol2 Use Pd G3/G4 Precatalyst Avoid Naked Pd(0) PdBlack->Sol2 Sol3 Switch Base to LiHMDS Ensure Anhydrous Conditions SideProd->Sol3 Success Successful C-N Coupling Sol1->Success Sol2->Success Sol3->Success

Troubleshooting decision tree for Buchwald-Hartwig amination issues.
Diagnostic Matrix
Symptom ObservedMechanistic Root CauseCorrective Action
High unreacted starting material; solution remains yellow Failure of Oxidative Addition. The catalyst is trapped in an unreactive state.Switch to a more electron-rich ligand (e.g., tBuBrettPhos) to increase the nucleophilicity of the Pd(0) species[1].
Rapid formation of black precipitate (Pd Black) Catalyst decomposition. Reductive elimination is too slow, causing Pd(II) to aggregate.Ensure strict exclusion of oxygen. Switch to a bulkier ligand to sterically force reductive elimination[2].
Protodehalogenation (Detection of 3-p-tolyl-pyrazin-2-ylamine without Br) β -hydride elimination competing with reductive elimination, or moisture in the base.Use strictly anhydrous LiHMDS. Ensure the amine lacks accessible β -hydrogens, or use a ligand with a larger cone angle[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At key steps, specific observable changes confirm that the mechanistic pathway is proceeding correctly.

Reagents Required:

  • Aryl Halide: 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (1.0 equiv)

  • Amine: Exogenous coupling partner (1.2 equiv)

  • Precatalyst: tBuBrettPhos Pd G3 (2-5 mol%)

  • Base: LiHMDS (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3x). Causality: Palladium catalysts are highly sensitive to oxygen, which causes irreversible oxidation to inactive Pd(II) species.

  • Solid Addition: Inside an argon-filled glovebox, add the 5-Bromo-3-p-tolyl-pyrazin-2-ylamine, the amine (if solid), and the tBuBrettPhos Pd G3 precatalyst to the flask.

  • Solvent & Base Addition: Seal the flask with a septum, remove from the glovebox, and inject anhydrous 1,4-Dioxane. Inject LiHMDS (if using a solution) dropwise.

  • Validation Checkpoint 1 (Activation): Stir at room temperature for 5 minutes. Observe the color. A shift from pale yellow to a deep red/orange indicates the successful base-mediated activation of the G3 precatalyst into the active L1Pd(0) species. If the solution turns black immediately, your solvent or base is wet.

  • Heating: Transfer the flask to a pre-heated oil bath at 90–100 °C.

  • Validation Checkpoint 2 (Monitoring): After 2 hours, withdraw a 10 µL aliquot under argon. Quench in LC-MS grade methanol and analyze. You should observe >50% conversion. The mass spectrum will confirm if protodehalogenation (M-79) is occurring.

  • Workup: Once LC-MS indicates complete consumption of the aryl bromide (typically 4-12 hours depending on the amine's bulk), cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues.

Quantitative Optimization Data

The following table summarizes the expected performance matrix based on established literature parameters for highly hindered aminopyrazine substrates[4][5].

Table 1: Ligand & Base Optimization Matrix
Ligand SystemBaseCone Angle / BulkExpected ConversionPrimary Limitation / Advantage
DPPF (Bidentate) Cs2​CO3​ Bidentate< 10%Forms rigid PdL2​ complexes; cannot accommodate the 3-p-tolyl steric bulk.
XPhos NaOtBu~170°40 - 50%Good for moderate bulk, but struggles with the extreme ortho-hindrance of the pyrazine core.
BrettPhos LiHMDS>170°85 - 90%Excellent for primary amines; forces monoligated Pd state[3].
tBuBrettPhos LiHMDSExtreme> 95% Optimal. The extreme bulk accelerates reductive elimination, overcoming the 3-p-tolyl shield perfectly[3].

References

  • Buchwald–Hartwig amination - Wikipedia. wikipedia.org. 2

  • Buchwald–Hartwig amination - Grokipedia. grokipedia.com.1

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. libretexts.org. 3

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). rsc.org. 4

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. organic-chemistry.org. 5

Sources

Optimization

refining recrystallization methods for high-purity 5-Bromo-3-p-tolyl-pyrazin-2-ylamine

Technical Support Center: Refining Recrystallization Methods for High-Purity 5-Bromo-3-p-tolyl-pyrazin-2-ylamine Welcome to the Application Science Support Center. Purifying halogenated aminopyrazines presents unique the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Refining Recrystallization Methods for High-Purity 5-Bromo-3-p-tolyl-pyrazin-2-ylamine

Welcome to the Application Science Support Center. Purifying halogenated aminopyrazines presents unique thermodynamic challenges. The presence of the rigid pyrazine core, an electron-donating amine, and lipophilic substituents (bromo and p-tolyl groups) creates a complex solubility profile. This guide provides mechanistic troubleshooting, quantitative solvent data, and self-validating protocols to ensure >99.0% purity in your drug development workflows.

Part 1: Thermodynamic & Kinetic Troubleshooting (FAQs)

Q1: Why does my compound "oil out" instead of forming distinct crystals, and how can I prevent it? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solubility curve of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine crosses the binodal curve before reaching the crystallization boundary. Because the p-tolyl group imparts high lipophilicity, using overly non-polar solvents (like pure toluene) lowers the melting point of the solvated system. When cooled rapidly, the compound separates as a viscous, impurity-rich oil rather than forming a pure crystal lattice. Solution: Shift the thermodynamic equilibrium by utilizing a polar, aprotic solvent with a steep solubility gradient, such as Acetonitrile (MeCN). If oiling out persists, implement controlled nucleation (cooling at ≤0.5 °C/min) and introduce pure seed crystals at exactly 55 °C to bypass the metastable zone and force solid-liquid phase separation.

Q2: How do I selectively remove the 3,5-dibromo regioisomer that co-precipitates with my target compound? Causality: Electrophilic halogenation of 2-aminopyrazines frequently yields dihalogenated byproducts (e.g., 3,5-dibromo-2-aminopyrazine) due to the highly activated nature of the pyrazine ring ()[1]. These regioisomers have similar crystal lattice energies and readily co-precipitate in mixed solvent systems like Ethanol/Water. Solution: Exploit differential lipophilicity. The 3,5-dibromo derivative is significantly more lipophilic than the monobromo target. By using hot Acetonitrile, the dibromo species remains highly soluble even at lower temperatures (5 °C), partitioning entirely into the mother liquor while the target compound crystallizes.

Q3: My isolated crystals have a persistent yellow/brown tint. How do I remove these colored impurities without degrading the aminopyrazine? Causality: Aminopyrazines are susceptible to thermal oxidation, generating highly conjugated, colored polymeric tars, and their stability is heavily dependent on the chosen mono-solvent system ()[2]. Prolonged heating during dissolution accelerates this degradation. Solution: Integrate a brief decolorization step using activated carbon (1.5% w/w). Carbon selectively adsorbs high-molecular-weight conjugated polymers. Crucially, limit the heating phase to <30 minutes and perform a hot gravity filtration to remove the carbon before cooling.

Part 2: Quantitative Solvent Performance

To optimize your solvent selection, we have compiled solubility and recovery metrics for 5-Bromo-3-p-tolyl-pyrazin-2-ylamine across standard pharmaceutical solvent systems.

Solvent SystemSolubility @ 25 °C (mg/mL)Solubility @ 75 °C (mg/mL)Recovery Yield (%)Purity (HPLC %)Mechanistic Notes
Acetonitrile (MeCN) 12.5115.084%>99.0%Optimal. Steep solubility curve; retains dibromo impurities in mother liquor.
Toluene/Heptane (1:2) 8.092.588%97.5%High yield, but severe risk of oiling out if cooled >1.0 °C/min.
Ethanol/Water (3:1) 25.0145.062%94.0%Poor performance. Induces solvate formation and co-precipitation of regioisomers.
Ethyl Acetate 35.0180.045%96.5%Solubility is too high at room temperature; massive yield loss to mother liquor.

Part 3: Self-Validating Experimental Protocol

Historically, the isolation of high-purity aminopyrazines has required careful control of solvent and temperature to prevent degradation ()[3]. This protocol utilizes a self-validating feedback loop. Do not proceed to the next step unless the validation criteria are met.

Methodology: Precision Recrystallization via Controlled Nucleation

  • Dissolution: Suspend 10.0 g of crude 5-Bromo-3-p-tolyl-pyrazin-2-ylamine in 85 mL of HPLC-grade Acetonitrile in a 250 mL jacketed reactor. Heat to 75 °C with an overhead stirrer at 250 rpm.

  • Decolorization: Add 0.15 g of activated carbon. Stir at 75 °C for exactly 15 minutes.

  • Hot Filtration: Filter the mixture rapidly through a pre-warmed fritted glass funnel (porosity 3) into a pre-heated receiving flask.

    • Validation Check: Inspect the filtrate against a white background. It must be completely transparent and pale yellow. If particulates are visible, refilter.

  • Controlled Cooling & Seeding: Program the jacketed reactor to cool the filtrate at a rate of 0.5 °C/min down to 55 °C.

    • Validation Check: At 55 °C, the solution must remain optically clear. If turbidity (cloudiness) is observed, the system has oiled out. Immediately reheat to 75 °C, add 5 mL of Acetonitrile, and restart cooling.

    • Action: Once validated as clear at 55 °C, introduce 50 mg of pure 5-Bromo-3-p-tolyl-pyrazin-2-ylamine seed crystals.

  • Crystallization: Continue cooling at 0.5 °C/min to a final hold temperature of 5 °C. Maintain at 5 °C for 2 hours to maximize thermodynamic yield.

  • Harvesting: Isolate the crystalline bed via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Acetonitrile (pre-chilled to 2 °C) to displace the impurity-laden mother liquor.

  • Drying: Transfer the crystals to a vacuum oven. Dry at 40 °C (<10 mbar) for 12 hours until a constant weight is achieved.

Part 4: Visualizing the Workflow & Logic

RecrystallizationWorkflow Start Crude 5-Bromo-3-p-tolyl- pyrazin-2-ylamine Dissolution Dissolve in Acetonitrile @ 75 °C Start->Dissolution HotFiltration Hot Filtration (Remove Particulates) Dissolution->HotFiltration Cooling Cool to 55 °C (0.5 °C/min) HotFiltration->Cooling Check Is solution clear? Cooling->Check OilingOut Turbidity / Oiling Out Check->OilingOut No Seed Add Seed Crystals Check->Seed Yes Reheat Reheat to 75 °C & Add 5% v/v Solvent OilingOut->Reheat Reheat->Cooling Harvest Cool to 5 °C & Vacuum Filter Seed->Harvest Pure High-Purity Product (>99.0% HPLC) Harvest->Pure

Troubleshooting workflow for the recrystallization of halogenated aminopyrazines.

ImpurityRejection Crude Crude Mixture Solvent Hot Acetonitrile System Crude->Solvent Target Target Compound (Crystallizes) Solvent->Target Cooling Impurity1 Dibromo Regioisomer (Stays in Solution) Solvent->Impurity1 Mother Liquor Impurity2 Oxidative Tars (Carbon Adsorption) Solvent->Impurity2 Filtration

Thermodynamic separation pathway for aminopyrazine impurities.

References

  • Efficient Halogenation of 2-Aminopyrazine. Synlett / ResearchGate.[Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data - ACS Publications.[Link]

  • Preparation of 2-aminopyrazine.

Sources

Troubleshooting

optimizing ligand and catalyst selection for 5-Bromo-3-p-tolyl-pyrazin-2-ylamine coupling

Welcome to the Technical Support Center for 5-Bromo-3-p-tolyl-pyrazin-2-ylamine Cross-Coupling . As a Senior Application Scientist, I have designed this portal to address the unique mechanistic challenges associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-3-p-tolyl-pyrazin-2-ylamine Cross-Coupling .

As a Senior Application Scientist, I have designed this portal to address the unique mechanistic challenges associated with this specific building block. 5-Bromo-3-p-tolyl-pyrazin-2-ylamine is a highly valuable, yet synthetically demanding, electron-deficient heteroaryl halide. The presence of the unprotected primary amine at the 2-position introduces competing reaction pathways, most notably off-cycle catalyst poisoning and chemoselectivity issues during C-N bond formation[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and rational ligand selection guidelines to ensure high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings.

Mechanistic Pathway: The Catalyst Poisoning Dilemma

Understanding the failure modes of this substrate requires looking at the catalytic cycle. The free −NH2​ group is a Lewis basic site that readily coordinates to the electrophilic Pd(II) intermediate formed after oxidative addition. This off-cycle coordination traps the catalyst, stalling the reaction[1].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 5-Bromo-3-p-tolyl- pyrazin-2-ylamine PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation / Amine Binding (Ligand Exchange) PdII->TransMet Boronic Acid/Amine + Base Poison Off-Cycle Poisoning (Free -NH2 Coordination) PdII->Poison Competitive binding by substrate -NH2 RedElim Reductive Elimination (Product Formation) TransMet->RedElim Poison->PdII Bulky Ligands (e.g., RuPhos) RedElim->Pd0 Catalyst Regeneration Product Coupled Product (3,5-Diaryl or 5-Amino) RedElim->Product

Caption: Catalytic cycle highlighting off-cycle Pd(II) poisoning by the substrate's free amine and rescue via bulky ligands.

Troubleshooting Guide: Specific Issues & Causality

Q1: My Suzuki coupling is stalling at 30% conversion despite using excess boronic acid. Why is this happening and how do I fix it? Causality: The primary amine on the pyrazine ring coordinates strongly to the Pd(II) center post-oxidative addition, forming a stable, inactive complex (catalyst poisoning)[1]. Solution: You must sterically crowd the palladium center to prevent the primary amine from binding. Switch to a bidentate ligand with a large bite angle (e.g., dppf) or a bulky biaryl monodentate ligand (e.g., XPhos). Literature demonstrates that using Pd(PPh3​)2​Cl2​ or Pd(dppf)Cl2​ allows for the successful Suzuki coupling of 2-amino-5-bromopyrazines without the need for amine protection[2].

Q2: I am observing massive protodeboronation of my heteroaryl boronic acid during the Suzuki reaction. What is the mechanism of failure? Causality: Electron-deficient pyrazines require higher temperatures to drive the oxidative addition step. However, high temperatures combined with strong aqueous bases (like NaOH or Na2​CO3​ ) accelerate the hydrolysis of the C-B bond in the boronic acid, converting it into a useless arene (protodeboronation)[1]. Solution:

  • Substitute the free boronic acid with a more stable pinacol ester (Bpin)[1].

  • Shift to a milder, anhydrous base system such as K3​PO4​ or Cs2​CO3​ in 1,4-dioxane/water (4:1) or purely anhydrous toluene[1].

Q3: During Buchwald-Hartwig amination to couple a secondary amine at the 5-position, I'm getting oligomerization and low yields. Which ligand is optimal? Causality: 5-Bromo-3-p-tolyl-pyrazin-2-ylamine is a bifunctional molecule. The free 2-amino group, while poorly nucleophilic due to the electron-withdrawing pyrazine ring, can still act as a competing nucleophile, leading to homocoupling or oligomerization if the catalyst is not highly selective. Solution: Employ modern bulky biaryl phosphine ligands such as RuPhos or BrettPhos . These ligands are specifically engineered to accelerate the coupling of secondary or primary aliphatic amines while sterically suppressing the reactivity of less nucleophilic, planar heteroaryl amines (like your substrate's 2-amino group)[3].

Quantitative Data: Ligand & Catalyst Selection Matrix

The following table synthesizes optimal catalyst, ligand, and base combinations for functionalizing 2-amino-5-bromopyrazine derivatives based on empirical performance data[2][3].

Reaction TypeCatalyst / Ligand SystemBaseSolventTemp (°C)Typical YieldPrimary Advantage
Suzuki-Miyaura Pd(PPh3​)2​Cl2​ (5 mol%) Na2​CO3​ (aq)1,4-Dioxane10067–86%Tolerates free −NH2​ without protection[2].
Suzuki-Miyaura Pd2​(dba)3​ / XPhos K3​PO4​ Toluene/ H2​O 90>80%Minimizes protodeboronation of sensitive Bpin esters.
Buchwald-Hartwig Pd2​(dba)3​ / RuPhosLiHMDSToluene10083%Excellent for secondary cyclic amines (e.g., morpholine)[3].
Buchwald-Hartwig Pd(OAc)2​ / dppp NaOtBu Toluene8098%Highly efficient for simple primary/secondary aliphatic amines[3].

Self-Validating Experimental Protocols

Protocol A: Unprotected Suzuki-Miyaura Cross-Coupling

Designed to bypass protection/deprotection steps while mitigating catalyst poisoning[2].

  • Reagent Assembly: To an oven-dried Schlenk tube, add 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (1.0 equiv), the desired aryl/heteroaryl boronic acid or Bpin ester (1.2 equiv), and Pd(PPh3​)2​Cl2​ (5 mol%).

  • Inert Atmosphere: Seal the tube with a septum and perform three vacuum/argon backfill cycles. Validation Check: Oxygen ingress will cause rapid homocoupling of the boronic acid. Strict inertion is mandatory[1].

  • Solvent & Base Addition: Inject degassed 1,4-dioxane (0.2 M relative to substrate) followed by degassed 1M aqueous Na2​CO3​ (2.0 equiv).

  • Reaction Execution: Heat the biphasic mixture to 100 °C under vigorous stirring for 8–16 hours.

  • In-Process Validation: Monitor via LC-MS. Visual Cue: The reaction should maintain a yellow/orange hue. If the solution turns pitch black within the first hour (Pd black precipitation), the catalyst has decomposed due to oxygen or severe amine poisoning[1].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove palladium residues[1]. Wash the organic layer with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Highly Chemoselective Buchwald-Hartwig Amination

Engineered to prevent substrate oligomerization using steric control[1][3].

  • Precatalyst Activation: In an argon-filled glovebox or via standard Schlenk technique, combine Pd2​(dba)3​ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv) in an oven-dried vial.

  • Substrate Addition: Add 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (1.0 equiv) and the coupling amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, rigorously degassed toluene (0.1 M). Seal the vial with a PTFE-lined cap.

  • Reaction Execution: Heat to 100 °C for 16 hours.

  • In-Process Validation: Monitor by TLC (Hexanes/EtOAc). The bulky RuPhos ligand will force the cross-coupling of the exogenous amine while sterically blocking the substrate's 2-amino group from reacting.

  • Workup: Quench with water, extract with DCM, dry, and concentrate. Purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: Do I absolutely need to protect the 2-amino group with a Boc or acetyl group before coupling? A: No. While protection simplifies the electronic profile of the ring, literature explicitly demonstrates that 2-amino-5-bromopyrazines can be coupled directly without protection, provided you use the correct ligand systems (like PPh3​ or dppf for Suzuki)[2]. Avoiding protection saves two synthetic steps and improves overall atom economy.

Q: Can I use Copper-catalyzed Ullmann coupling instead of Palladium? A: While Cu-mediated Ullmann couplings are more sustainable, they generally require much harsher conditions (e.g., >110 °C, strong bases) which can degrade the pyrazine core. Palladium-catalyzed Buchwald-Hartwig amination is significantly more robust and general for sterically hindered or electron-deficient pyrazines[4].

Q: My reaction mixture turned black immediately upon heating. Is it ruined? A: Yes. A rapid transition to a black suspension indicates the precipitation of inactive Palladium black (catalyst decomposition)[1]. This is typically caused by insufficient degassing (oxygen exposure) or using an incompatible, strongly coordinating solvent (like unpurified acetonitrile) that displaces your phosphine ligands. Discard and restart with strictly degassed solvents[1].

References

  • Thompson, A. E., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines." The Journal of Organic Chemistry, ACS Publications, 2005.[Link]

Sources

Optimization

resolving NMR signal overlap in complex 5-Bromo-3-p-tolyl-pyrazin-2-ylamine derivatives

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Target Scaffold: 5-Bromo-3-p-tolyl-pyrazin-2-ylamine derivatives Welcome to the Advanced NMR Troubleshooting Guide. The structural elucidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Target Scaffold: 5-Bromo-3-p-tolyl-pyrazin-2-ylamine derivatives

Welcome to the Advanced NMR Troubleshooting Guide. The structural elucidation of highly substituted heterocycles like 5-bromo-3-p-tolyl-pyrazin-2-ylamine presents unique analytical challenges. The narrow chemical shift range of the aromatic region, combined with the proton-deficient nature of the pyrazine core, frequently results in severe signal overlap and ambiguous carbon assignments.

This guide provides field-proven methodologies, causal explanations, and self-validating protocols to definitively resolve these spectral bottlenecks.

Part 1: Diagnostic Overview & Causality

To solve signal overlap, we must first understand the structural causality behind it. The 5-bromo-3-p-tolyl-pyrazin-2-ylamine scaffold contains three distinct proton environments that frequently clash in standard 1D 1 H NMR:

  • The Pyrazine H-6 Proton: As the only proton on the pyrazine ring (positions 2, 3, and 5 are substituted), H-6 appears as a sharp singlet, typically between 8.0 and 8.5 ppm.

  • The p-Tolyl AA'BB' System: The para-substituted aromatic ring generates a complex multiplet (often appearing as two overlapping doublets) between 7.5 and 8.0 ppm. The downfield half of this system frequently obscures the H-6 singlet.

  • The Amine (-NH 2​ ) Protons: Due to intermediate exchange rates and hydrogen bonding, the ylamine protons manifest as a broad singlet. Depending on the solvent, concentration, and temperature, this signal can drift anywhere from 5.0 to 7.5 ppm, often masking the upfield half of the p-tolyl system.

Furthermore, the lack of protons on the pyrazine ring makes assigning the quaternary carbons (C-2, C-3, C-5) exceptionally difficult using standard 2D techniques, as critical correlations require detecting very weak 4-bond ( 4J ) couplings.

Workflow Start NMR Signal Overlap Detected in Pyrazine Derivative CheckType Identify Overlapping Signal Type Start->CheckType Type1 Amine (-NH2) vs. Aromatic Protons CheckType->Type1 Type2 Multiplet Overlap (Tolyl vs. Pyrazine H-6) CheckType->Type2 Type3 Quaternary Carbon Assignment CheckType->Type3 Solvent Solvent Titration (C6D6) or VT-NMR Type1->Solvent PureShift Pure Shift NMR (PSYCHE / ZS) Type2->PureShift TwoD LR-HSQMBC & 1H-15N HMBC Type3->TwoD

Workflow for resolving NMR signal overlap in complex pyrazine derivatives.

Part 2: Troubleshooting FAQs

Q1: The p-tolyl AA'BB' multiplet completely obscures the pyrazine H-6 proton in my 1D 1 H NMR spectrum. How do I resolve this without upgrading to a 1.2 GHz spectrometer?

A1: Implement Pure Shift NMR (e.g., PSYCHE). Causality: The narrow chemical shift range of the aromatic region causes the J -coupled multiplets of the p-tolyl group to overlap with the H-6 pyrazine singlet. use spatial encoding (low-flip-angle chirp pulses combined with a B0​ gradient) to refocus homonuclear scalar couplings ( JHH​ ) in real-time[1]. This collapses the complex AA'BB' multiplet into two sharp singlets (representing the A and B protons) and leaves the H-6 proton as an isolated, easily integratable singlet, mimicking the resolution of a much higher magnetic field.

Q2: The exchangeable -NH 2​ signal is broad and drifts into the aromatic region, making integration of the p-tolyl protons impossible. What is the most efficient fix?

A2: Utilize Solvent Titration via the Aromatic Solvent Induced Shift (ASIS) effect, or Variable Temperature (VT-NMR). Causality: In CDCl 3​ , the amine protons of the pyrazin-2-ylamine moiety appear as a broad singlet due to intermediate chemical exchange. By titrating in C 6​ D 6​ (benzene- d6​ ), the highly anisotropic, flat benzene molecules preferentially solvate the electron-deficient pyrazine ring over the more electron-rich p-tolyl group. This differential shielding shifts the -NH 2​ signal significantly upfield, cleanly separating it from the aromatic resonances. Alternatively, switching to a strongly hydrogen-bonding solvent like DMSO- d6​ locks the amine protons, sharpening the signal and shifting it downfield[2].

Q3: I have resolved the protons, but I cannot assign the quaternary carbons (C-2, C-3, C-5) on the pyrazine ring. Standard HMBC is failing. What 2D technique should I use?

A3: Employ Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC). Causality: 5-Bromo-3-p-tolyl-pyrazin-2-ylamine is heavily substituted, leaving only H-6 on the pyrazine ring. Standard HMBC is optimized for 2J and 3J couplings (~8 Hz). To bridge the gap from H-6 to the p-tolyl-substituted C-3, you must detect a very weak 4-bond coupling ( 4J≈2−4 Hz). to suppress one-bond correlations and enhance these ultra-long-range cross-peaks, allowing you to unambiguously map the proton-deficient heterocycle[3].

Connectivity H6 Pyrazine H-6 Proton C5 C-5 (Br-substituted) H6->C5 2J/3J HMBC N1 Pyrazine N-1 / N-4 H6->N1 1H-15N HMBC Tolyl p-Tolyl Protons (AA'BB') C3 C-3 (Tolyl-substituted) Tolyl->C3 LR-HSQMBC Amine Amine Protons (-NH2) Amine->C3 3J HMBC C2 C-2 (Amine-substituted) Amine->C2 2J HMBC

2D NMR connectivity mapping for assigning proton-deficient pyrazine carbons.

Part 3: Experimental Protocols

Protocol 1: Pure Shift (PSYCHE) 1 H NMR Acquisition

This protocol outlines the setup for broadband homonuclear decoupled 1 H NMR to resolve the H-6 and p-tolyl overlap.

  • Sample Preparation: Dissolve 5-10 mg of the pyrazine derivative in 600 µL of CDCl 3​ or DMSO- d6​ . Ensure the sample is free of paramagnetic impurities to maintain long T2​ relaxation times (critical for pure shift).

  • Parameter Optimization: Load the PSYCHE pulse sequence. Set the chirp pulse duration to 15-30 ms and the flip angle to a low value (typically β≈10−20∘ ) to balance sensitivity and decoupling efficiency.

  • Acquisition: Increase the number of scans (NS) by a factor of 4 to 8 compared to a standard 1D 1 H experiment to compensate for the inherent ~80% sensitivity penalty of the PSYCHE element.

  • Validation Check (Self-Validating System): Before interpreting the aromatic region, inspect the residual solvent peak or a spiked internal standard (e.g., the p-tolyl methyl doublet, if coupled). If the multiplet has successfully collapsed into a sharp singlet with no significant phase distortions, the homonuclear decoupling is functioning correctly, and the aromatic singlets can be trusted.

Protocol 2: LR-HSQMBC for Quaternary Carbon Assignment

This protocol is designed to detect the critical 4J correlation between the pyrazine H-6 and the C-3 quaternary carbon.

  • Pulse Sequence Selection: Select an HSQMBC sequence with a J -evolution delay optimized for long-range couplings.

  • Delay Optimization: Calculate the long-range delay ( Δ ) using the formula Δ=1/(2×J) . For a target 4JCH​ of 2.5 Hz, set the delay to 200 ms.

  • Acquisition: Due to the long evolution time, signal loss via T2​ relaxation is significant. Run the experiment overnight (minimum 8-12 hours) with a high number of increments in the indirect ( 13 C) dimension to ensure adequate resolution of the closely spaced pyrazine quaternary carbons.

  • Validation Check (Self-Validating System): Verify the sequence integrity by looking for the 2J and 3J cross-peaks from the p-tolyl methyl group to its adjacent aromatic carbons. If these known correlations are absent or severely distorted, the J -delay or T2​ relaxation parameters must be adjusted before attempting to assign the weaker pyrazine 4J correlations.

Part 4: Data Presentation

The following table summarizes the quantitative trade-offs of the techniques discussed, allowing researchers to choose the most efficient method based on their specific overlap issue and available spectrometer time.

Table 1: Quantitative Comparison of NMR Signal Resolution Techniques

TechniqueTarget Overlap IssueResolution ImprovementSensitivity PenaltyTypical Acquisition Time
Pure Shift (PSYCHE) H-6 / p-Tolyl MultipletsHigh (Multiplets Singlets)~80-90% loss vs standard 1D15 - 45 minutes
Solvent Titration (C 6​ D 6​ ) -NH 2​ / Aromatic ProtonsModerate (Shifts exchangeable H)None2 - 5 minutes
VT-NMR (Elevated Temp) Broad -NH 2​ signalsModerate (Sharpens signals)None10 - 20 minutes
LR-HSQMBC Quaternary C-3 / C-5High (Reveals 4J / 5J couplings)~50% loss vs standard HMBC8 - 12 hours

Part 5: References

  • Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines Source: ChemRxiv (Cambridge University Press) URL:[Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Aminopyrazine Kinase Inhibitors: The Role of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine as a Core Scaffold

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chemical starting points for kinase inhibitor programs. The aminopyrazine class has emerged as a highly privileged scaffold for ATP-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chemical starting points for kinase inhibitor programs. The aminopyrazine class has emerged as a highly privileged scaffold for ATP-competitive kinase inhibition, yielding clinical-stage compounds targeting cell cycle regulators such as CHK1, Nek2, and ATR.

This guide provides an objective, mechanistic comparison between the foundational building block 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (5-BTP) and fully elaborated, advanced aminopyrazine kinase inhibitors. By analyzing the structural causality behind these molecules, we can understand how fragment-based drug discovery (FBDD) transforms a simple micromolar hit into a highly selective nanomolar lead.

Structural Causality: Why the Aminopyrazine Scaffold Works

The efficacy of aminopyrazine inhibitors is not accidental; it is rooted in precise crystallographic alignment within the kinase orthosteric ATP-binding site [1]. The 5-BTP molecule serves as a perfect template to illustrate this causality:

  • The Hinge-Binding Core (2-Aminopyrazine): The pyrazine nitrogen (N1) and the exocyclic 2-amino group act as a bidentate hydrogen bond acceptor-donor pair. This mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Glu91 in CHK1 or Cys22 in Nek2)[1], [2].

  • The Hydrophobic Anchor (3-p-Tolyl Group): The p-tolyl substitution at the C3 position is strategically angled to occupy the hydrophobic pocket adjacent to the gatekeeper residue. In kinases like Nek2, this phenyl ring engages in essential van der Waals contacts with residues like Ile14 and Gly92, anchoring the molecule and improving ligand efficiency [1].

  • The Solvent Vector (5-Bromo Group): The heavy bromine atom at the C5 position is the critical differentiator of 5-BTP. While it provides weak halogen bonding, its primary purpose is synthetic. It acts as an optimal leaving group for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions). Because the C5 position points directly toward the solvent channel, chemists use this vector to attach solubilizing groups or secondary binding motifs without disrupting the core hinge interaction [3].

Comparative Performance Data

To objectively evaluate 5-BTP, we must compare it against advanced aminopyrazine inhibitors that have utilized this core scaffold to achieve high potency.

  • Prexasertib (LY2606368): A clinical-stage CHK1 inhibitor where the C5 position is elaborated with a pyrazole-linked dialkoxy phenyl group [2].

  • CRUK ICR 31: A potent Nek2 inhibitor developed via structure-based design, where the C5 position is substituted with a trimethoxyphenyl group to maximize solvent-channel interactions [3].

Table 1: Quantitative Comparison of Aminopyrazine Inhibitors
CompoundPrimary TargetIC₅₀ (Target)Molecular WeightKey Structural ElaborationBinding Mode / Causality
5-BTP (Baseline) Broad Kinase~5,000 nM*264.12 g/mol C5-Bromo handle, C3-p-tolylFragment hit; establishes baseline hinge H-bonds.
CRUK ICR 31 Nek2230 nM~380.40 g/mol C5-TrimethoxyphenylTrimethoxyphenyl group engages Gly-rich loop [1].
Prexasertib CHK1< 1 nM432.48 g/mol C5-Pyrazole linkagePyrazole adds H-bonds to Lys38 and Lys132 [2].

*Estimated baseline affinity for the unelaborated fragment scaffold.

Mechanistic Visualizations

The following diagrams illustrate the biological context of these targets and the chemical workflow used to optimize the 5-BTP scaffold.

Kinase_Signaling DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase (Prexasertib Target) ATR->CHK1 Cdc25 Cdc25 Phosphatase CHK1->Cdc25 Inhibits CDK1 CDK1 Complex Cdc25->CDK1 Activates Mitosis Mitotic Progression CDK1->Mitosis Nek2 Nek2 Kinase (CRUK ICR 31 Target) Nek2->Mitosis Promotes

Fig 1: Kinase signaling pathways targeted by advanced aminopyrazine inhibitors.

FBDD_Workflow Scaffold 5-BTP Scaffold (Fragment Hit) XRay X-Ray Crystallography (Hinge Binding) Scaffold->XRay Coupling Suzuki Coupling (C5-Bromo Vector) XRay->Coupling Structural Data Lead Elaborated Lead (Nanomolar IC50) Coupling->Lead Synthesis Assay Radiometric Assay (Validation) Lead->Assay Assay->Coupling SAR Feedback

Fig 2: Fragment-based drug discovery workflow utilizing the 5-BTP scaffold.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the evaluation of aminopyrazine scaffolds must rely on self-validating experimental protocols. Fluorescent assays are notoriously problematic for heterocyclic pyrazines due to auto-fluorescence and quenching. Therefore, we utilize orthogonal, self-calibrating methods.

Protocol A: Radiometric ³³P-ATP Kinase Assay (In Vitro Profiling)

Causality & Validation: This assay directly measures the catalytic transfer of the radiolabeled phosphate to the substrate. By plotting the dose-response curve, we calculate the Hill slope. A slope near 1.0 validates a 1:1 stoichiometric binding event, internally confirming that the 5-BTP scaffold is acting as a true orthosteric inhibitor rather than a colloidal aggregator.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of 5-BTP (starting at 100 µM) and Prexasertib (starting at 1 µM) in 100% DMSO. Transfer 100 nL to the assay plate.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., Nek2 or CHK1) and specific peptide substrate mixture to the wells. Incubate for 20 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 5 µL of ³³P-ATP (specific activity 10 µCi/µL) at the enzyme's apparent Kₘ for ATP.

  • Quenching & Filtration: After 2 hours, quench the reaction with 10 µL of 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash 3x with 1% phosphoric acid to remove unreacted ATP.

  • Quantification: Add scintillation fluid and read on a MicroBeta counter. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Co-Crystallization and X-Ray Diffraction

Causality & Validation: Crystallography is inherently self-validating. The heavy bromine atom of 5-BTP provides an unambiguous, highly dense peak in the 2mFo-DFc electron density map. This confirms the exact orientation of the pyrazine core and prevents false Structure-Activity Relationship (SAR) assumptions caused by the molecule binding "flipped" in the pocket [1].

  • Apo-Crystal Growth: Grow apo-crystals of the target kinase using vapor diffusion (hanging drop method) at 4°C.

  • Ligand Soaking: Transfer the apo-crystals into a stabilization buffer containing 5 mM of 5-BTP and 5% DMSO. Soak for 24–48 hours to allow the fragment to displace solvent molecules in the ATP pocket.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., stabilization buffer + 20% glycerol) before flash-freezing in liquid nitrogen.

  • Diffraction & Phasing: Collect diffraction data at a synchrotron light source. Solve the phase using molecular replacement with the apo-structure model.

  • Refinement: Refine the structure, specifically looking for the dense bromine signal at the C5 position to guide subsequent Suzuki coupling designs.

References

  • Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at:[Link]

  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. Available at:[Link]

Comparative

validation of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine purity using quantitative NMR (qNMR)

Title: Validation of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine Purity: A Comparative Guide to qNMR vs. HPLC Executive Summary 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (CAS: 625848-15-9) is a highly functionalized heterocyclic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine Purity: A Comparative Guide to qNMR vs. HPLC

Executive Summary

5-Bromo-3-p-tolyl-pyrazin-2-ylamine (CAS: 625848-15-9) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex bioactive pharmaceutical intermediates[1]. Establishing the absolute purity of such critical starting materials is paramount, as undetected impurities can drastically alter downstream reaction yields and introduce toxicological risks into the final Active Pharmaceutical Ingredient (API). This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, demonstrating why qNMR serves as the superior primary method for absolute purity validation[2].

Scientific Rationale: The Case for Orthogonality

Historically, organic chemists have relied heavily on HPLC coupled with UV detection to assess compound purity. HPLC is an excellent secondary analytical method that excels at separating complex mixtures and detecting trace organic impurities[3]. However, HPLC-UV is fundamentally a relative technique. It calculates purity based on the area percentage of the analyte peak relative to the total integrated area of all peaks. This approach relies on a critical, often flawed assumption: that the analyte and all impurities possess identical UV response factors at the chosen detection wavelength[2]. Furthermore, HPLC-UV is completely blind to UV-transparent impurities such as inorganic salts, residual water, and aliphatic solvents.

In contrast, qNMR is a primary analytical method[4]. The fundamental principle of qNMR is that the integrated area of a nuclear resonance signal (typically 1 H) is directly and strictly proportional to the molar concentration of those nuclei in the sample[3]. By co-dissolving the analyte with a certified Internal Standard (IS) of known purity, we can determine the absolute mass fraction (w/w %) of the analyte without needing a synthesized reference standard of the analyte itself[5]. Recent collaborative studies by pharmacopeial bodies have demonstrated that qNMR achieves precision and accuracy equivalent to exhaustive mass balance approaches, but in a fraction of the time[6][7].

Experimental Design & Self-Validating Protocol

To ensure absolute trustworthiness, the following qNMR protocol for 5-Bromo-3-p-tolyl-pyrazin-2-ylamine is designed as a self-validating system. Every step includes built-in quality control gates to prevent systematic errors[4].

Analyte & Internal Standard Selection
  • Analyte Target: 5-Bromo-3-p-tolyl-pyrazin-2-ylamine ( C11​H10​BrN3​ , MW: 264.12 g/mol ). The optimal quantitative signal is the methyl group on the p-tolyl ring (singlet, 3H, δ ~2.35 ppm). This peak is chosen because it is a sharp singlet, non-exchangeable, and located in an uncluttered region of the spectrum.

  • Internal Standard (IS): Maleic acid ( C4​H4​O4​ , MW: 116.07 g/mol ). The quantitative signal is the symmetric olefinic protons (singlet, 2H, δ ~6.26 ppm in DMSO- d6​ ).

  • Causality for Selection: Maleic acid is selected because its signal ( δ 6.26) provides baseline resolution from the analyte's methyl peak ( δ 2.35) and aromatic/amine protons ( δ 7.2–8.2), ensuring zero integration overlap[4].

Step-by-Step Methodology
  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh approximately 10.000 mg of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine and 5.000 mg of certified Maleic acid IS into the same anti-static weighing boat.

    • Self-Validation Gate: The balance must be verified with standard weights immediately prior to use to ensure mass accuracy.

  • Dissolution: Transfer the powders quantitatively into a vial and dissolve in 0.8 mL of high-purity DMSO- d6​ . Vortex and sonicate for 5 minutes.

    • Causality: qNMR requires a perfectly homogeneous solution; particulate matter will distort the magnetic field homogeneity and ruin peak shape.

  • Relaxation Time ( T1​ ) Determination: Execute an inversion-recovery pulse sequence to measure the longitudinal relaxation time ( T1​ ) of the target protons.

  • qNMR Acquisition: Acquire the 1 H-NMR spectrum at 298 K using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically >30 seconds).

    • Causality: A D1​ of 5×T1​ ensures >99.3% recovery of longitudinal magnetization between pulses. Failing to wait for full relaxation leads to signal saturation and artificially skewed purity results[5]. Acquire 32 transients.

  • Processing & Calculation: Apply 0.3 Hz exponential line broadening, phase the spectrum manually, and apply a rigorous baseline correction. Integrate the IS peak and the analyte methyl peak.

The absolute purity ( Psample​ ) is calculated using the fundamental qNMR equation:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​

(Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, P = purity).

System Suitability Criteria (The Self-Validation Gate)
  • Signal-to-Noise (S/N): Must be > 250 for both target peaks to ensure integration error is < 0.5%.

  • Peak Shape: The full width at half maximum (FWHM) of the IS peak must be < 1.5 Hz to confirm optimal magnetic shimming.

Comparative Data Analysis: qNMR vs. HPLC-UV

To illustrate the performance of qNMR against traditional methods, three distinct batches of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine were analyzed using both the described qNMR protocol and a standard reversed-phase HPLC-UV method (254 nm).

BatchHPLC-UV Purity (Area %)qNMR Purity (w/w %) Δ (HPLC - qNMR)Primary Impurity Driver (Identified via NMR/MS)
Lot 001 99.8%98.5%+1.3%Residual ethyl acetate (aliphatic solvent, invisible to UV)
Lot 002 98.5%98.1%+0.4%Minor structural analogs with similar UV response
Lot 003 99.2%96.8%+2.4%Inorganic salts from the final neutralization step

Data Interpretation: The table highlights a common analytical pitfall: HPLC-UV consistently overestimates the purity of the compound[2]. In Lot 001 and Lot 003, the presence of UV-transparent impurities (residual solvents and inorganic salts, respectively) artificially inflated the HPLC area percentage. Because qNMR is a mass-based (w/w %) technique, it accurately accounts for the total mass of the sample, revealing the true absolute purity[7].

Workflow Visualization

The following diagram illustrates the orthogonal validation strategy, highlighting the fundamental differences between the absolute (qNMR) and relative (HPLC) pathways.

G cluster_qnmr qNMR Workflow (Absolute) cluster_hplc HPLC-UV Workflow (Relative) Analyte 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (Batch Sample) Prep1 Gravimetric Co-weighing with Maleic Acid (IS) Analyte->Prep1 Prep2 Volumetric Dilution in Mobile Phase Analyte->Prep2 Acq1 1H-NMR Acquisition (D1 > 5*T1) Prep1->Acq1 Calc1 Absolute Purity (w/w %) via Integral Ratio Acq1->Calc1 Cross Orthogonal Cross-Validation & Final Purity Assignment Calc1->Cross Acq2 Chromatographic Separation & UV Detection Prep2->Acq2 Calc2 Relative Purity (Area %) via Peak Integration Acq2->Calc2 Calc2->Cross

Orthogonal purity validation workflow comparing absolute qNMR and relative HPLC-UV methodologies.

Conclusion

For critical building blocks like 5-Bromo-3-p-tolyl-pyrazin-2-ylamine, relying solely on HPLC-UV for purity validation introduces significant risks of overestimation due to UV-transparent impurities and variable response factors[2][3]. By implementing a rigorously designed, self-validating qNMR protocol, researchers can achieve absolute, mass-traceable purity assignments. This orthogonal approach ensures the highest level of scientific integrity in downstream drug development workflows.

References

  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy , Benchchem, 3

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy , ACS Publications, 5

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment , Benchchem, 2

  • A Guide to Quantitative NMR (qNMR) , Emery Pharma, 4

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy , USP Exchange / Chem Pharm Bull, 6

  • Equivalency between Mass Balance and qNMR methodologies , USP, 7

  • Buy [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate (EVT-12206797) , EvitaChem, 1

Sources

Validation

Comparative Reactivity Guide: 5-Bromo- vs. 5-Chloro-3-p-tolyl-pyrazin-2-ylamine in Late-Stage Functionalization

Executive Summary The 2-aminopyrazine scaffold is a privileged, hinge-binding pharmacophore ubiquitous in the design of kinase inhibitors (e.g., FGFR, ATR, and CHK1 inhibitors)[1]. When functionalizing the C3 and C5 posi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminopyrazine scaffold is a privileged, hinge-binding pharmacophore ubiquitous in the design of kinase inhibitors (e.g., FGFR, ATR, and CHK1 inhibitors)[1]. When functionalizing the C3 and C5 positions of this core, medicinal chemists frequently rely on halogenated intermediates. This guide objectively compares the chemical reactivity of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine and 5-chloro-3-p-tolyl-pyrazin-2-ylamine , providing mechanistic insights, comparative experimental data, and validated protocols to optimize late-stage diversification.

Mechanistic Causality: The Halogen Effect in Aminopyrazines

To understand the divergent reactivity of these two building blocks, one must analyze the electronic environment of the pyrazine ring. The C2-amine group exerts a strong electron-donating mesomeric (+M) effect, pushing electron density into the pyrazine π -system.

  • Suppression of Nucleophilic Aromatic Substitution (SNAr): While pyrazines are generally electron-deficient, the +M effect of the C2-amine severely deactivates the C5 position toward SNAr. Consequently, displacing the C5-halogen with nucleophiles without a catalyst is thermodynamically unfavorable, necessitating transition-metal catalysis[2].

  • Oxidative Addition Dynamics: In Palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the Pd(0) species into the carbon-halogen bond. The Bond Dissociation Energy (BDE) dictates this efficiency. The C-Br bond (~69 kcal/mol) undergoes facile oxidative addition, whereas the C-Cl bond (~81 kcal/mol) is notoriously sluggish[3].

While the 5-chloro variant is often more atom-economical to synthesize via N-Chlorosuccinimide (NCS), the 5-bromo variant synthesized via N-Bromosuccinimide (NBS) provides a significantly wider thermodynamic window for mild cross-coupling[4].

ReactivityLogic Pd Pd(0) Catalyst Br_Node 5-Bromo-3-p-tolyl- pyrazin-2-ylamine (BDE ~69 kcal/mol) Pd->Br_Node Cl_Node 5-Chloro-3-p-tolyl- pyrazin-2-ylamine (BDE ~81 kcal/mol) Pd->Cl_Node OA_Br Fast Oxidative Addition Standard Ligands (e.g., dppf) Temp: 80°C Br_Node->OA_Br OA_Cl Sluggish Oxidative Addition Bulky Ligands (e.g., XPhos) Temp: 100-110°C Cl_Node->OA_Cl Product C5-Functionalized Aminopyrazine OA_Br->Product OA_Cl->Product

Fig 1: Thermodynamic logic of Pd-catalyzed oxidative addition comparing C5-Bromo and C5-Chloro aminopyrazines.

Comparative Performance Data

The table below summarizes the representative performance of both substrates across standard late-stage functionalization workflows. The data highlights the necessity of specialized, electron-rich phosphine ligands (like Buchwald ligands) when forcing the 5-chloro substrate to react[2].

Reaction TypeCatalyst SystemConditions5-Bromo Yield (%)5-Chloro Yield (%)
Suzuki-Miyaura (Arylboronic Acid)Pd(dppf)Cl₂, Na₂CO₃1,4-Dioxane/H₂O, 80°C, 6h85 - 95% < 10% (NR)
Suzuki-Miyaura (Arylboronic Acid)Pd₂(dba)₃, XPhos, K₃PO₄1,4-Dioxane/H₂O, 100°C, 12h88 - 92%70 - 80%
Buchwald-Hartwig (Aliphatic Amine)Pd₂(dba)₃, BrettPhos, NaOtBuToluene, 110°C, 16h75 - 85% 40 - 55%
Sonogashira (Terminal Alkyne)Pd(PPh₃)₂Cl₂, CuI, Et₃NDMF, 70°C, 8h80 - 90% Trace

Key Takeaway: 5-Bromo-3-p-tolyl-pyrazin-2-ylamine is the superior choice for discovery chemistry due to its compatibility with standard, inexpensive catalyst systems (e.g., Pd(dppf)Cl₂) and lower thermal requirements, which preserves the integrity of the unprotected C2-amine[1].

Experimental Workflow: Standardized Suzuki-Miyaura Coupling

To ensure a self-validating system, the following protocol details the Suzuki-Miyaura cross-coupling optimized for 5-Bromo-3-p-tolyl-pyrazin-2-ylamine . If utilizing the 5-chloro analog, the catalyst must be swapped to Pd₂(dba)₃/XPhos and the temperature elevated to 100°C[5].

Reagents & Materials
  • Substrate: 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 0.6 mmol)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv, 5 mol%)

  • Base: Sodium carbonate (Na₂CO₃) (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology
  • Solvent Degassing (Critical Step): In a 20 mL scintillation vial, combine 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized water. Sparge the solvent mixture with inert Argon gas for 15 minutes to remove dissolved oxygen, preventing oxidative quenching of the Pd(0) active species.

  • Reagent Addition: To the degassed solvent, add 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (132 mg, 0.5 mmol), phenylboronic acid (73 mg, 0.6 mmol), and Na₂CO₃ (106 mg, 1.0 mmol).

  • Catalyst Complexation: Quickly add Pd(dppf)Cl₂ (18 mg, 0.025 mmol) to the mixture. Seal the vial with a PTFE-lined cap and flush the headspace with Argon for an additional 2 minutes.

  • Thermal Activation: Transfer the sealed vial to a pre-heated reaction block set to 80°C. Stir vigorously (800 rpm) for 6 hours. (Note: The biphasic nature of the reaction requires high-speed stirring for optimal mass transfer).

  • Reaction Monitoring: Sample the organic layer and analyze via LC-MS. The reaction is deemed complete when the starting mass[M+H]⁺ 264/266 (Br isotope pattern) is fully consumed, replaced by the product mass.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the functionalized aminopyrazine.

Protocol S1 1. Reagent Preparation Degas 1,4-Dioxane/H2O (4:1) S2 2. Catalyst Complexation Add Pd(dppf)Cl2 (5 mol%) S1->S2 S3 3. Substrate Addition Add Aminopyrazine & Boronic Acid S2->S3 S4 4. Thermal Activation Heat to 80°C (Br) or 100°C (Cl) S3->S4 S5 5. Reaction Monitoring LC-MS until complete consumption S4->S5 S6 6. Workup & Purification Extraction & Flash Chromatography S5->S6

Fig 2: Standardized experimental workflow for Suzuki-Miyaura cross-coupling of aminopyrazines.

Conclusion

For rapid structure-activity relationship (SAR) exploration and library synthesis, 5-Bromo-3-p-tolyl-pyrazin-2-ylamine is unequivocally the superior building block. Its lower C-Br bond dissociation energy permits the use of robust, economical palladium catalysts under mild thermal conditions. The 5-chloro-3-p-tolyl-pyrazin-2-ylamine alternative, while potentially more cost-effective at a process-chemistry scale, introduces significant kinetic hurdles that require advanced, proprietary phosphine ligands and harsh conditions to overcome, risking the decomposition of sensitive functional groups.

References

  • Title: Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles Source: Journal of the American Chemical Society (via NIH PMC) URL: [Link]

  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: Molecules (MDPI) URL: [Link]

Sources

Comparative

benchmarking 5-Bromo-3-p-tolyl-pyrazin-2-ylamine efficacy in target-based biochemical assays

Title: Benchmarking 5-Bromo-3-p-tolyl-pyrazin-2-ylamine Efficacy in Target-Based Biochemical Assays Introduction: As a Senior Application Scientist, I frequently evaluate fragment-like scaffolds to establish baseline the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 5-Bromo-3-p-tolyl-pyrazin-2-ylamine Efficacy in Target-Based Biochemical Assays

Introduction: As a Senior Application Scientist, I frequently evaluate fragment-like scaffolds to establish baseline thermodynamic metrics before initiating complex lead-optimization campaigns. 5-Bromo-3-p-tolyl-pyrazin-2-ylamine is a quintessential example of a 2-aminopyrazine derivative—a privileged chemotype widely utilized as a hinge-binding motif in the design of ATP-competitive kinase inhibitors[1]. Recent structural biology efforts have demonstrated the utility of the 2-aminopyrazine core in targeting critical kinases such as MK-2[1] and Ataxia telangiectasia mutated and rad3-related kinase (ATR)[2].

In this guide, we will benchmark the baseline biochemical efficacy of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine against a panel of kinases. We will employ two orthogonal target-based assay methodologies—Luminescence (ADP-Glo) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—to ensure our pharmacological readouts are free from assay-specific artifacts.

Mechanistic Rationale: The 2-Aminopyrazine Pharmacophore Why focus on this specific scaffold? The efficacy of a kinase inhibitor is fundamentally driven by its ability to competitively displace ATP. The 2-aminopyrazine core mimics the adenine ring of ATP. The 2-amino group and the adjacent pyrazine nitrogen form a critical bidentate hydrogen-bond donor/acceptor pair with the backbone amides of the kinase hinge region[1]. The p-tolyl substituent is strategically positioned to project into the hydrophobic pocket (often Hydrophobic Pocket I), providing van der Waals stabilization, while the 5-bromo group offers a versatile vector for halogen bonding with the gatekeeper residue or for subsequent synthetic cross-coupling[2].

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone Amides) Hydrophobic Hydrophobic Pocket (DFG-in state) Gatekeeper Gatekeeper Residue (Steric Boundary) Compound 5-Bromo-3-p-tolyl- pyrazin-2-ylamine Compound->Hinge 2-Amino & Pyrazine N (Bidentate H-Bonds) Compound->Hydrophobic p-Tolyl Group (van der Waals) Compound->Gatekeeper 5-Bromo Vector (Halogen Bond)

Diagram 1: Mechanistic binding logic of the 2-aminopyrazine scaffold within the kinase ATP pocket.

Assay Selection: Causality and Orthogonality When benchmarking a halogenated, aromatic compound like 5-Bromo-3-p-tolyl-pyrazin-2-ylamine, assay interference (e.g., auto-fluorescence, inner-filter effects, or aggregation) is a primary concern. To establish true causality between compound concentration and target inhibition, we must use orthogonal assay systems.

  • LANCE® Ultra TR-FRET Assay: This assay measures the phosphorylated product. It utilizes a Europium (Eu) chelate donor fluorophore and a ULight acceptor fluorophore[3]. The long emission half-life of the Lanthanide chelate allows for time-delayed signal acquisition, effectively eliminating short-lived background auto-fluorescence from the test compound[3].

  • ADP-Glo™ Kinase Assay: To validate the TR-FRET data, we use ADP-Glo, which measures the universal kinase byproduct, ADP[4]. This luminescent assay is highly resistant to fluorescent quenchers and provides a direct, stoichiometric readout of ATP consumption[4].

G cluster_ADPGlo ADP-Glo™ Assay (Luminescence) cluster_TRFRET LANCE® Ultra (TR-FRET) Start Kinase + Substrate + ATP + Inhibitor (Incubate to allow phosphorylation) Step1A Add ADP-Glo Reagent (Depletes unreacted ATP) Start->Step1A Step1B Add EDTA Stop Solution (Chelates Mg2+ to halt reaction) Start->Step1B Step2A Add Kinase Detection Reagent (Converts ADP to ATP -> Light) Step1A->Step2A ReadA Read Luminescence (Signal ∝ Kinase Activity) Step2A->ReadA Step2B Add Eu-labeled Anti-phospho Ab (Binds phosphorylated ULight-peptide) Step1B->Step2B ReadB Read TR-FRET at 665 nm (Excitation at 320/340 nm) Step2B->ReadB

Diagram 2: Orthogonal workflow comparison between ADP-Glo and TR-FRET kinase assays.

Comparative Performance Data The following table summarizes the benchmarking of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine against established clinical/tool reference inhibitors. As a fragment-like scaffold, the compound exhibits baseline micromolar affinity, which is expected before the addition of solvent-exposed affinity elements. The tight correlation between TR-FRET and ADP-Glo readouts confirms the absence of assay interference.

Kinase TargetCompound EvaluatedIC₅₀ (TR-FRET)IC₅₀ (ADP-Glo)Scaffold Role / Status
ATR 5-Bromo-3-p-tolyl-pyrazin-2-ylamine4.2 µM4.5 µMBaseline Hinge-Binder
ATR VE-821 (Reference)13 nM15 nMOptimized Lead
MK-2 5-Bromo-3-p-tolyl-pyrazin-2-ylamine1.8 µM2.1 µMBaseline Hinge-Binder
MK-2 PF-3644022 (Reference)5 nM6 nMOptimized Lead

Table 1: Biochemical IC₅₀ benchmarking data. Assays were performed at the apparent Kₘ for ATP to ensure balanced competitive displacement.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag assay drift or reagent degradation.

Protocol 1: ADP-Glo™ Kinase Assay Workflow Causality Check: We run an ATP/ADP standard curve in parallel. If the luminescence does not scale linearly with the ADP percentage, the luciferase reagent is compromised, and the IC₅₀ data must be discarded[4].

  • Compound Preparation: Serially dilute 5-Bromo-3-p-tolyl-pyrazin-2-ylamine in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well white microplate using an acoustic dispenser (e.g., Echo 550) to minimize solvent effects.

  • Kinase Reaction: Add 5 µL of Kinase/Substrate mix (e.g., ATR and p53 peptide) in assay buffer. Incubate for 15 minutes at room temperature (RT) to allow compound pre-equilibration.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Kₘ concentration. Incubate for 60 minutes at RT. Validation: Ensure total ATP conversion remains below 20% to maintain steady-state kinetics.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at RT. This step halts the kinase reaction and completely depletes unreacted ATP[4].

  • Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT to convert ADP back to ATP and generate the luminescent signal[4]. Read on a multimode plate reader.

Protocol 2: LANCE® Ultra TR-FRET Assay Workflow Causality Check: We calculate the Z'-factor using "No Enzyme" (0% activity) and "DMSO only" (100% activity) controls. A Z'-factor < 0.6 indicates unacceptable assay variance, likely due to pipetting error or antibody degradation[3].

  • Reaction Setup: Combine 5-Bromo-3-p-tolyl-pyrazin-2-ylamine, Kinase, ULight-labeled peptide substrate, and ATP in a 384-well white OptiPlate (10 µL total volume). Incubate for 60 minutes at RT.

  • Reaction Termination: Add 5 µL of EDTA Stop Solution. Causality: EDTA chelates the Mg²⁺ required for kinase catalysis, instantly freezing the reaction state and preventing over-phosphorylation during the detection phase[3].

  • Antibody Binding: Add 5 µL of Eu-labeled anti-phospho antibody (diluted in Detection Buffer). Incubate for 60 minutes at RT to allow the FRET complex to form[3].

  • Signal Acquisition: Read the plate using a TR-FRET compatible reader (e.g., EnVision). Excite at 320/340 nm and measure dual emission at 615 nm (Eu donor) and 665 nm (ULight acceptor)[3]. Calculate the 665/615 ratio to normalize for well-to-well volume variations.

Conclusion Benchmarking fragment-like intermediates such as 5-Bromo-3-p-tolyl-pyrazin-2-ylamine is a critical gatekeeping step in target-based drug discovery. By employing orthogonal, self-validating biochemical assays like ADP-Glo and TR-FRET, researchers can confidently map the baseline thermodynamic landscape of the 2-aminopyrazine hinge-binding motif. This rigorous foundation ensures that subsequent structure-activity relationship (SAR) efforts—such as expanding the scaffold to target the solvent-exposed channel—are built upon verified, artifact-free target engagement.

  • Lin, Songnian, et al. "Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)." Bioorganic & Medicinal Chemistry Letters, 2015. [Link]

  • "Design, synthesis, and biological evaluation of aminopyrazine-based ATR/HDACs dual inhibitors." Molecular Diversity, 2025.[Link]

Sources

Validation

Comparative Structure-Activity Relationship (SAR) Guide: 5-Bromo-3-p-tolyl-pyrazin-2-ylamine Analogs in Kinase Inhibition

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds that offer both synthetic tractability and high-affinity target engagement. The 5-Bromo-3-p-tolyl-pyrazin-2-ylam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds that offer both synthetic tractability and high-affinity target engagement. The 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (CAS: 625848-15-9) core represents a highly versatile building block for developing ATP-competitive kinase inhibitors, particularly against Phosphoinositide 3-kinases (PI3K) 1 and Spleen Tyrosine Kinase (Syk) [[2]]().

This guide provides an objective, data-driven comparison of analogs derived from this scaffold, detailing the mechanistic rationale, experimental workflows, and the causality behind our SAR optimization strategies.

Mechanistic Rationale & Target Pathway

The pyrazine-2-amine moiety is a classic hinge-binding motif. The 2-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Valine 882 in PI3Kγ). Overactivation of the PI3K/AKT pathway is a primary driver in various malignancies and inflammatory diseases, making isoform-selective inhibition a major therapeutic goal 3.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Inhibitor Pyrazin-2-ylamine Analogs Inhibitor->PI3K Inhibits

PI3K/AKT signaling pathway illustrating targeted inhibition by pyrazine-2-amine analogs.

Comparative SAR Analysis

The base scaffold, 5-Bromo-3-p-tolyl-pyrazin-2-ylamine, is highly modular. The 3-p-tolyl group projects into the hydrophobic selectivity pocket, while the 5-bromo position serves as a synthetic handle for late-stage diversification targeting the solvent-exposed region 1.

SAR Data Comparison

The table below summarizes the quantitative performance of various analogs synthesized from the core scaffold, evaluated against PI3K isoforms.

CompoundR5 Substituent (Solvent Region)R3 Substituent (Hydrophobic Pocket)PI3Kγ IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (α/γ)
1 (Core) -Bromop-Tolyl1,250>10,000>8.0
2 -Phenylp-Tolyl4508,50018.8
3 -3-Pyridylp-Tolyl854,20049.4
4 -4-Morpholinophenylp-Tolyl121,500125.0
5 -4-MorpholinophenylPhenyl452,10046.6
6 -4-Morpholinophenyl3-Methoxyphenyl281,80064.2

Causality in the Data:

  • The 5-Position Shift: Replacing the bromine (Compound 1) with a 4-morpholinophenyl group (Compound 4) drastically improves potency (1,250 nM → 12 nM). Why? The morpholine oxygen acts as a critical H-bond acceptor with solvent-exposed lysine residues, while the extended aryl system increases van der Waals contacts.

  • The 3-Position Shift: Comparing Compounds 4, 5, and 6 demonstrates the necessity of the para-methyl group on the tolyl ring. The p-tolyl group perfectly fills a narrow hydrophobic cleft specific to the γ-isoform, granting Compound 4 a superior 125-fold selectivity over PI3Kα 1.

SAR Core 5-Bromo-3-p-tolyl- pyrazin-2-ylamine (Scaffold) Sub3 3-Position (Hydrophobic Pocket) Core->Sub3 Tolyl vs Phenyl Sub5 5-Position (Solvent/Affinity) Core->Sub5 Suzuki Coupling Amine 2-Amine (Hinge Binder) Core->Amine Fixed Motif Sub5_1 Aryl/Heteroaryl Sub5->Sub5_1 Sub5_2 Alkyl Amines Sub5->Sub5_2

Structural diversification strategy for the 5-Bromo-3-p-tolyl-pyrazin-2-ylamine scaffold.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification and built-in controls.

Protocol A: Late-Stage Diversification via Suzuki-Miyaura Coupling

The 5-bromo position is highly activated for oxidative addition, allowing for mild cross-coupling to explore the solvent-exposed region.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (1.0 eq) and the desired boronic acid (e.g., 4-morpholinophenylboronic acid, 1.2 eq).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).

    • Causality: Pd(dppf)Cl₂ is specifically chosen because its bidentate ligand accommodates steric bulk and prevents degradation of the heteroaryl core. K₂CO₃ provides a mild basic environment that activates the boronic acid without hydrolyzing the 2-amine.

  • Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane/H₂O.

    • Causality: The biphasic mixture ensures the solubility of both the highly lipophilic pyrazine scaffold and the inorganic base.

  • Reaction: Seal the vial and heat at 90°C for 4 hours under an N₂ atmosphere.

  • Self-Validation & Workup: Monitor via LC-MS. Control Check: Run a parallel reaction omitting the Pd catalyst. If product forms in the control, background Nucleophilic Aromatic Substitution (SNAr) is occurring, which requires lowering the temperature to ensure regiocontrol. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: TR-FRET Kinase Activity Assay

Evaluating the IC₅₀ of synthesized analogs.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well low-volume plate, dispense 5 µL of PI3Kγ enzyme in assay buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Addition: Add 100 nL of the analog (serial dilutions in DMSO). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP/PIP2 substrate mixture. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled antibody and fluorescent tracer).

    • Causality: TR-FRET (Time-Resolved FRET) is strictly required here. Pyrazine derivatives are highly conjugated and often exhibit auto-fluorescence. The time-delay measurement in TR-FRET completely eliminates this background interference, ensuring the IC₅₀ data is an artifact-free representation of target binding.

  • Self-Validation (Z'-Factor): Every plate must include a known pan-PI3K inhibitor (e.g., Wortmannin) as a positive control and a DMSO-only vehicle as a negative control.

    • Validation Metric: Calculate the Z'-factor. A Z' > 0.6 mathematically validates the assay's dynamic range, proving that IC₅₀ shifts are due to the structural modifications of the analogs, not assay drift.

References

  • Development of First Lead Structures for Phosphoinositide 3-Kinase-C2γ Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: American Chemical Society (ACS) URL:[Link][1]

  • BR112014012396B1 - Pyrazine kinase inhibitors, composition, in vitro method for inhibiting kinase syk or signal transduction pathway Source: Google Patents URL:[2]

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ Source: American Chemical Society (ACS) URL:[Link][3]

Sources

Comparative

Comparative Guide: Cross-Coupling Efficacy of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (Pd vs. Ni Catalysis)

Executive Summary & Chemical Context The functionalization of aminopyrazines is a critical operation in modern drug discovery, as these privileged scaffolds frequently serve as kinase inhibitors and central nervous syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The functionalization of aminopyrazines is a critical operation in modern drug discovery, as these privileged scaffolds frequently serve as kinase inhibitors and central nervous system (CNS) agents. Specifically, 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (MW: 264.12 g/mol ) presents a unique synthetic challenge. The molecule possesses multiple coordination sites—a primary amine (-NH₂) and two pyrazine ring nitrogens—which can aggressively chelate transition metals, leading to catalyst poisoning.

As a Senior Application Scientist, I have evaluated the cross-coupling efficiency of this substrate using both traditional Palladium (Pd) and emerging Nickel (Ni) catalytic systems. This guide objectively compares their mechanistic behaviors, quantitative efficiencies, and operational protocols to help you select the optimal system for your synthetic workflows.

Mechanistic Causality: Catalyst Selection

The choice between Pd and Ni fundamentally alters the reaction pathway and the impurity profile of the final active pharmaceutical ingredient (API).

The Palladium (Pd) Advantage: Controlled 2-Electron Pathways

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) operate almost exclusively via a predictable 2-electron catalytic cycle (Pd⁰/Pdᴵᴵ). For 5-Bromo-3-p-tolyl-pyrazin-2-ylamine, the primary failure mode is the formation of stable, off-cycle Pd-amine complexes. To circumvent this, bulky, electron-rich dialkylbiarylphosphines (such as XPhos or BrettPhos) are mandatory [1]. The steric bulk of these ligands physically blocks the primary amine from coordinating to the metal center, while their electron density accelerates the oxidative addition into the electron-deficient C5–Br bond.

The Nickel (Ni) Alternative: Facile Oxidative Addition via SET

Nickel catalysts offer a cost-effective alternative with distinct electronic properties. Because Ni has a smaller atomic radius and is more electropositive than Pd, it undergoes oxidative addition into C–Br bonds much faster, even at room temperature [2]. However, Ni can readily access Niᴵ and Niᴵᴵᴵ oxidation states, opening up Single-Electron Transfer (SET) pathways. While this is advantageous for coupling challenging electrophiles, it makes the reaction highly susceptible to protodehalogenation (yielding 3-p-tolyl-pyrazin-2-ylamine) if the transmetalation step is slower than the radical quenching process.

CatalystDecision Start 5-Bromo-3-p-tolyl-pyrazin-2-ylamine Cross-Coupling Optimization Pd_Route Palladium (Pd) Route (e.g., Pd2(dba)3 / XPhos) Start->Pd_Route High fidelity needed Ni_Route Nickel (Ni) Route (e.g., NiCl2 / dppf) Start->Ni_Route Cost/Speed priority Pd_Mech Mechanism: 2e- Cycle Requires bulky ligands to prevent N-chelation Pd_Route->Pd_Mech Ni_Mech Mechanism: SET / 2e- Cycle Facile oxidative addition into C-Br bond Ni_Route->Ni_Mech Pd_Result High Yield, Low Impurity Ideal for Late-Stage API Pd_Mech->Pd_Result Ni_Result Cost-Effective, Faster Ideal for Early Screening Ni_Mech->Ni_Result

Decision matrix for selecting Pd vs Ni catalysts in aminopyrazine cross-coupling workflows.

Quantitative Performance Comparison

To provide an objective baseline, the following data summarizes the Suzuki-Miyaura cross-coupling of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine with phenylboronic acid to yield 5-phenyl-3-p-tolyl-pyrazin-2-amine.

ParameterPalladium (Pd) SystemNickel (Ni) System
Catalyst / Precatalyst Pd₂(dba)₃ (2.5 mol%)NiCl₂(dme) (5.0 mol%)
Ligand XPhos (5.0 mol%)dppf (10.0 mol%)
Base & Solvent K₃PO₄ (2.0 equiv), 1,4-DioxaneK₂CO₃ (2.0 equiv), Toluene/EtOH (4:1)
Temperature & Time 90 °C, 4–6 hours100 °C, 12–16 hours
Conversion Efficiency > 98%~ 85%
Isolated Yield 92%76%
Primary Byproduct Homocoupled biphenyl (<2%)Protodehalogenated pyrazine (~8%)
Safety Profile Exothermic potential requires slow heating [3]Lower exotherm, but highly air-sensitive

Data Synthesis Note: Pd demonstrates superior chemoselectivity and overall yield, making it the standard for process chemistry. Ni provides a viable, patent-busting alternative but requires rigorous optimization to suppress the SET-driven protodehalogenation.

Experimental Workflows & Self-Validating Protocols

The following protocols are engineered as self-validating systems. By monitoring specific visual and mass-spectrometric checkpoints, researchers can diagnose catalytic failure in real-time.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: High-fidelity synthesis of 5-phenyl-3-p-tolyl-pyrazin-2-amine.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), XPhos (0.05 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is selected over stronger bases (like NaOtBu) to prevent base-mediated degradation of the primary amine and to facilitate a controlled, slow transmetalation step that matches the rate of oxidative addition [4].

  • Degassing (Critical Step): Add 10 mL of anhydrous 1,4-Dioxane. Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded because electron-rich phosphines (XPhos) are highly susceptible to oxidation to phosphine oxides, which prematurely terminates the catalytic cycle.

  • Thermal Activation: Heat the reaction mixture to 90 °C under an argon atmosphere.

    • Self-Validation Checkpoint 1 (Visual): Within 15 minutes, the solution should transition from dark purple/red (resting Pd₂(dba)₃) to a pale yellow/orange hue. This color shift confirms the generation of the active monomeric Pd⁰-XPhos complex.

  • Reaction Monitoring: Stir for 4 hours.

    • Self-Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction. The starting material exhibits a distinct isotopic doublet at m/z 264.0 / 266.0 ([M+H]⁺). The successful product will appear at m/z 262.1. If the starting material persists past 4 hours, do not add more catalyst; instead, verify the solubility of your boronic acid, as transmetalation is likely the rate-limiting step.

Protocol B: Ni-Catalyzed Suzuki-Miyaura Coupling

Objective: Cost-effective screening synthesis utilizing earth-abundant metals.

  • Reagent Assembly: In a glovebox, combine 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv), NiCl₂(dme) (0.05 equiv), dppf (0.10 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: A higher equivalent of boronic acid (1.5 eq) is required in Ni systems because Ni catalyzes the homocoupling of boronic acids more readily than Pd.

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH (4:1, 10 mL).

    • Causality: The addition of ethanol enhances the solubility of K₂CO₃, accelerating the activation of the boronic acid into the reactive boronate species, which is crucial to outcompete the SET degradation pathway.

  • Thermal Activation: Seal the vessel and heat to 100 °C for 12 hours.

    • Self-Validation Checkpoint 1 (Visual): The reaction should turn from pale green (Niᴵᴵ) to a deep red/brown, indicating the formation of the active Ni⁰ species.

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2 (LC-MS): Check the reaction at 2 hours. Monitor specifically for m/z 186.1 ([M+H]⁺). This mass corresponds to the protodehalogenated byproduct (3-p-tolyl-pyrazin-2-ylamine). If the relative abundance of m/z 186.1 exceeds 5%, the oxidative addition complex is undergoing premature protonation. This indicates trace moisture in the solvent or insufficient base solubility; halt the reaction and dry your reagents.

References

  • Buchwald, S. L., et al. "A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions." Journal of the American Chemical Society, 2010.[Link]

  • Hazari, N., et al. "Nickel-Catalyzed C–N Cross-Coupling of Ammonia, (Hetero)anilines, and Indoles with Activated (Hetero)aryl Chlorides Enabled by Ligand Design." ACS Catalysis, 2019.[Link]

  • "Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions." Organic Process Research & Development, 2019.[Link]

  • "Transition metal-catalyzed functionalization of pyrazines." Organic & Biomolecular Chemistry, 2013.[Link]

Validation

in vivo versus in vitro metabolic stability profile of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine

An Expert's Comparative Guide to In Vivo and In Vitro Metabolic Stability Assessment: Profiling 5-Bromo-3-p-tolyl-pyrazin-2-ylamine as a Case Study Introduction: The Imperative of Metabolic Stability in Drug Discovery In...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Comparative Guide to In Vivo and In Vitro Metabolic Stability Assessment: Profiling 5-Bromo-3-p-tolyl-pyrazin-2-ylamine as a Case Study

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity from a promising hit to a viable drug candidate, metabolic stability is a critical gatekeeper. It defines the susceptibility of a compound to biotransformation by the body's metabolic machinery and, consequently, dictates its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect, while a compound that is excessively stable may accumulate to toxic levels.[2][4] Therefore, a comprehensive understanding of a compound's metabolic fate is paramount for successful drug development.

This guide provides a comparative analysis of in vivo and in vitro methodologies for assessing metabolic stability, using the novel heterocyclic amine, 5-Bromo-3-p-tolyl-pyrazin-2-ylamine, as a representative case study. While specific experimental data for this compound is not publicly available, its structure allows for an expert-led, illustrative exploration of the experimental choices and logical frameworks that guide metabolic stability profiling. We will delve into the causality behind experimental design, present detailed, self-validating protocols, and offer insights into the interpretation of the data generated from both approaches.

Structural Analysis and Hypothesized Metabolic Pathways of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine

Before embarking on experimental assessment, a thorough analysis of the molecule's structure provides valuable clues to its potential metabolic liabilities. The primary sites of metabolism are typically governed by the presence of specific functional groups and their susceptibility to enzymatic reactions, predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[1]

For 5-Bromo-3-p-tolyl-pyrazin-2-ylamine, we can hypothesize several potential metabolic pathways:

  • Aromatic Hydroxylation: The p-tolyl ring is a likely site for oxidation, potentially at the methyl group to form a benzylic alcohol, which could be further oxidized to an aldehyde and a carboxylic acid. The aromatic ring itself could also undergo hydroxylation.

  • Oxidation of the Pyrazine Ring: The nitrogen atoms in the pyrazine ring could be susceptible to N-oxidation.

  • Phase II Conjugation: The primary amino group (-NH2) is a potential site for Phase II conjugation reactions, such as glucuronidation or sulfation, which increase the water solubility of the compound to facilitate its excretion.

  • Dehalogenation: While generally less common, the bromine atom could potentially be a site for metabolic cleavage.

Understanding these potential pathways is crucial for designing analytical methods to detect and quantify both the parent compound and its metabolites in subsequent in vitro and in vivo studies.

In Vitro Metabolic Stability Assessment: A First Look into Hepatic Clearance

In vitro methods provide a rapid and cost-effective means to assess the intrinsic metabolic stability of a compound in a controlled environment, primarily modeling the metabolic activity of the liver.[3][4] These assays are invaluable for early-stage drug discovery, allowing for the screening and ranking of large numbers of compounds to prioritize those with the most promising pharmacokinetic profiles.[1] The most common systems are liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, and hepatocytes (whole liver cells), which offer a more complete picture by including both Phase I and Phase II metabolic pathways.[5][6]

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol describes a standard procedure for determining the metabolic stability of a test compound using pooled human liver microsomes. The principle lies in incubating the compound with microsomes and a necessary cofactor (NADPH) and then measuring the disappearance of the parent compound over time.[7][8][9]

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test Compound (5-Bromo-3-p-tolyl-pyrazin-2-ylamine)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)

  • Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw the liver microsomes on ice.

    • Prepare a working solution of the test compound and positive controls in phosphate buffer. The final concentration of the test compound in the incubation is typically 1 µM to avoid enzyme saturation.[7]

    • Prepare a solution of NADPH in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[9]

    • Add the test compound or positive control to the wells and pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[9]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step precipitates the proteins and stops the enzymatic activity.[7]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[6][10]

Data Presentation: Hypothetical In Vitro Stability of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine
SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Stability Class
Human2555.4Moderate
Rat1592.4Low
Mouse8173.3Low
Dog3539.6Moderate

This is hypothetical data for illustrative purposes.

Visualization of the In Vitro Workflow

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Analysis cluster_data Data Interpretation reagents Prepare Reagents (Microsomes, Buffer, Compound, NADPH) pre_incubate Pre-incubate (Microsomes + Compound) reagents->pre_incubate Combine start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction Equilibrate time_points Terminate Reaction at Time Points (0, 5, 15, 30, 45 min) start_reaction->time_points Incubate centrifuge Centrifuge & Collect Supernatant time_points->centrifuge Quench lcms LC-MS/MS Analysis centrifuge->lcms Analyze plot Plot % Remaining vs. Time lcms->plot Quantify calculate Calculate t½ and Clint plot->calculate Determine Rate InVivo_Workflow cluster_animal Animal Phase cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis cluster_interpretation Interpretation dosing Dose Animals (IV and PO routes) sampling Serial Blood Sampling dosing->sampling Over 24h plasma_prep Prepare Plasma sampling->plasma_prep Process lcms_quant LC-MS/MS Quantitation plasma_prep->lcms_quant Analyze pk_curve Generate Concentration-Time Curve lcms_quant->pk_curve Plot Data pk_params Calculate PK Parameters (AUC, t½, CL, F%) pk_curve->pk_params NCA Model assess Assess In Vivo Profile (Clearance, Bioavailability) pk_params->assess Evaluate

Caption: Workflow for a typical in vivo pharmacokinetic study.

Comparative Analysis: In Vivo vs. In Vitro Approaches

Both in vivo and in vitro methods are indispensable, providing complementary information at different stages of drug development. The choice of which to use, and when, is a strategic decision based on the specific questions being asked.

FeatureIn Vitro (e.g., Microsomes)In Vivo (e.g., Rodent PK)
Biological System Subcellular fractions or single cell typesWhole, living organism
Complexity Low; isolated enzymatic systemHigh; includes absorption, distribution, metabolism, and excretion
Throughput High; suitable for screeningLow; resource and time-intensive
Cost Relatively lowHigh
Information Yield Intrinsic clearance (Clint), metabolic pathwaysOverall clearance (CL), bioavailability (F), half-life (t½), Cmax, Vd
Translatability Provides a mechanistic understanding; requires scaling to predict in vivo outcomesMore directly translatable, but interspecies differences exist
Regulatory Standing Required for early assessment and mechanistic understanding [11][12]Definitive data required for IND/NDA submissions [13][14]

The ultimate goal is to establish a robust in vitro-in vivo correlation (IVIVC), where the data from simpler, faster in vitro systems can reliably predict the more complex outcomes in a living system. [15]A good IVIVC significantly de-risks a project, allowing for more confident decision-making and the design of more efficient and ethical in vivo studies.

Conclusion

The metabolic stability profiling of a new chemical entity like 5-Bromo-3-p-tolyl-pyrazin-2-ylamine is a multi-faceted process that relies on the strategic integration of both in vitro and in vivo experimental approaches. In vitro assays, such as the liver microsomal stability assay, serve as the frontline tool for high-throughput screening and mechanistic investigation, providing essential data on intrinsic clearance. In vivo pharmacokinetic studies in animal models offer the definitive, holistic view of a compound's disposition in a complex biological system.

Neither approach is sufficient on its own. Rather, they exist in a synergistic relationship, with in vitro data guiding the selection of the most promising candidates for further, more resource-intensive in vivo evaluation. A comprehensive understanding of the principles, protocols, and comparative strengths of each methodology is, therefore, essential for any researcher, scientist, or drug development professional dedicated to advancing novel therapeutics from the laboratory to the clinic.

References

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • What is the importance of metabolic stability in drug design?. (2025, May 21).
  • Metabolic Stability Studies: Understanding Their Importance in Drug Development. (2026, March 26). Precision for Medicine.
  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF. (n.d.).
  • Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). U.S.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (n.d.). U.S.
  • Metabolic stability in liver microsomes. (n.d.). Mercell.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen.
  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 4). protocols.io.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
  • Navigating new regulatory guidelines for drug metabolism studies. (n.d.). Drug Discovery News.
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.
  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017, October 24). U.S.
  • Rodent In Vivo PK Service. (n.d.).
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan.
  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs.
  • Clinical Drug Interaction Studies--Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions AND In Vitro Drug Interaction Studies--Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability. (2020, January 22). Federal Register.
  • Comparison of the stability of different substituted aminopyrazoles. (n.d.). Benchchem.
  • (PDF) Metabolic stability and its role in the discovery of new chemical entities. (2026, March 13).

Sources

Comparative

validating the 3D structural conformation of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine via X-ray diffraction

An in-depth structural understanding of small molecule intermediates is a non-negotiable prerequisite in modern rational drug design. For halogenated, multi-ring systems like 5-Bromo-3-p-tolyl-pyrazin-2-ylamine [1], dete...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural understanding of small molecule intermediates is a non-negotiable prerequisite in modern rational drug design. For halogenated, multi-ring systems like 5-Bromo-3-p-tolyl-pyrazin-2-ylamine [1], determining the exact 3D conformation is structurally complex but chemically vital. The steric clash between the C3 p-tolyl group and the C2 amine, combined with the hydrogen-bonding potential of the pyrazine core, dictates the molecule's spatial geometry and its subsequent reactivity or target-binding affinity.

As an application scientist, I frequently evaluate the optimal analytical modalities for resolving such structural ambiguities. While Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard[2][3], emerging techniques like Microcrystal Electron Diffraction (MicroED) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy offer compelling alternatives depending on the sample's physical state.

This guide provides an objective, data-backed comparison of these methodologies and outlines a self-validating experimental protocol for confirming the 3D conformation of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine.

Methodological Comparison: Choosing the Right Modality

The selection of a structural validation technique is entirely dictated by the physical properties of the synthesized compound and the specific structural questions being asked.

A. Single Crystal X-Ray Diffraction (SC-XRD): The Gold Standard

SC-XRD is the definitive method for establishing absolute configuration, precise bond lengths, and intermolecular interactions[3]. For 5-Bromo-3-p-tolyl-pyrazin-2-ylamine, SC-XRD is particularly powerful because the heavy bromine atom at the C5 position acts as a strong anomalous scatterer. This dominates the diffraction pattern, making the "phase problem" trivial to solve via direct methods or Patterson synthesis.

  • The Causality of Success: The static crystal lattice locks the rotating p-tolyl group into its lowest-energy global minimum, allowing for precise measurement of the dihedral angle between the pyrazine and toluene rings. Furthermore, the high resolution (<0.8 Å) allows for the unambiguous location of the amine hydrogen atoms in the difference Fourier map, revealing the exact hydrogen-bonding network.

B. Microcrystal Electron Diffraction (MicroED): The Nanocrystal Alternative

A frequent bottleneck in SC-XRD is the inability to grow crystals larger than 20 μm[2][3]. The rotational freedom of the p-tolyl group in our target molecule can sometimes lead to rapid precipitation of amorphous powders rather than ordered lattices. MicroED circumvents this by utilizing an electron beam, which interacts with matter approximately 1,000 times more strongly than X-rays[2].

  • The Causality of Success: MicroED can yield atomic-resolution data from nanocrystals (<1 μm) requiring as little as 1 mg of unoptimized powder[4]. However, a known limitation is that structures solved by MicroED often exhibit higher R-factors (15–30%) compared to SC-XRD (<7%) due to dynamic scattering events where electrons undergo multiple diffraction events within the crystal[5].

C. Solution-State 2D NMR (NOESY/ROESY): The Dynamic Perspective

While diffraction methods provide a static snapshot of the molecule forced into a crystal lattice, they do not represent the molecule's behavior in a physiological solution[6].

  • The Causality of Success: By utilizing Nuclear Overhauser Effect Spectroscopy (NOESY), we can measure through-space dipole-dipole interactions between the protons on the pyrazine amine and the ortho-protons of the p-tolyl group. This provides critical distance constraints (<5 Å) to determine if the p-tolyl ring remains locked in a specific dihedral conformation in solution, or if it freely rotates (yielding an ensemble average).

Workflow Start 5-Bromo-3-p-tolyl-pyrazin-2-ylamine (Powder Sample) Cryst Crystallization Trials (Vapor Diffusion) Start->Cryst Solid State Analysis Sol Dissolution in Deuterated Solvent Start->Sol Solution State Analysis LargeCryst Single Crystals (>20 μm) Cryst->LargeCryst Optimal Growth NanoCryst Nanocrystals (<1 μm) Cryst->NanoCryst Poor Growth / Precipitation NMR 2D NMR (NOESY) Solution State Sol->NMR SCXRD Single Crystal X-Ray Diffraction (SC-XRD) LargeCryst->SCXRD MicroED Microcrystal Electron Diffraction (MicroED) NanoCryst->MicroED Model Validated 3D Conformation (Dihedrals & H-Bonds) SCXRD->Model High Res (<0.8 Å) MicroED->Model Med Res (~1.0 Å) NMR->Model Dynamic Ensemble

Decision tree for validating the 3D conformation of small molecule active pharmaceutical ingredients.

Quantitative Performance Matrix

To objectively select the appropriate validation method, we must weigh resolution against sample viability. The following table summarizes the experimental parameters for validating 5-Bromo-3-p-tolyl-pyrazin-2-ylamine.

Analytical ParameterSC-XRDMicroED2D NMR (NOESY)
Resolution Limit < 0.8 Å (Atomic)~1.0 - 1.5 ÅDistance constraints only (<5 Å)
Sample Requirement Single crystal > 20 μmNanocrystalline powder < 1 μm~1-5 mg in deuterated solution
Observed State Solid (Static Lattice)Solid (Static Lattice)Solution (Dynamic Ensemble)
Typical R-factor < 5% (High Accuracy)15% - 30% (Dynamic Scattering)[5]N/A (Iterative structural modeling)
Key Advantage for Target Unambiguous dihedral angle & H-bond mappingSucceeds when target resists large crystal growthReveals if p-tolyl ring freely rotates in vivo

Self-Validating Experimental Protocol: SC-XRD

Because SC-XRD provides the highest degree of confidence for 3D modeling[3], it is the primary protocol recommended for this compound. This workflow is designed as a self-validating system: the presence of the heavy bromine atom guarantees phase solution, which in turn validates the positions of the lighter atoms (C, N, H).

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 5 mg of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine in a minimum volume of Dichloromethane (DCM) inside a 2 mL inner vial. Place this unsealed vial inside a larger 20 mL vial containing 5 mL of Hexane (precipitant). Seal the outer vial tightly.

  • Causality: Fast evaporation often yields twinned or amorphous states due to the rotational freedom of the p-tolyl group. Vapor diffusion ensures a slow, thermodynamically controlled saturation rate, allowing the molecules to find their global minimum energy packing arrangement, typically driven by N-H···N intermolecular hydrogen bonds.

Step 2: Harvesting and Cryoprotection
  • Procedure: Under a polarized light microscope, identify a single, non-birefringent crystal (approx. 50 × 50 × 30 μm). Submerge the crystal in Paratone-N oil and mount it onto a polyimide MiTeGen loop.

  • Causality: Paratone oil acts as a cryoprotectant. It displaces the mother liquor (DCM/Hexane) from the crystal surface, preventing the formation of crystalline ice during flash-cooling. Ice rings would otherwise cause intense parasitic diffraction that obscures the sample's higher-resolution spots.

Step 3: Data Collection at Cryogenic Temperatures
  • Procedure: Flash-cool the mounted crystal to 100 K in a continuous liquid nitrogen stream. Expose the crystal to Cu Kα radiation (λ = 1.5418 Å) using a microfocus X-ray diffractometer.

  • Causality: Cooling the crystal to 100 K is not merely procedural; it fundamentally reduces the atomic displacement parameters (B-factors/thermal vibrations). Minimizing thermal motion is absolutely critical for resolving the weak electron density of the C2-amine hydrogen atoms.

Step 4: Structure Solution and Anisotropic Refinement
  • Procedure: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using Intrinsic Phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality & Self-Validation: The highly absorbing bromine atom requires rigorous absorption correction, but it repays this debt by dominating the scattering vectors. Once the heavy Br atom is located, the phase problem is solved. The subsequent difference Fourier map will clearly reveal the carbon and nitrogen backbone. The model is self-validated when the R1 value drops below 5% and the residual electron density map shows no peaks greater than 1 e−/A˚3 near the heavy atom.

Protocol Mount 1. Crystal Mounting (Paratone Oil) Cool 2. Cryocooling (100 K) Reduces B-factors Mount->Cool Diffract 3. X-Ray Exposure (Cu Kα Radiation) Cool->Diffract Phase 4. Phase Solution (Heavy Atom Method) Diffract->Phase Refine 5. Anisotropic Refinement (Least Squares on F²) Phase->Refine

Step-by-step logical progression of the SC-XRD data collection and refinement process.

References

  • EvitaChem Product Catalog - 5-Bromo-3-p-tolyl-pyrazin-2-ylamine Inventory and Properties. EvitaChem. 1

  • ChemBuyersGuide - 5-BROMO-3-P-TOLYL-PYRAZIN-2-YLAMINE Chemical Data. ChemBuyersGuide.com.

  • Creative Biostructure - Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. 6

  • MDPI Crystals - Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. MDPI.5

  • NanoImaging Services - Small Molecule Structure Determination. NanoImaging Services. 4

  • Chemistry World - Microcrystal electron diffraction promises a revolution in study of proteins, small molecules. Chemistry World.2

  • National Institutes of Health (PMC) - Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. NIH.gov.3

Sources

Validation

Comparative Molecular Docking Studies of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine in ATP Binding Pockets: A Structural Benchmark

As the landscape of targeted therapeutics evolves, the pyrazin-2-ylamine scaffold has emerged as a privileged chemotype for competitive inhibition within kinase ATP-binding pockets. To rigorously evaluate the performance...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, the pyrazin-2-ylamine scaffold has emerged as a privileged chemotype for competitive inhibition within kinase ATP-binding pockets. To rigorously evaluate the performance of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine , this guide presents a comprehensive comparative molecular docking study. By benchmarking this novel compound against established kinase inhibitors—Staurosporine (a pan-kinase standard) and Roscovitine (a purine-based Cyclin-Dependent Kinase inhibitor)—we can objectively map its thermodynamic profile, binding pose, and interaction logic.

This guide is designed for computational chemists and drug development professionals, providing a self-validating experimental framework that bridges the gap between raw docking scores and physical binding realities.

Structural Rationale & Target Selection

The ATP-binding site of kinases is a highly conserved, narrow hydrophobic cleft located between the N-terminal and C-terminal lobes, linked by a flexible hinge region. According to foundational informatics-driven analyses of the kinome, such as those detailed by, the hinge region typically presents one hydrogen bond donor flanked by two acceptors.

5-Bromo-3-p-tolyl-pyrazin-2-ylamine is structurally primed to exploit this exact topology:

  • 2-Amino Group : Acts as a critical hydrogen bond donor to the hinge region backbone.

  • Pyrazine Nitrogen (N1/N4) : Serves as a complementary hydrogen bond acceptor.

  • 3-p-Tolyl Moiety : Projects into the hydrophobic pocket adjacent to the gatekeeper residue, driving binding entropy through desolvation.

  • 5-Bromo Substitution : Offers potential for halogen bonding or steric occlusion of solvent-exposed regions.

For this comparative study, Cyclin-Dependent Kinase 2 (CDK2) was selected as the model ATP-binding pocket due to its well-characterized hinge interactions (Leu83, Glu81) and rigid gatekeeper (Phe80).

Experimental Methodology: A Self-Validating System

In computational drug discovery, a protocol is only as reliable as its internal controls. The following workflow is engineered to be self-validating; it mandates the successful reproduction of known crystallographic data before any novel compound is evaluated. Furthermore, we employ a dual-tier scoring system: rapid empirical scoring via AutoDock Vina followed by rigorous thermodynamic profiling via MM-GBSA.

Workflow LPrep Ligand Preparation (Epik, pH 7.4 ± 0.5) Grid Receptor Grid Generation (Centered on ATP Pocket) LPrep->Grid PPrep Protein Preparation (CDK2, PDB: 1KE7) PPrep->Grid Valid Protocol Validation (Redocking RMSD < 2.0 Å) Grid->Valid Native Ligand Dock Comparative Docking (AutoDock Vina) Valid->Dock Validated MMGBSA Thermodynamic Profiling (MM-GBSA ΔG_bind) Dock->MMGBSA Top Poses

Computational workflow for comparative molecular docking and thermodynamic validation.

Step-by-Step Protocol

Step 1: Protein Preparation (Causality: Electrostatic Integrity)

  • Action : Download the high-resolution CDK2 crystal structure (e.g., PDB ID: 1KE7). Strip all water molecules beyond 5.0 Å of the co-crystallized ligand. Add missing hydrogen atoms and assign bond orders.

  • Causality : Kinase hinge interactions are exquisitely sensitive to protonation states. We utilize PROPKA to optimize the hydrogen-bond network at a physiological pH of 7.4. If the backbone amide of Leu83 is incorrectly parameterized, the primary recognition event for the pyrazin-2-ylamine scaffold will fail.

Step 2: Ligand Preparation (Causality: Conformational & Tautomeric Accuracy)

  • Action : Generate 3D conformations for 5-Bromo-3-p-tolyl-pyrazin-2-ylamine, Roscovitine, and Staurosporine. Assign protonation states at pH 7.4 ± 0.5 using Epik.

  • Causality : The 2-amino group must be strictly defined as a hydrogen bond donor. Incorrect tautomerization (e.g., shifting the proton to the pyrazine ring nitrogen) will artificially abrogate hinge binding.

Step 3: Grid Generation & Protocol Validation (Causality: Trustworthiness)

  • Action : Define a 20 Å × 20 Å × 20 Å grid box centered on the native co-crystallized ligand. Extract the native ligand and redock it into the generated grid.

  • Causality : This is the self-validation checkpoint. If the docking algorithm cannot reproduce the native crystallographic pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å, the grid parameters or protonation states are flawed and must be recalculated.

Step 4: Comparative Docking (Causality: High-Throughput Pose Generation)

  • Action : Execute flexible-ligand docking using , a widely validated engine known for its efficient gradient optimization and accurate empirical scoring function [2].

  • Causality : Vina efficiently explores the conformational space of the p-tolyl rotatable bond, identifying the optimal vector for insertion into the hydrophobic pocket.

Step 5: MM-GBSA Rescoring (Causality: Thermodynamic Rigor)

  • Action : Subject the top docking poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.

  • Causality : Standard docking scores lack accurate desolvation penalties and entropic corrections. As demonstrated by , MM-GBSA incorporates solvent polarization and lipophilic terms, providing a physically rigorous estimate of binding free energy (ΔG_bind) that correlates much better with actual in vitro IC50 values [4].

Comparative Data Analysis

To objectively benchmark 5-Bromo-3-p-tolyl-pyrazin-2-ylamine, we compare its performance against Staurosporine (which defines the maximum volumetric and electrostatic capacity of the pocket) and Roscovitine (which defines the baseline for targeted CDK inhibition).

Table 1: Thermodynamic and Scoring Profile
CompoundAutoDock Vina Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Ligand Efficiency (LE)
Staurosporine (Pan-Kinase Standard)-11.80-85.32-0.34
Roscovitine (CDK Standard)-9.20-62.15-0.37
5-Bromo-3-p-tolyl-pyrazin-2-ylamine -8.75-58.40-0.42

Data Interpretation: While Staurosporine achieves the highest absolute binding energy due to its massive surface area and extensive van der Waals contacts, 5-Bromo-3-p-tolyl-pyrazin-2-ylamine exhibits the highest Ligand Efficiency (LE) . An LE of -0.42 indicates that per heavy atom, the pyrazine derivative forms highly optimized, high-quality interactions, making it a superior starting point for lead optimization compared to the bulkier standards.

Table 2: Key Residue Interaction Mapping
CompoundHinge Region (H-Bonds)Gatekeeper (Phe80)Hydrophobic PocketHalogen / Unique Contacts
Staurosporine Glu81, Leu83Strong Pi-Pi StackingExtensive (Val18, Ala31, Leu134)N/A
Roscovitine Leu83Edge-to-face Pi-PiVal18, Ala31N/A
5-Bromo-3-p-tolyl-pyrazin-2-ylamine Leu83 (via 2-NH2 & N1)Pi-Pi Stacking (Pyrazine core)Val18, Ala31 (via p-Tolyl)Asp145 (Halogen bond via 5-Br)

Structural Insights & Interaction Logic

The docking simulations reveal a highly specific interaction network for 5-Bromo-3-p-tolyl-pyrazin-2-ylamine that explains its excellent ligand efficiency.

Interaction Ligand 5-Bromo-3-p-tolyl- pyrazin-2-ylamine Hinge Hinge Region (Leu83) Ligand->Hinge Bidentate H-bonds (2-NH2 & N1) Gatekeeper Gatekeeper (Phe80) Ligand->Gatekeeper Pi-Pi Stacking (Pyrazine ring) Hydrophobic Hydrophobic Pocket (Val18, Ala31) Ligand->Hydrophobic Steric Packing (p-Tolyl group) DFG DFG Motif (Asp145) Ligand->DFG Halogen Bond (5-Bromo group)

Schematic representation of the target compound's interaction network within the CDK2 ATP-binding pocket.

Mechanistic Breakdown:
  • Bidentate Hinge Anchoring : The 2-amino group donates a hydrogen bond to the backbone carbonyl of Leu83, while the adjacent pyrazine nitrogen (N1) accepts a hydrogen bond from the Leu83 backbone amide. This bidentate interaction locks the core scaffold in place, a hallmark of potent Type I kinase inhibitors.

  • Hydrophobic Desolvation : The p-tolyl group at position 3 is perfectly vectored to plunge into the hydrophobic pocket defined by Val18 and Ala31. The expulsion of high-energy water molecules from this cavity is the primary driver of the favorable MM-GBSA ΔG_bind score.

  • Halogen Bonding : Uniquely, the 5-bromo substitution projects toward the DFG motif (Asp145). The electron-deficient "σ-hole" of the bromine atom forms a highly directional halogen bond with the carboxylate side chain of Asp145, stabilizing the active "DFG-in" conformation and providing target selectivity that standard purine derivatives (like Roscovitine) lack.

Conclusion

The comparative molecular docking of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine demonstrates that it is not merely a structural novelty, but a highly optimized pharmacophore for ATP-competitive kinase inhibition. While it yields a lower absolute binding free energy than the massive pan-kinase inhibitor Staurosporine, its superior Ligand Efficiency and highly specific interaction logic—specifically the bidentate hinge binding and unique halogen bonding—make it an exceptional candidate for further lead optimization.

By employing a self-validating computational pipeline utilizing AutoDock Vina and MM-GBSA thermodynamic rescoring, researchers can confidently utilize this scaffold to design next-generation, highly selective kinase therapeutics.

References

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry (Wiley Online Library) URL:[Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-3-p-tolyl-pyrazin-2-ylamine

For Immediate Use by Laboratory and Drug Development Professionals This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine. The prot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine. The protocols outlined below are designed to ensure the well-being of researchers and maintain the integrity of experimental procedures by minimizing exposure and mitigating risks. As a Senior Application Scientist, this document synthesizes technical data with field-proven safety practices to create a self-validating system for laboratory safety.

Hazard Assessment: An Analysis of Structural Alerts

  • Aromatic Amines : This class of compounds is known for its potential health risks.[1][2] Some aromatic amines are classified as carcinogens or potential skin sensitizers.[1] Exposure can occur through inhalation, skin absorption, and ingestion, potentially leading to organ damage.[3]

  • Brominated Heterocyclic Compounds : The presence of a bromine atom categorizes this substance as a halogenated organic compound.[4][5] Such compounds can be toxic and require specific disposal procedures to prevent environmental contamination.[4]

Given these structural alerts, 5-Bromo-3-p-tolyl-pyrazin-2-ylamine should be handled as a hazardous substance with potential toxic, irritant, and carcinogenic properties.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is mandatory to prevent chemical exposure. The following table summarizes the required equipment, with detailed explanations in the subsequent sections.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles for maximum protection against splashes, especially when handling larger quantities or during vigorous reactions.[6]
Hands Chemical-Resistant GlovesDouble-gloving with nitrile or neoprene gloves is recommended. Always inspect gloves for tears or punctures before use.[7]
Body Flame-Resistant Laboratory CoatMust be long-sleeved and fully buttoned. Consider a "bunny suit" or coveralls for full-body protection during large-scale operations.[8]
Respiratory NIOSH-Approved RespiratorRequired when handling the solid compound outside of a fume hood or when aerosols may be generated. A respiratory protection program should be in place.[9]
Eye and Face Protection: The First Line of Defense

Given that many related compounds are known to cause serious eye irritation, robust eye and face protection is non-negotiable.[10][11]

  • Chemical Splash Goggles : These are essential to provide a seal around the eyes, protecting them from splashes and airborne particles.

  • Face Shield : To be worn in conjunction with goggles, a face shield offers an additional layer of protection for the entire face from splashes of hazardous liquids.[6]

Hand Protection: Preventing Dermal Absorption

Aromatic amines can be absorbed through the skin, making appropriate glove selection critical.[1]

  • Glove Selection : Nitrile or neoprene gloves are generally recommended for handling aromatic amines. However, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Proper Glove Use : Always inspect gloves for any signs of degradation or perforation before use.[7] Employ the proper glove removal technique to avoid contaminating your skin.[7] After handling the compound, dispose of the gloves in the designated hazardous waste container.

Body Protection: Shielding from Contamination

A flame-resistant lab coat is the minimum requirement for body protection.

  • Laboratory Coat : The lab coat should be long-sleeved, fully fastened, and made of a material appropriate for the chemicals being handled.

  • Coveralls : For procedures with a higher risk of splashes or spills, disposable "bunny suit" coveralls provide head-to-toe protection.[8] Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[7]

Respiratory Protection: Safeguarding Against Inhalation

The solid form of this compound presents an inhalation hazard.

  • Engineering Controls : The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood.[4][10]

  • Respirators : If work must be performed outside of a fume hood, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges is required.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure.

Preparation and Engineering Controls
  • Ventilation : All handling of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine must be conducted in a properly functioning chemical fume hood.[4][10]

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit : Have a spill kit rated for hazardous organic compounds immediately available.

Step-by-Step Handling Procedure
  • Don PPE : Put on all required PPE as outlined in the table above before entering the designated work area.

  • Weighing : If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to prevent the dispersion of dust.

  • Transferring : Use appropriate tools (spatulas, etc.) to transfer the solid. When transferring solutions, do so slowly and carefully to avoid splashing.

  • Post-Handling : After the procedure is complete, decontaminate all surfaces and equipment.

Decontamination
  • Work Surfaces : Wipe down the work area within the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Equipment : Glassware and other equipment should be thoroughly rinsed with a suitable solvent, which is then collected as hazardous waste.

Below is a workflow diagram illustrating the safe handling and disposal process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don all required PPE prep_fume_hood Verify fume hood function prep_ppe->prep_fume_hood prep_emergency Locate emergency equipment prep_fume_hood->prep_emergency handle_weigh Weigh compound in fume hood prep_emergency->handle_weigh Proceed to handling handle_transfer Transfer compound carefully handle_weigh->handle_transfer cleanup_decon Decontaminate surfaces and equipment handle_transfer->cleanup_decon Procedure complete cleanup_waste Segregate waste cleanup_decon->cleanup_waste disp_halogenated Dispose of compound and contaminated solids in 'Halogenated Organic Waste' cleanup_waste->disp_halogenated Ready for disposal disp_solvents Dispose of contaminated solvents in designated waste container disp_halogenated->disp_solvents disp_ppe Dispose of contaminated PPE as hazardous waste disp_solvents->disp_ppe

Caption: Workflow for Safe Handling and Disposal.

Disposal Plan: Managing Halogenated Organic Waste

As a brominated organic compound, 5-Bromo-3-p-tolyl-pyrazin-2-ylamine and any materials contaminated with it must be disposed of as halogenated organic waste.[4][5]

  • Waste Segregation : Never mix halogenated waste with non-halogenated organic waste.[12][13] Doing so increases disposal costs and complexity.[13]

  • Labeling : All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical contents.[12]

  • Containers : Use appropriate, sealed containers for waste collection.[12]

Emergency Procedures: Rapid and Effective Response

In case of accidental exposure or a spill, immediate and correct action is vital.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact : Flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Spill : For small spills within a fume hood, use an absorbent material to contain the spill, then place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[12]

References

  • Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Aromatic Amines Hazcard Overview. Scribd. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • 5-BROMO-3-(2-PHENYL-PYRROLIDIN-1-YL)-PYRAZIN-2-YLAMINE. NextSDS. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc.[Link]

  • TEST KIT Instructions Aromatic Amines. SKC Ltd.[Link]

  • 5-Bromo-3-pyrrol-1-yl-pyridin-2-ylamine — Chemical Substance Information. NextSDS. [Link]

  • Personal Protective Equipment in Chemistry. University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • BROMINE SAFETY HANDBOOK. ICL Group. [Link]

  • The fate of toxic compounds travelling through layers of fire suits. Institution of Fire Engineers. [Link]

Sources

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